molecular formula C9H15NO B1467285 6-Methyl-2-azaspiro[4.4]nonan-3-one CAS No. 1461704-86-8

6-Methyl-2-azaspiro[4.4]nonan-3-one

Cat. No.: B1467285
CAS No.: 1461704-86-8
M. Wt: 153.22 g/mol
InChI Key: VZLDTLPZABHGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-azaspiro[4.4]nonan-3-one is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-2-azaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-3-2-4-9(7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLDTLPZABHGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of the 2-Azaspiro[4.4]nonan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[4.4]nonan-3-one core, a prominent spiro-γ-lactam, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling precise interactions with complex biological targets and offering an escape from the "flatland" of traditional aromatic scaffolds.[1] This guide provides a comprehensive overview of a robust synthetic strategy for constructing the 6-Methyl-2-azaspiro[4.4]nonan-3-one derivative, detailed experimental protocols, and a thorough workflow for its structural characterization. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular framework.

Part 1: The Strategic Imperative for Spiro-γ-lactams and a Proposed Synthesis

Rationale: Why the 2-Azaspiro[4.4]nonane Core Matters

Spirocyclic scaffolds, particularly those incorporating a γ-lactam ring, are of significant interest due to their prevalence in a wide array of bioactive natural products and synthetic molecules.[2][3] The spirocyclic nature imparts a high degree of sp³ character and conformational rigidity, which can lead to improved physicochemical properties such as solubility and reduced metabolic liability.[1] Furthermore, the defined three-dimensional arrangement of substituents allows for the exploration of chemical space in a way that is inaccessible to simpler, more flexible structures. Derivatives of the 2-azaspiro[4.4]nonane scaffold, for instance, have demonstrated significant potential in neuroscience research, showing promise as anticonvulsants and modulators of key receptors in the central nervous system.[4]

A Proposed Synthetic Pathway: A Logic-Driven Approach

While numerous methods exist for the construction of spiro-γ-lactams, including [3+2] cycloadditions and multicomponent reactions, a robust and scalable approach for the synthesis of this compound can be envisioned through a strategic sequence involving a Knoevenagel condensation followed by a reductive cyclization.[5][6][7] This pathway is advantageous due to the commercial availability of starting materials, the reliability of the reaction steps, and the logical progression from a simple cyclic ketone to the target spiro-lactam.

The causality behind this choice rests on building complexity in a controlled, stepwise manner. The initial Knoevenagel condensation establishes the carbon framework, which is then primed for the key intramolecular cyclization step.

G cluster_start Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation cluster_reaction2 Step 2: Reductive Cyclization A 3-Methylcyclopentanone R1 Piperidine, Acetic Acid Toluene, Dean-Stark A->R1 B Ethyl Cyanoacetate B->R1 I1 Intermediate 1 Ethyl 2-cyano-2-(3-methylcyclopentylidene)acetate R1->I1 R2 H₂, Raney Nickel Ethanol, High Pressure I1->R2 P Final Product This compound R2->P

Caption: Proposed synthetic workflow for this compound.

Part 2: A Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and analytical monitoring steps to ensure the successful transformation at each stage.

Step 1: Synthesis of Ethyl 2-cyano-2-(3-methylcyclopentylidene)acetate (Intermediate 1)

Rationale: This Knoevenagel condensation reaction creates the crucial C-C bond and the α,β-unsaturated system necessary for the subsequent cyclization. The use of a Dean-Stark apparatus is critical to drive the reaction to completion by removing the water byproduct.

Methodology:

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add 3-methylcyclopentanone (10.0 g, 102 mmol), ethyl cyanoacetate (12.7 g, 112 mmol), piperidine (0.87 g, 10.2 mmol), and acetic acid (0.61 g, 10.2 mmol) in 100 mL of toluene.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure intermediate as a colorless oil.

Step 2: Synthesis of this compound (Final Product)

Rationale: This is a catalytic hydrogenation that achieves two transformations simultaneously: reduction of the carbon-carbon double bond and reduction of the nitrile group to a primary amine, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the thermodynamically stable γ-lactam ring. Raney Nickel is an effective and well-established catalyst for this type of transformation.[8]

Methodology:

  • Apparatus Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the intermediate from Step 1 (10.0 g, 51.7 mmol) in 150 mL of ethanol.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g, ~10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂. Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield this compound as a white solid.

Part 3: Comprehensive Characterization Workflow

Confirming the identity and purity of the final compound is paramount. The following multi-technique approach provides a self-validating system for structural elucidation.

G cluster_synthesis Synthesis Output cluster_purification Purification & Purity cluster_characterization Structural Confirmation cluster_dummy Crude Crude Product Puri Recrystallization or Column Chromatography Crude->Puri Pure Purified Product Puri->Pure HPLC HPLC Analysis (Purity >95%) Pure->HPLC NMR ¹H & ¹³C NMR Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Confirmed Structure Confirmed c1->Confirmed

Caption: Integrated workflow for the purification and characterization of the target compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.

Technique Parameter Expected Observation / Value Rationale for Confirmation
¹H NMR Chemical Shift (δ)~6.0-7.5 ppm (br s, 1H, N-H); ~3.2-3.4 ppm (m, 2H, CH₂-N); ~1.0-2.5 ppm (m, 9H, aliphatic CH & CH₂); ~0.9 ppm (d, 3H, CH₃)Confirms the presence of the lactam N-H, the protons adjacent to the nitrogen, the complex spirocyclic aliphatic region, and the methyl group doublet.
¹³C NMR Chemical Shift (δ)~175-180 ppm (C=O); ~60-65 ppm (Spiro C); ~40-45 ppm (CH₂-N); ~20-40 ppm (Aliphatic CH & CH₂); ~15-20 ppm (CH₃)Unambiguously identifies the carbonyl carbon of the lactam, the key spiro-carbon, and the various aliphatic carbons.
IR Spectroscopy Wavenumber (cm⁻¹)3200-3400 cm⁻¹ (strong, broad, N-H stretch); 1670-1700 cm⁻¹ (strong, sharp, C=O stretch); 2850-2960 cm⁻¹ (C-H stretch)The strong carbonyl absorption confirms the lactam functional group, while the N-H stretch confirms it is a secondary amide.[9][10][11]
Mass Spec (EI) m/zM⁺ at 153.22Corresponds to the molecular weight of the target compound (C₉H₁₅NO). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
HPLC Purity>95%A single major peak in the chromatogram validates the purity of the isolated compound.
Interpreting the Data: A Cohesive Picture

No single piece of data is sufficient for confirmation. Trustworthiness is achieved when all data points converge to support the proposed structure.

  • IR spectroscopy provides the initial, rapid confirmation of the key functional groups (lactam C=O and N-H).

  • Mass spectrometry confirms that the product has the correct molecular weight.

  • ¹H and ¹³C NMR spectroscopy provide the definitive structural map. The number of signals, their chemical shifts, splitting patterns, and integrations must all be consistent with the this compound structure. The presence of the spiro-carbon signal in the ¹³C NMR is a particularly crucial piece of evidence.

References

  • Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C–H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. Organic Letters - ACS Publications.[Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH.[Link]

  • Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters - ACS Publications.[Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate.[Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC - NIH.[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder.[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

Sources

A Technical Guide to the Physicochemical Properties of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[4.4]nonane Lactam Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and novelty.[1] Among these, the 2-azaspiro[4.4]nonane core, a fusion of a cyclopentane and a pyrrolidinone (γ-lactam) ring, offers a unique conformational constraint. This framework is of significant interest in neuroscience research and beyond, with derivatives showing promise as anticonvulsants and modulators of various central nervous system targets.[1][2]

This guide focuses on a specific derivative, 6-Methyl-2-azaspiro[4.4]nonan-3-one . The introduction of a methyl group at the 6-position of the carbocyclic ring introduces a new chiral center and is expected to modulate the parent compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This document serves as an in-depth technical resource for researchers, providing a comprehensive analysis of its core properties, validated experimental methodologies for their determination, and insights into their implications for drug discovery and development.

Molecular Identity and Structural Features

This compound is a derivative of the parent 2-azaspiro[4.4]nonan-3-one structure. The spirocyclic nature of the molecule, combined with the methyl substituent, results in stereoisomerism that must be considered in both synthesis and biological evaluation.

  • Molecular Formula: C₉H₁₅NO

  • Molecular Weight: 153.22 g/mol

  • Core Structure: A γ-lactam fused to a cyclopentane ring at the C4 position of the lactam.

  • Key Features:

    • Spiro Center (C4): A quaternary carbon that imparts significant three-dimensionality.

    • Lactam Moiety: Contains a secondary amide, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This group is critical for solubility and target interactions.

    • Chiral Centers: The molecule possesses at least two chiral centers (C4 and C6), leading to the existence of multiple diastereomers. The specific stereochemistry can profoundly impact biological activity.

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are foundational to its success, influencing everything from solubility and permeability to metabolic fate.[3] While specific experimental data for this compound is not widely published, we can infer likely properties based on its structural class and provide robust protocols for their determination.

PropertyPredicted/Typical ValueImplication in Drug Development
Melting Point (°C) Solid at room temp.Influences formulation, stability, and purification methods.
Boiling Point (°C) > 200 °C (Estimated)Relevant for purification (distillation) if applicable; generally high for solids.
pKa Amide N-H: ~17 (weakly acidic)Lactam C=O: ~ -1 to 0 (weakly basic)The amide proton is not physiologically relevant as an acid. The lactam is essentially neutral, meaning its charge state will not change in the physiological pH range (1-8).[4]
LogP (Octanol/Water) 1.0 - 2.5 (Estimated)Measures lipophilicity of the neutral molecule. A value in this range often correlates with good membrane permeability.[5]
LogD at pH 7.4 ~ LogP (as molecule is neutral)A more physiologically relevant measure of lipophilicity, accounting for all ionic species. For this neutral molecule, LogD₇.₄ will be equivalent to LogP.[6]
Aqueous Solubility Moderately to poorly solubleCritical for absorption and formulation. Low solubility can hinder bioavailability and in vitro assay reliability.[7][8]

Experimental Determination of Key Properties

To ensure scientific rigor, predicted values must be confirmed experimentally. The following section details field-proven, step-by-step protocols for determining the most critical physicochemical parameters for a compound like this compound.

Lipophilicity Determination: Shake-Flask Method for LogD₇.₄

Causality: Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes.[5] While calculated LogP (cLogP) is useful for initial screening, an experimentally determined distribution coefficient (LogD) at physiological pH (7.4) provides a more accurate reflection of a compound's behavior in the body.[6][9] The shake-flask method is the gold standard for its accuracy.[5]

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct 1. Saturate n-Octanol with PBS (pH 7.4) start 3. Add 10 µL of 10 mM DMSO stock to vial prep_pbs 2. Saturate PBS (pH 7.4) with n-Octanol add_phases 4. Add 990 µL saturated PBS and 1000 µL saturated n-Octanol start->add_phases shake 5. Shake for 1 hour at room temperature add_phases->shake separate 6. Centrifuge to separate layers shake->separate sample_aq 7a. Sample Aqueous Layer (PBS) separate->sample_aq sample_org 7b. Sample Organic Layer (n-Octanol) separate->sample_org quantify 8. Quantify concentration in each layer via LC-MS sample_aq->quantify sample_org->quantify calculate 9. Calculate LogD quantify->calculate

Caption: Experimental workflow for LogD₇.₄ determination.

Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mutually saturate n-octanol and the PBS buffer by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Add 10 µL of a 10 mM DMSO stock solution of this compound to a glass vial.[9]

  • Partitioning: Add 990 µL of the pre-saturated PBS (pH 7.4) and 1.0 mL of the pre-saturated n-octanol to the vial.[6]

  • Equilibration: Seal the vial and rotate it for 1 hour at room temperature to allow for equilibrium partitioning.[6]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully remove an aliquot from both the n-octanol and the aqueous PBS layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated LC-MS/MS method.[6]

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Aqueous Solubility Assessment: Thermodynamic vs. Kinetic

Causality: Solubility is a gatekeeper property for oral absorption.[8] It's crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates. It's high-throughput and useful for early screening but can overestimate true solubility.[7][10]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is lower throughput but provides the definitive value needed for late-stage development and formulation.[11][12]

Solubility_Decision start Project Stage? early Early Discovery (HTS, Hit-to-Lead) start->early Early late Lead Optimization / Preclinical start->late Late kinetic Kinetic Solubility Assay early->kinetic thermo Thermodynamic Solubility Assay late->thermo kinetic_desc Fast, Low Compound Use Good for ranking (DMSO stock based) kinetic->kinetic_desc thermo_desc Gold Standard, Slower Requires solid material (Definitive value) thermo->thermo_desc

Caption: Decision logic for selecting a solubility assay.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[7] The presence of visible solid material throughout the experiment is essential.

  • Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Spectroscopic Characterization

Authenticating the structure and purity of this compound requires a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will provide information on the number of different proton environments, their connectivity (via coupling constants), and stereochemical relationships. Key signals would include the N-H proton of the lactam, the methine proton at C6, the methyl doublet, and the complex multiplets of the two five-membered rings.

    • ¹³C NMR: Will show a signal for each unique carbon atom. The carbonyl carbon of the lactam will be a key diagnostic peak in the 170-180 ppm range. The spiro-carbon will appear as a quaternary signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₅NO would be m/z 154.1226.

  • Infrared (IR) Spectroscopy: Will prominently feature a strong absorption band for the lactam carbonyl (C=O) stretch, typically around 1680 cm⁻¹, and a band for the N-H stretch around 3200 cm⁻¹.[13]

Implications for Drug Development

The physicochemical profile of this compound directly informs its potential as a drug candidate.

  • Absorption & Bioavailability: The estimated LogP/LogD value suggests good potential for passive diffusion across the gut wall. However, this is contingent on achieving adequate aqueous solubility. If thermodynamic solubility is low (<10 µg/mL), formulation strategies such as amorphous solid dispersions or salt forms (if a suitable ionizable handle were added) would be necessary.

  • Metabolism: The methyl group and aliphatic rings are potential sites for oxidative metabolism by Cytochrome P450 enzymes. Understanding metabolic stability through in vitro assays (e.g., liver microsomes) is a critical next step.

  • Target Engagement: The rigid, three-dimensional structure is ideal for achieving high-affinity and selective binding to a protein target.[1] The lactam N-H and C=O groups provide well-defined hydrogen bonding vectors that can be exploited in rational drug design.

Conclusion

This compound belongs to a promising class of spirocyclic lactams with significant potential in drug discovery. Its physicochemical properties, governed by the rigid scaffold, neutral lactam, and the added methyl group, position it in a favorable region of chemical space for CNS-targeted agents. While computational estimates provide a valuable starting point, the rigorous experimental determination of properties like lipophilicity and, most critically, thermodynamic solubility, is indispensable. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize this molecule and its analogs, enabling data-driven decisions in the progression of new therapeutic candidates.

References

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97–102. Available at: [Link]

  • PubMed. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Journal of Organic Chemistry, 71(1), 97-102. Available at: [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Bentham Science. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3). Available at: [Link]

  • ResearchGate. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules, 29(10), 2293. Available at: [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. 29(1), 29-45. Available at: [Link]

  • ResearchGate. (2021). General structures of spirocyclic β‐ and δ‐lactams. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29421–29433. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

  • van de Waterbeemd, H., & Testa, B. (2009). The parametrization of lipophilicity and other structural properties in drug design. Drug Discovery Today, 14(1-2), 11-20. Available at: [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • MDPI. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5983. Available at: [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. Retrieved from [Link]

  • Nature. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 14, 10325. Available at: [Link]

  • ResearchGate. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • OSTI.GOV. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Retrieved from [Link]

  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]

  • NCBI. (2010). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3174. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1,1-Dimethylethyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Methyl-2-azaspiro[4.4]nonan-3-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Methyl-2-azaspiro[4.4]nonan-3-one, a notable member of the spiro-γ-lactam family. While specific data for this particular derivative is emerging, the broader class of 2-azaspiro[4.4]nonanes represents a privileged scaffold in medicinal chemistry. This document will synthesize foundational knowledge of this chemical class with specific details of the title compound, offering researchers, scientists, and drug development professionals a thorough understanding of its properties, synthesis, and potential applications.

The 2-Azaspiro[4.4]nonane Core: A Foundation for Innovation

The 2-azaspiro[4.4]nonane scaffold is a highly valued structural motif in the design of novel therapeutics. Its defining feature is a rigid, three-dimensional architecture, which provides conformational restraint—a key attribute for developing potent and selective ligands for various biological targets. This constrained geometry can significantly enhance binding affinity to target proteins and improve metabolic stability, making the 2-azaspiro[4.4]nonane framework a fertile starting point for therapeutic innovation.

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. A critical advantage of this scaffold in modern drug discovery is its inherent three-dimensionality, which increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is often correlated with improved clinical success rates, potentially due to better solubility, enhanced target selectivity, and reduced off-target effects.

Core Compound Profile: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification and Basic Properties

PropertyValue
IUPAC Name This compound
CAS Number 1461704-86-8
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol

Synthetic Strategies for Spiro-γ-lactams

The synthesis of spiro-γ-lactams, such as this compound, is an active area of research. Several robust strategies have been developed for the construction of the 2-azaspiro[4.4]nonane core. The choice of synthetic route is often dictated by the desired substitution pattern, availability of starting materials, and scalability.

Key synthetic approaches include:

  • [3+2] Cycloaddition Reactions: This is a powerful method for constructing the five-membered pyrrolidine ring. Azomethine ylides can react with activated alkenes in a concerted or stepwise fashion to yield the desired spirocyclic system. The methyl-substituted cyclopentane precursor would be a key starting material for the synthesis of the title compound via this route.

  • Ring-Rearrangement Metathesis: This strategy employs transition metal catalysts, such as Grubbs' catalyst, to orchestrate complex ring-closing and rearrangement cascades from appropriately designed diene precursors.

  • Domino Radical Bicyclization: This elegant approach can construct the spirocycle in a single step from a linear precursor through a cascade of radical-mediated cyclizations.

  • Intramolecular Cyclization: The formation of the γ-lactam ring can also be achieved through the intramolecular cyclization of an appropriate amino acid or cyano ester precursor.

G cluster_0 General Synthetic Workflow for Spiro-γ-lactams start Precursor Synthesis (e.g., Substituted Cyclopentanone) step1 Formation of Key Intermediate (e.g., Imine or Activated Alkene) start->step1 step2 Cyclization Reaction (e.g., [3+2] Cycloaddition, Radical Cyclization) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end Characterization (NMR, IR, MS, Elemental Analysis) step3->end

Caption: A generalized workflow for the synthesis and validation of spiro-γ-lactams.

Representative Experimental Protocol: Synthesis of a 2-Azaspiro[4.4]nonan-3-one Derivative

The following is a representative protocol for the synthesis of a 2-azaspiro[4.4]nonan-3-one derivative, adapted from established methodologies for related compounds. This protocol serves as a practical guide and can be modified for the specific synthesis of this compound.

Objective: To synthesize a 2-azaspiro[4.4]nonan-3-one derivative via a [3+2] cycloaddition reaction.

Materials:

  • Substituted cyclopentanone (e.g., 2-methylcyclopentanone)

  • Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)

  • Paraformaldehyde

  • Triethylamine

  • Maleimide derivative (e.g., N-phenylmaleimide)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of the Azomethine Ylide (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted cyclopentanone (1.0 eq), amino acid ester hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in anhydrous toluene.

    • Add triethylamine (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • [3+2] Cycloaddition:

    • To the reaction mixture containing the in situ generated azomethine ylide, add the maleimide derivative (1.0 eq) dissolved in a minimal amount of anhydrous DCM.

    • Continue to stir the reaction mixture at reflux for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in DCM and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-azaspiro[4.4]nonan-3-one derivative.

Self-Validation: The integrity of this protocol is validated through rigorous characterization of the final product using the analytical techniques outlined in Section 6.

Applications in Drug Development

The 2-azaspiro[4.4]nonane scaffold is a cornerstone in the development of various therapeutic agents. The rigid spirocyclic system allows for the precise spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity.

Key Therapeutic Areas:

  • Anticonvulsant Activity: N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-diones have shown significant promise as anticonvulsant agents.[1][2][3] The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter receptors in the CNS.[1]

  • Anticancer Properties: Spiro-γ-lactams have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] Their ability to induce apoptosis and inhibit cell proliferation makes them attractive candidates for oncology research.

  • Antimicrobial Agents: The spiro-lactam motif has been incorporated into novel antimicrobial compounds, demonstrating activity against a range of pathogens.[6]

G cluster_0 Potential Therapeutic Applications cluster_1 Biological Targets cluster_2 Therapeutic Effects scaffold This compound Scaffold ion_channel Ion Channels (e.g., Voltage-gated Ca²⁺ channels) scaffold->ion_channel Modulates receptors Receptors (e.g., GABA-A) scaffold->receptors Modulates enzymes Enzymes (e.g., Kinases) scaffold->enzymes Modulates anticonvulsant Anticonvulsant ion_channel->anticonvulsant receptors->anticonvulsant anticancer Anticancer enzymes->anticancer antimicrobial Antimicrobial

Caption: Potential biological targets and therapeutic applications of the 2-azaspiro[4.4]nonane scaffold.

Characterization and Quality Control

The structural elucidation and purity assessment of this compound and its derivatives are crucial for their application in research and development. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

Table 2: Analytical Techniques for Characterization

TechniqueInformation ProvidedExpected Observations for Spiro-γ-lactams
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Characteristic chemical shifts for protons and carbons adjacent to the amide functionality and the spiro-center.[7]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretch of the γ-lactam.[7]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular structure.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may involve cleavage of the cyclopentane ring or loss of the carbonyl group.[8]
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound.The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula.

Conclusion

This compound, as a member of the broader class of 2-azaspiro[4.4]nonanes, holds significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of various biological targets. While further research is needed to fully elucidate the specific properties and applications of this particular derivative, the foundational knowledge of the 2-azaspiro[4.4]nonane scaffold provides a strong basis for future investigations. The synthetic strategies and analytical methodologies outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this promising class of molecules.

References

  • Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Archiv der Pharmazie, 339(5), 255-61.
  • Obniska, J., Kaminski, K., & Chlebek, I. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-61.
  • Obniska, J., & Kaminski, K. (2004). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 61(4), 317-22.
  • Li, J., Chen, J., & Xu, X. (2021). Construction of spiro-γ-lactam cores.
  • Spiro-γ-lactam compound and its synthetic method and application. (2021).
  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543–3593.
  • Méndez-Lucio, O., Medina-Franco, J. L., & Naveja, J. J. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study.
  • Dutta, S., Chatterjee, S., Al-Thabaiti, S. A., Bawaked, S., & Maiti, D. (2021). Selected bioactive molecules with spiro‐γ‐lactam scaffolds.
  • Reyes-González, M. A., Martínez-Vargas, A., González-Zamora, E., & Escalante, J. (2018).
  • Obniska, J., & Kaminski, K. (2003). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Acta Poloniae Pharmaceutica, 60(5), 387-93.
  • Rundberget, T., Aasen, J. A., Selwood, A. I., & Miles, C. O. (2011). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 9(8), 1361–1387.
  • Kaminski, K., & Obniska, J. (2004). SYNTHESIS AND ANTICONVULSANT PROPERTIES OF NEW N-PHENYLAMINO DERIVATIVES OF 2-AZASPIRO[4.4]NONANE-, 2-AZASPIRO[4.5]DECANE-, 6-METHYL-2-AZASPIRO[4.5]DECANE-1,3-DIONE AND 3-CYCLOHEXYLPYRROLIDINE-2,5-DIONE. Acta Poloniae Pharmaceutica, 61(4), 317-22.
  • Alves, A. J. S., Bártolo, A., Figueiredo, A. M., Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2021).
  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). (n.d.).
  • Kredy, H. M. (2019). Synthesis of a New Bicyclicgamma Lactam and Evaluation of their Anticancer Activity. Journal of Global Pharma Technology, 10(11), 17-26.
  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Biologically active γ-lactams: synthesis and natural sources. (2016). Semantic Scholar.
  • Fragmentation (mass spectrometry). (2023). In Wikipedia.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Alves, A. J. S., Bártolo, A., Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6937-6953.
  • Mass Spectrometry - Fragmentation P
  • Grice, K., Nabbefeld, B., & Maslen, E. (2008). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 39(8), 1279-1283.
  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021).
  • Shpak, A. V., Kurbatov, S. V., & Lesnov, S. V. (2021). Development and Validation of 2-Azaspiro[4][5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1629.

  • tert-Butyl 6-amino-1-azaspiro[4.
  • Li, W., Zhou, H., He, Y., Zeng, G., Zheng, Y., & Hu, Y. (2022). Synthesis of Diverse γ-Lactams via Rh-Catalyzed C(sp2)–H Addition to Aliphatic Nitriles. Organic Letters, 24(29), 5364–5369.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • tert-Butyl 6-oxo-2-azaspiro(3.3)
  • Notarte, K. I. R., & Arnold, F. H. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 140(44), 14559–14563.
  • 1H NMR Chemical Shift. (n.d.).
  • tert-butyl 6-hydroxy-2-azaspiro[4.
  • 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. (n.d.). PubChem.
  • tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)

Sources

Potential biological activity of novel azaspiro[4.4]nonan-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Novel Azaspiro[4.4]nonan-3-ones

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of azaspiro[4.4]nonan-3-ones, a privileged heterocyclic scaffold demonstrating significant potential across multiple therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to offer field-proven insights into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Introduction: The Azaspiro[4.4]nonan-3-one Core Scaffold

The azaspiro[4.4]nonane ring system is a key structural motif found in a variety of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional spirocyclic structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive scaffold for designing ligands with high affinity and selectivity for biological targets. Notably, this core is present in Cephalotaxus alkaloids, such as cephalotaxine and its ester derivative homoharringtonine, the latter of which is approved for the treatment of chronic myeloid leukemia.[2] The inherent structural novelty and potent bioactivities associated with this scaffold have spurred significant interest in the synthesis and evaluation of novel derivatives, particularly azaspiro[4.4]nonan-3-ones, for a range of therapeutic applications.

This guide will delve into the principal areas of demonstrated biological activity for these compounds—anticancer, antimicrobial, and neuroprotective effects—providing not just a summary of findings but also the causality behind experimental design and detailed, actionable protocols for their evaluation.

Synthetic Strategies: Accessing the Azaspiro[4.4]nonan-3-one Core

The construction of the azaspiro[4.4]nonane skeleton is a non-trivial synthetic challenge that has been approached through various methodologies. A deep dive into synthetic organic chemistry is beyond the scope of this guide, but understanding the accessibility of these compounds is crucial for drug development. Key strategies often involve multicomponent reactions or domino radical bicyclizations. For instance, a domino radical bicyclization approach has been successfully developed to obtain 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers.[2] This method involves the formation and capture of alkoxyaminyl radicals and has been shown to produce the desired spirocyclic compounds in moderate yields.[2] Other methods include phosphine-catalyzed [3+2] cycloadditions and one-pot multicomponent reactions, which offer efficient routes to these complex scaffolds.[3][4] The choice of synthetic route is critical as it dictates the feasibility of generating diverse libraries of analogues for structure-activity relationship (SAR) studies.

Potent Anticancer Activity: Mechanisms and Evaluation

One of the most extensively investigated applications of azaspiro compounds is in oncology. Novel derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Mechanisms of Antitumor Action

The anticancer effects of azaspiro[4.4]nonan-3-one derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that certain azaspiro compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, treatment of HeLa and CT26 cancer cells with 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] led to an accumulation of cells in the SubG1 phase, a hallmark of apoptosis.[5] Other derivatives have been shown to arrest the cell cycle in the G2/M phase, preventing cancer cells from progressing through mitosis.[6]

  • Targeted Enzyme Inhibition: More targeted mechanisms have also been identified. Novel 1-thia-4-azaspiroalkan-3-ones have been synthesized as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, two key drivers in many cancers.[7] Combining inhibitors for both targets is a clinically validated strategy to enhance efficacy and overcome resistance.[7]

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for representative azaspiro derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (7j)A549 (Lung)0.17[6]
Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (7j)MDA-MB-231 (Breast)0.05[6]
Sulfonyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (7j)HeLa (Cervical)0.07[6]
4-((quinolin-4-yl)amino)-thia-azaspiroalkan-3-one (6b)Various0.084 (EGFR)[7]
4-((quinolin-4-yl)amino)-thia-azaspiroalkan-3-one (7b)Various0.078 (EGFR)[7]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine]K562, Jurkat, HeLa, CT264.2 - 24.1[5]
(Thiadiazolyl)thia-4-azaspiro[4.5]decan (Compound 7)HCT-116 (Colon)0.092[8]

Rationale for Cell Line Selection: Cell lines such as A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer) are workhorse models in anticancer drug screening because they are well-characterized, robust, and represent diverse and aggressive cancer types.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and, by extension, a compound's cytotoxic effect.[9] Its principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line (e.g., A549) in a complete culture medium. Seed 100 µL of the suspension (at a density of 5x104 cells/mL) into each well of a 96-well microplate.[9] Include wells with medium only as "cell-free" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of the novel azaspiro[4.4]nonan-3-one compound in a complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

  • Exposure: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours), a timeframe chosen to observe significant effects on cell proliferation.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualization of Experimental Workflow & Signaling Pathway

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Analysis A 1. Prepare Cancer Cell Suspension B 2. Seed Cells into 96-Well Plate A->B C 3. Incubate 24h (37°C, 5% CO2) B->C E 5. Treat Cells with Compound & Controls C->E D 4. Prepare Serial Dilutions of Azaspiro Compound D->E F 6. Incubate for Exposure Period (e.g., 48h) E->F G 7. Add MTT Reagent to each well F->G H 8. Incubate 4h for Formazan Formation G->H I 9. Solubilize Formazan with DMSO H->I J 10. Read Absorbance (490 nm) I->J K 11. Calculate % Viability vs. Control J->K L 12. Determine IC50 Value K->L

Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Azaspiro Inhibitor (e.g., 6b, 7b) Inhibitor->EGFR Inhibitor->BRAF EGF EGF (Growth Factor) EGF->EGFR

Caption: Inhibition of the EGFR/BRAF signaling pathway by azaspiro compounds.

Broad-Spectrum Antimicrobial Potential

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Azaspiro[4.4]nonane derivatives have emerged as candidates in this area.

Data Presentation: Antimicrobial Screening

Initial screenings have demonstrated that certain spiro[3H-indole-3,3'-[3H]pyrrolizin]-2-ones, which contain an azaspiro core, exhibit potent activity against both bacteria and fungi.[1] For instance, derivatives showed significant inhibitory potency at low concentrations (6.25 µg/mL) against Staphylococcus aureus and Salmonella typhi, as well as beneficial antifungal activity against Candida albicans and Rhizopus sp.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

  • Compound Dilution: In a sterile 96-well microplate, perform a two-fold serial dilution of the azaspiro compound in the broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 105 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[10] A microplate reader can also be used to measure absorbance for a quantitative assessment.

Visualization of Experimental Workflow

MIC_Workflow A 1. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Standardized Bacteria A->C B 2. Perform 2-Fold Serial Dilution of Azaspiro Compound in 96-Well Plate B->C D 4. Add Positive (Cells) & Negative (Media) Controls C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Visually Inspect for Turbidity to Determine MIC E->F G MIC = Lowest Concentration with No Visible Growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective and Neuromodulatory Applications

The rigid conformation of the azaspiro[4.4]nonane scaffold makes it suitable for interacting with complex targets in the central nervous system (CNS). Research has highlighted its potential in treating neurological disorders like epilepsy and its ability to modulate key neuronal receptors.[12]

Mechanisms of Neuroactivity
  • Anticonvulsant Activity: A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have demonstrated promising anticonvulsant effects in preclinical models such as the maximal electroshock seizure (MES) test.[12][13]

  • Receptor Modulation: The azaspiro scaffold has yielded potent ligands for sigma (σ) and muscarinic acetylcholine (mAChR) receptors.[12] These receptors are implicated in a wide array of neurological functions and diseases, including pain, neurodegeneration, and addiction, making azaspiro compounds valuable tools for neuroscience research and potential therapeutics.[12]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotective potential is to challenge a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) with a neurotoxin and measure the ability of a test compound to prevent cell death. Glutamate is often used as the toxin because its over-activation of receptors (excitotoxicity) is a key mechanism in ischemic stroke and other neurodegenerative conditions.[14]

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a complete medium. To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days. Seed the differentiated cells into a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the novel azaspiro compound for a period of 1-2 hours before introducing the neurotoxin. This step assesses the compound's prophylactic potential.

  • Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. This concentration and duration should be optimized to cause approximately 50% cell death in control wells.

  • Viability Assessment: After the glutamate challenge, assess cell viability using the MTT assay, as described in the anticancer section (Protocol 3.3).

  • Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.

Visualization of Neuroprotection Workflow

Neuroprotection_Workflow A 1. Seed Differentiated Neuronal Cells (SH-SY5Y) in 96-Well Plate B 2. Pre-treat Cells with Azaspiro Compound (1-2 hours) A->B C 3. Induce Neurotoxicity with Glutamate (24 hours) B->C D 4. Assess Cell Viability (e.g., MTT Assay) C->D E 5. Calculate % Neuroprotection vs. Glutamate-only Control D->E

Caption: Workflow for an in vitro glutamate-induced neurotoxicity assay.

Conclusion and Future Directions

Novel azaspiro[4.4]nonan-3-ones represent a versatile and powerful scaffold in modern medicinal chemistry. The compelling preclinical data across oncology, infectious disease, and neuroscience underscore the immense potential of this compound class. The demonstrated activities, from broad antiproliferative effects to specific inhibition of targets like EGFR and modulation of CNS receptors, highlight the chemical tractability and therapeutic promise of the azaspiro core.

Future research should focus on expanding the chemical diversity of azaspiro[4.4]nonan-3-one libraries to conduct more extensive structure-activity relationship studies. This will enable the optimization of potency, selectivity, and pharmacokinetic properties. Furthermore, elucidating the precise molecular mechanisms through advanced biochemical and in vivo animal models will be critical for translating these promising preclinical findings into next-generation therapeutics.

References

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Institutes of Health. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. (2022). PubMed. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). National Institutes of Health. [Link]

  • 2-Azaspiro[4.4]nonan-3-one. (n.d.). PubChem. [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (n.d.). MDPI. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. (n.d.). ACS Publications. [Link]

  • Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage. (n.d.). MDPI. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). MDPI. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). IntechOpen. [Link]

  • Protocols. (n.d.). Nanotechnology Characterization Lab - NCI. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025). National Institutes of Health. [Link]

  • Structure-antigastrin Activity Relationships of New Spiroglumide Amido Acid Derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Royal Society of Chemistry. [Link]

  • Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. (2012). PubMed. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Neuroprotection by Drugs, Nutraceuticals and Physical Activity. (2023). MDPI. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. [Link]

  • Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program. (n.d.). AACR Journals. [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. (n.d.). PubMed. [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.. (2025). ResearchGate. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups.[1] This guide focuses on a specific derivative, 6-Methyl-2-azaspiro[4.4]nonan-3-one, providing a comprehensive technical exploration of its stereoisomers. We will delve into the stereochemical possibilities, propose robust strategies for stereoselective synthesis, detail advanced analytical techniques for the separation and characterization of individual stereoisomers, and discuss their potential applications in drug discovery. The methodologies presented herein are grounded in established principles of organic chemistry and analytical science, offering a predictive framework for researchers entering this chemical space.

Stereochemical Complexity and Isomeric Landscape

This compound possesses two chiral centers: the spiro carbon at position 5 (C5) and the methyl-substituted carbon at position 6 (C6). The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

  • (5R, 6R)-6-Methyl-2-azaspiro[4.4]nonan-3-one and (5S, 6S)-6-Methyl-2-azaspiro[4.4]nonan-3-one (Enantiomeric Pair 1)

  • (5R, 6S)-6-Methyl-2-azaspiro[4.4]nonan-3-one and (5S, 6R)-6-Methyl-2-azaspiro[4.4]nonan-3-one (Enantiomeric Pair 2)

The relationship between a member of Pair 1 and a member of Pair 2 is diastereomeric. These diastereomers will have different physical properties (e.g., melting point, solubility, NMR spectra), which can be exploited for their separation. The enantiomers within each pair, however, will have identical physical properties in an achiral environment, necessitating the use of chiral techniques for their resolution.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 (5R, 6R) (5R, 6R) (5S, 6S) (5S, 6S) (5R, 6R)->(5S, 6S) Enantiomers (5R, 6S) (5R, 6S) (5R, 6R)->(5R, 6S) Diastereomers (5S, 6R) (5S, 6R) (5R, 6R)->(5S, 6R) Diastereomers (5S, 6S)->(5R, 6S) Diastereomers (5S, 6S)->(5S, 6R) Diastereomers (5R, 6S)->(5S, 6R) Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Strategies for Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be approached through several strategies. A plausible and adaptable method involves a phosphine-catalyzed [3+2] cycloaddition to construct the 2-azaspiro[4.4]nonan-1-one core, followed by functional group manipulation.[2][3][4]

Proposed Synthetic Pathway

A logical approach begins with the synthesis of a suitable 2-methylene-γ-lactam precursor, which can then undergo a cycloaddition reaction. Stereocontrol can be introduced either through the use of a chiral starting material or a chiral catalyst.

G cluster_workflow Synthetic Workflow start Chiral Cyclopentanone Derivative step1 Formation of 2-Methylene-γ-lactam start->step1 step2 [3+2] Cycloaddition with an Allenoate step1->step2 step3 Stereoselective Reduction of Alkene step2->step3 step4 Carbonyl Formation at C3 step3->step4 product Target Stereoisomer step4->product

Figure 2: Proposed workflow for the stereoselective synthesis.
Detailed Experimental Protocol (Analog-Based)

This protocol is based on established methods for the synthesis of related spirocyclic lactams.[5][6][7]

Step 1: Synthesis of a Chiral 2-Methylene-γ-lactam

  • Start with a commercially available chiral cyclopentanone derivative to set the stereochemistry at what will become C6.

  • Perform a Horner-Wadsworth-Emmons reaction with N-protected phosphonate reagent (e.g., diethyl (isocyanomethyl)phosphonate) to introduce the exocyclic double bond and the nitrogen atom precursor.

  • Subsequent acidic workup and cyclization will yield the chiral 2-methylene-γ-lactam.

Step 2: Phosphine-Catalyzed [3+2] Cycloaddition

  • To a solution of the chiral 2-methylene-γ-lactam (1.0 eq) in anhydrous toluene, add a suitable allenoate (e.g., ethyl 2,3-butadienoate, 1.2 eq).

  • Add a phosphine catalyst, such as triphenylphosphine (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic intermediate.

Step 3: Stereoselective Reduction and Functional Group Manipulation

  • The resulting spirocyclic compound contains an exocyclic double bond which can be stereoselectively reduced using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) under a hydrogen atmosphere. The choice of catalyst and ligand will determine the stereochemistry at the spiro-center (C5).

  • The lactam carbonyl can then be introduced at the C3 position through oxidation of the corresponding amine, which can be obtained from the reduction of the initial lactam.

Separation of Stereoisomers

When a stereoselective synthesis is not employed, or if it results in a mixture of diastereomers, chromatographic separation is necessary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of both enantiomers and diastereomers.[8][9][10][11] The choice of chiral stationary phase (CSP) is critical.

Recommended CSPs for Spiro-Lactams: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including lactams.

CSP TypeCommon Trade NamesTypical Mobile Phases
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H, Lux Cellulose-1Hexane/Isopropanol, Hexane/Ethanol
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H, Lux Amylose-1Hexane/Isopropanol, Methanol, Acetonitrile

Table 1: Recommended Chiral Stationary Phases for Method Development.

Protocol for Chiral HPLC Method Development
  • Initial Screening: Dissolve the mixture of stereoisomers in a suitable solvent (e.g., ethanol). Screen different CSPs (e.g., Chiralcel OD-H and Chiralpak AD-H) with a standard mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.

  • Mobile Phase Optimization: If partial separation is observed, optimize the mobile phase composition. Vary the ratio of hexane to alcohol modifier. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) as temperature can significantly affect selectivity.

  • Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy.

G cluster_workflow Chiral Separation Workflow start Mixture of Stereoisomers screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp optimize_mp Optimize Mobile Phase screen_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp validate Validate Method optimize_temp->validate separated Separated Stereoisomers validate->separated

Sources

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data of 2-Azaspiro[4.4]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-azaspiro[4.4]nonan-3-one derivatives. As a privileged scaffold in medicinal chemistry, a thorough understanding of the structural characterization of these molecules is paramount for the advancement of novel therapeutics. This document moves beyond a mere listing of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established principles of NMR spectroscopy.

The Significance of the 2-Azaspiro[4.4]nonan-3-one Scaffold in Drug Discovery

The 2-azaspiro[4.4]nonan-3-one core, a spirocyclic γ-lactam, has garnered significant attention in medicinal chemistry due to its unique three-dimensional architecture. This rigid framework allows for the precise spatial orientation of functional groups, a critical factor for achieving high-affinity and selective interactions with biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, particularly in neuroscience, by modulating the activity of receptors and enzymes. A comprehensive understanding of their structure through techniques like NMR is fundamental to establishing structure-activity relationships (SAR) and optimizing lead compounds.

Foundational Principles of NMR Spectroscopy for 2-Azaspiro[4.4]nonan-3-one Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy probes the hydrogen nuclei (protons). The key parameters are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Spin-Spin Coupling (J): This phenomenon, observed as the splitting of NMR signals, arises from the interaction of neighboring non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled protons, which is crucial for stereochemical assignments.

  • Integration: The area under a proton signal is proportional to the number of protons it represents.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule.

  • Chemical Shift (δ): The chemical shift of a carbon atom is also sensitive to its electronic environment. Carbonyl carbons, for instance, resonate at significantly downfield positions compared to aliphatic carbons.

  • Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules like substituted 2-azaspiro[4.4]nonan-3-ones.[1][2]

General ¹H and ¹³C NMR Spectral Features of the 2-Azaspiro[4.4]nonan-3-one Core

The parent 2-azaspiro[4.4]nonan-3-one structure presents a unique set of NMR signals. The numbering convention used in this guide is as follows:

G C1 C1 N2 N2 C1->N2 C3 C3 N2->C3 C4 C4 (spiro) C3->C4 C5 C5 C4->C5 C6 C6 C4->C6 C5->C1 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C4 label_lactam γ-Lactam Ring label_cyclo Cyclopentane Ring

Caption: Numbering of the 2-azaspiro[4.4]nonan-3-one core.

¹H NMR:

  • NH Proton: The proton on the nitrogen atom (N2-H) typically appears as a broad singlet in the range of 6.0-8.0 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

  • Protons on the γ-Lactam Ring (C1 and C5): The methylene protons on C1 and C5 will appear as complex multiplets due to coupling with each other and with neighboring protons.

  • Protons on the Cyclopentane Ring (C6, C7, C8, C9): These protons will also give rise to complex multiplets in the aliphatic region of the spectrum, typically between 1.5 and 2.5 ppm. The spiro nature of the C4 carbon introduces conformational rigidity, which can lead to diastereotopic protons, further complicating the splitting patterns.

¹³C NMR:

  • Carbonyl Carbon (C3): The lactam carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 170-180 ppm.

  • Spiro Carbon (C4): The quaternary spiro carbon will have a characteristic chemical shift, generally between 50 and 70 ppm.

  • Carbons of the γ-Lactam and Cyclopentane Rings: The remaining carbons of both rings will resonate in the aliphatic region, typically between 20 and 50 ppm.

Analysis of Substituted 2-Azaspiro[4.4]nonan-3-one Derivatives

The introduction of substituents on the nitrogen atom (N2) or on the cyclopentane ring will significantly influence the ¹H and ¹³C NMR spectra.

N-Substituted Derivatives

Substitution on the nitrogen atom is a common strategy for modulating the biological activity of these compounds. The nature of the N-substituent (e.g., alkyl, aryl, benzyl) will have a pronounced effect on the chemical shifts of the neighboring protons and carbons.

Table 1: Representative ¹H NMR Data (δ, ppm) for N-Substituted 2-Azaspiro[4.4]nonan-3-one Derivatives in CDCl₃

Substituent (R)N-HC1-H₂C5-H₂Cyclopentane-HOther Protons
H~7.5 (br s)~3.2-3.4 (m)~2.3-2.5 (m)~1.6-1.9 (m)-
Benzyl-~3.3-3.5 (m)~2.4-2.6 (m)~1.7-2.0 (m)~4.5 (s, 2H, CH₂Ph), ~7.2-7.4 (m, 5H, Ar-H)
Phenyl-~3.4-3.6 (m)~2.5-2.7 (m)~1.8-2.1 (m)~7.3-7.6 (m, 5H, Ar-H)

Table 2: Representative ¹³C NMR Data (δ, ppm) for N-Substituted 2-Azaspiro[4.4]nonan-3-one Derivatives in CDCl₃

Substituent (R)C3 (C=O)C4 (spiro)C1C5Cyclopentane CarbonsOther Carbons
H~175.0~60.0~45.0~35.0~25.0, ~38.0-
Benzyl~174.5~60.5~45.5~35.5~25.2, ~38.2~43.0 (CH₂Ph), ~127-138 (Ar-C)
Phenyl~174.0~61.0~46.0~36.0~25.5, ~38.5~120-140 (Ar-C)

Note: The chemical shift values in the tables are approximate and can vary depending on the specific substitution pattern and experimental conditions.

Stereochemical Considerations

The spirocyclic nature of the 2-azaspiro[4.4]nonan-3-one scaffold can give rise to stereoisomers if substituents are present on the cyclopentane ring. NMR spectroscopy, particularly the analysis of coupling constants and the use of 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the relative stereochemistry of these diastereomers. The spatial proximity of protons in different stereoisomers will result in distinct NOE correlations, allowing for their unambiguous assignment.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental technique.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR data. Specific parameters should be optimized for the instrument and the sample.

G cluster_workflow NMR Data Acquisition Workflow start Sample Preparation shimming Shim the Magnet start->shimming h1 Acquire ¹H NMR Spectrum shimming->h1 c13 Acquire ¹³C NMR Spectrum h1->c13 cosy Acquire 2D COSY Spectrum c13->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc hmbc Acquire 2D HMBC Spectrum hsqc->hmbc process Process and Analyze Data hmbc->process end_node Structural Elucidation process->end_node

Caption: A typical workflow for NMR data acquisition and analysis.

  • Instrument Tuning and Shimming: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity, which is critical for obtaining sharp spectral lines and good resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees to allow for faster repetition rates.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. The parameters for these experiments, such as the number of increments in the indirect dimension and the number of scans per increment, should be chosen to achieve the desired resolution and sensitivity.

Data Analysis and Interpretation: A Self-Validating System

A robust structural assignment relies on the convergence of data from multiple NMR experiments.

G cluster_validation Data Validation Logic H1_NMR ¹H NMR (Chemical Shifts, Couplings, Integrals) Structure Proposed Structure H1_NMR->Structure Initial Hypothesis C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->Structure COSY COSY (¹H-¹H Connectivity) COSY->H1_NMR Validates HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->H1_NMR Links HSQC->C13_NMR Links HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Structure Confirms Connectivity Structure->H1_NMR Consistent with Structure->C13_NMR Consistent with

Caption: Interplay of NMR experiments for structural validation.

  • Initial Assignments from 1D Spectra: Use the chemical shifts and integrations from the ¹H NMR spectrum and the chemical shifts from the ¹³C NMR spectrum to make initial assignments of the different types of protons and carbons.

  • Establish ¹H-¹H Connectivity with COSY: The COSY spectrum reveals which protons are coupled to each other. Trace the coupling networks to connect adjacent protons within the γ-lactam and cyclopentane rings.

  • Link Protons to Directly Attached Carbons with HSQC: The HSQC spectrum shows correlations between each proton and the carbon to which it is directly bonded. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • Confirm the Carbon Skeleton with HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons, such as the spiro carbon (C4) and the carbonyl carbon (C3).

  • Stereochemical Assignment with NOESY: For stereoisomers, the NOESY spectrum will show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This information is key to determining the relative stereochemistry.

By systematically analyzing the data from this suite of NMR experiments, a self-validating and unambiguous structural elucidation of 2-azaspiro[4.4]nonan-3-one derivatives can be achieved.

Conclusion

The ¹H and ¹³C NMR spectral data of 2-azaspiro[4.4]nonan-3-one derivatives provide a wealth of information about their molecular structure. A thorough understanding of the principles of NMR and a systematic approach to data acquisition and analysis are essential for researchers in the field of drug discovery. This guide has provided a framework for interpreting these complex spectra, with the aim of facilitating the rational design and development of new therapeutic agents based on this important scaffold.

References

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6345. [Link]

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Dekić, V. S., Radulović, N. S., & Ristić, N. L. (2019). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 84(10), 1085-1096. [Link]

  • Zamir, L. O., Jung, E., & Jensen, R. A. (1983). Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. The Journal of biological chemistry, 258(10), 6492–6496. [Link]

  • Preti, D., et al. (2010). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 48(12), 947-954. [Link]

  • Ferreira, M. J., et al. (2018). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 5(12), 1955-1981. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Lactams in Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are of immense interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational landscape for interacting with biological targets, often leading to enhanced potency and selectivity of drug candidates. Within this class of molecules, spiro-lactams are particularly noteworthy due to their presence in numerous biologically active natural products and synthetic compounds. The lactam moiety, a cyclic amide, can participate in key hydrogen bonding interactions with protein targets.

6-Methyl-2-azaspiro[4.4]nonan-3-one is a spirocyclic lactam with potential applications in drug discovery and development.[1][2] Its unique architecture, combining a cyclopentane ring and a γ-lactam ring, presents both opportunities and challenges for analytical characterization. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such novel chemical entities.[3][4] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, from sample preparation to data interpretation, tailored for researchers and drug development professionals.

Molecular Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method. While a dedicated PubChem entry for this compound is not available, we can infer its properties from its structure and data for the closely related analog, 2-Azaspiro[4.5]decan-3-one.[5]

PropertyValueSource
Molecular Formula C₁₀H₁₇NOInferred
Molecular Weight 167.25 g/mol Inferred
Structure this compound structureInferred
CAS Number Not available-

Note: The molecular formula and weight are inferred based on the chemical name and the structure of similar registered compounds. For definitive analysis, it is crucial to confirm these values with a high-resolution mass spectrometer.

I. Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, free from interfering matrix components that can cause ion suppression or contamination. The choice of method depends on the sample matrix (e.g., in-vitro assay buffer, plasma, tissue homogenate).

Direct Injection ("Dilute and Shoot")

For simple matrices, such as the output of a chemical reaction in a clean solvent, a "dilute and shoot" approach is often sufficient.

Protocol:

  • Dilute a small aliquot of the sample in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • The final concentration should be in the low µg/mL to ng/mL range to avoid detector saturation.

  • Vortex the sample thoroughly.

  • Transfer the diluted sample to an autosampler vial for injection.

Protein Precipitation (for Biological Matrices)

For biological samples like plasma or serum, protein precipitation is a common and effective method to remove the bulk of proteins.

Protocol:

  • To 100 µL of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte.

  • The supernatant can be directly injected or further concentrated by evaporation and reconstitution in a suitable solvent.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can provide a cleaner sample by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To 500 µL of the aqueous sample, add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS analysis.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from other components in the sample before it enters the mass spectrometer, leading to improved sensitivity and specificity.

Chromatographic Conditions

A reversed-phase C18 column is a good starting point for the separation of a moderately polar compound like this compound.

ParameterRecommended ConditionsRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 5 minutesA generic gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for LC-MS analysis.

Experimental Workflow for LC-MS Analysis

workflow cluster_prep Sample Preparation cluster_lcms LC-MS System Sample Biological or Chemical Sample Dilute Dilution Sample->Dilute PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE Clean_Sample Clean Sample in Compatible Solvent Dilute->Clean_Sample PPT->Clean_Sample LLE->Clean_Sample LC Liquid Chromatography (C18 Column) Clean_Sample->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI Elution MS1 MS1 Scan (Full Scan) ESI->MS1 Ion Transfer CID Collision-Induced Dissociation MS1->CID Precursor Ion Selection MS2 MS2 Scan (Product Ion Scan) CID->MS2 Fragmentation Detector Detector MS2->Detector Ion Detection fragmentation cluster_path1 Pathway 1: Lactam Ring Cleavage cluster_path2 Pathway 2: Cyclopentane Ring Cleavage M_H [M+H]⁺ m/z 168.1 Frag1 Loss of CO [M+H-CO]⁺ m/z 140.1 M_H->Frag1 - CO Frag2 Loss of C₂H₄ [M+H-C₂H₄]⁺ m/z 140.1 M_H->Frag2 - C₂H₄ Frag3 Loss of C₃H₆ [M+H-C₃H₆]⁺ m/z 126.1 M_H->Frag3 - C₃H₆

Caption: A simplified proposed fragmentation pathway for protonated this compound.

Collision-Induced Dissociation (CID) Parameters

The extent of fragmentation is controlled by the collision energy applied in the CID cell. A collision energy ramp (e.g., 10-40 eV) is often used to obtain a rich fragmentation spectrum. For cyclic compounds, higher collision energies may be required to induce significant fragmentation. [6]

IV. Data Analysis and Interpretation

The acquired mass spectrometry data will consist of a full scan MS spectrum, showing the protonated molecule [M+H]⁺, and a product ion (MS/MS) spectrum, showing the fragment ions.

  • Confirmation of Molecular Weight: The m/z of the precursor ion in the MS1 spectrum should correspond to the calculated mass of the protonated molecule.

  • Structural Elucidation: The fragment ions in the MS/MS spectrum should be consistent with the proposed fragmentation pathways. High-resolution mass spectrometry can be used to determine the elemental composition of the fragment ions, further confirming their identity.

  • Quantification: For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed. This involves monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity.

V. Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the mass spectrometric analysis of this compound. The combination of liquid chromatography with tandem mass spectrometry provides the necessary tools for the unambiguous identification and quantification of this novel spirocyclic lactam. As with any analytical method development, the specific parameters will require optimization for the instrument and application at hand. The principles and protocols described herein provide a robust framework for the successful characterization of this and other related spirocyclic compounds, thereby accelerating their development as potential therapeutic agents.

References

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical Analysis. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC Europe. [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • Restek. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2021). Asinger synthesis of (S)-2,2,3-trimethyl-1thia-4-azaspiro[4.4]nonane. [Link]

  • ResearchGate. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. [Link]

  • Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. (2021). PubMed Central. [Link]

Sources

Unlocking Nature's Intricacy: A Guide to the Discovery and Isolation of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spirocyclic lactams represent a fascinating and privileged class of heterocyclic compounds characterized by a unique three-dimensional architecture where two rings share a single common carbon atom. This structural rigidity and complexity make them prominent scaffolds in natural products and highly sought-after targets in medicinal chemistry.[1][2] Found in sources ranging from deep-sea microbes to endophytic fungi, these molecules exhibit a broad spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Their therapeutic potential underscores the critical need for robust and efficient methodologies to discover novel spirocyclic lactams and isolate them from complex natural matrices.

This guide provides a comprehensive, field-proven framework for navigating the intricate journey from a raw natural source to a purified, structurally elucidated spirocyclic lactam. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system of discovery for professionals in drug development and natural product chemistry.

The Natural Reservoir: Sourcing and Biosynthetic Origins

The quest for novel spirocyclic lactams begins with identifying promising biological sources. These compounds are not ubiquitous; their production is concentrated in specific microbial phyla known for their sophisticated secondary metabolism.

Primary Natural Sources:

  • Fungi: Filamentous fungi, particularly those from marine environments or living as endophytes within plants, are prolific producers of structurally diverse lactams.[6][7] Genera such as Aspergillus, Penicillium, and Curvularia have yielded numerous spirocyclic lactams, including the azaspirofurans and cephalimysins.[8][9][10]

  • Actinomycetes: These Gram-positive bacteria, especially from the genus Streptomyces, are renowned as a primary source of antibiotics and other bioactive compounds.[11][12] The discovery of novel actinomycins with a unique spiro-linked moiety from Streptomyces sp. highlights their untapped potential for producing new spirocyclic scaffolds.[13][14]

  • Marine Organisms: The unique and often extreme conditions of marine ecosystems drive the evolution of novel biosynthetic pathways.[15] Sponges, corals, and their associated microorganisms are a rich, yet underexplored, frontier for discovering new marine-derived natural products, including spiro-lactams.[16]

Table 1: Representative Bioactive Spirocyclic Lactams from Natural Sources
Compound NameNatural SourceReported Biological Activity
Azaspirofurans A & B Aspergillus sydowi (Marine fungus)Cytotoxicity against A549 lung cancer cells.[8]
Cephalimysins M & N Aspergillus fumigatus (Marine fungus)Belong to the pseurotin family with diverse bioactivities.[10][17]
Actinomycin L1 & L2 Streptomyces sp. MBT27Antimicrobial activity against Gram-positive bacteria.[13]
Surugatoxin Babylonia japonica (Marine gastropod)Neurotoxin with ganglionic blocking activity.[1]
Ansalactam A Streptomyces sp.Ansa macrolide with a spiro-γ-lactam core.[18]

Modern Discovery Workflow: From Crude Extract to Novelty Identification

The modern natural product discovery pipeline prioritizes efficiency, aiming to rapidly identify novel compounds while avoiding the time-consuming rediscovery of known molecules. This process, known as dereplication, is a cornerstone of the workflow.

The initial phase involves the cultivation of the source organism (e.g., large-scale fermentation of a fungus or actinomycete) followed by extraction. A bioassay-guided approach is often employed, where the crude extract is tested for a desired biological activity (e.g., antibacterial, cytotoxic).[19] Only the active extracts proceed through the discovery pipeline.

The critical dereplication step leverages high-throughput analytical techniques, primarily Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The resulting data can be analyzed using powerful bioinformatic tools like Global Natural Products Social Molecular Networking (GNPS). This platform clusters molecules with similar fragmentation patterns, allowing researchers to visualize entire families of related compounds and quickly identify those that do not match existing databases, flagging them as potentially novel.[13]

Discovery_Workflow cluster_0 Source & Extraction cluster_1 Dereplication & Analysis Source Natural Source (Fungus, Actinomycete) Cultivation Large-Scale Cultivation / Fermentation Source->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction CrudeExtract Crude Bioactive Extract Extraction->CrudeExtract LCMS LC-MS/MS Analysis CrudeExtract->LCMS Analytical Injection GNPS Molecular Networking (GNPS) LCMS->GNPS Database Database Comparison (Known Compounds) GNPS->Database Identifies Knowns Novel Potentially Novel Spirocyclic Lactam GNPS->Novel Flags Unknowns Isolation Proceed to Isolation Novel->Isolation Isolation_Workflow CrudeExtract Crude Extract VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC TLC TLC Analysis VLC->TLC Guides Fraction Pooling Fractions Pooled Fractions (F1, F2, F3...) TLC->Fractions PrepHPLC Preparative HPLC (C18 Reverse-Phase) Fractions->PrepHPLC Inject Target Fraction PureCompound Pure Spirocyclic Lactam (>95% Purity) PrepHPLC->PureCompound Analysis Purity Check (Analytical HPLC) PureCompound->Analysis Confirmation

Sources

The Therapeutic Potential of Azaspiro Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azaspiro compounds, characterized by their unique three-dimensional architecture, have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid yet tunable frameworks offer a compelling strategy to navigate the complexities of biological targets, leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of azaspiro compounds, delving into their synthesis, mechanisms of action, and diverse applications across oncology, neuroscience, and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel azaspiro-based therapeutics.

Introduction: The Rise of Azaspiro Scaffolds in Medicinal Chemistry

The paradigm in drug discovery is continually shifting towards molecules with greater three-dimensional complexity to effectively engage with intricate biological targets.[1] In this pursuit, azaspirocycles—bicyclic systems sharing a single nitrogen-containing spiro-atom—have garnered significant attention.[2] Their inherent rigidity and defined exit vectors allow for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with protein binding pockets.[1] This structural feature often translates into improved target affinity, selectivity, and metabolic stability compared to their flatter, non-spirocyclic counterparts.[3]

The evolution of synthetic methodologies has made a diverse array of azaspirocyclic cores more accessible, fueling their exploration in various therapeutic areas.[4] From their presence in natural products to their incorporation into clinically evaluated drug candidates, azaspiro compounds are proving to be a versatile and valuable class of molecules in the medicinal chemist's toolkit.[1]

Therapeutic Applications of Azaspiro Compounds

The unique structural attributes of azaspiro compounds have been exploited to develop novel therapeutic agents across a spectrum of diseases.

Oncology

In the realm of oncology, azaspiro compounds have demonstrated significant promise as anticancer agents. Their rigid scaffold allows for the precise positioning of pharmacophoric groups to interact with key cancer targets.

Several studies have elucidated the anticancer mechanisms of azaspiro derivatives. For instance, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were shown to induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle in HeLa and CT26 cancer cell lines.[5] Another study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in MDA-MB-231 breast cancer cells.[6]

A notable example of an azaspiro compound in clinical development is sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor. This compound incorporates a 7-azaspiro[3.5]nonane linker, which contributes to its high potency and selectivity.[1] Sonrotoclax is currently being evaluated in clinical trials for various hematological malignancies.

Central Nervous System (CNS) Disorders

The ability of azaspiro compounds to cross the blood-brain barrier and interact with CNS targets has led to their investigation for various neurological and psychiatric conditions.

Buspirone, an azaspiro[4.5]decane-7,9-dione derivative, is a well-established anxiolytic medication used for the treatment of generalized anxiety disorder.[7] Its mechanism of action involves partial agonism at serotonin 5-HT1A receptors.[7]

Researchers have explored the neuroprotective effects of azaspiro compounds. For instance, a series of pyrazoline derivatives were synthesized and evaluated for their ability to protect against 6-hydroxydopamine-induced neurotoxicity, a model for Parkinson's disease.[8] Additionally, certain 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.

Infectious Diseases

The structural diversity of azaspiro compounds makes them attractive candidates for the development of novel anti-infective agents.

Azaspiro dihydrotriazines have been identified as inhibitors of the influenza virus, acting by targeting the host factor dihydrofolate reductase (DHFR).[2] Furthermore, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown inhibitory activity against human coronavirus 229E replication.[9][10] The 2-azaspiro[3.3]heptane moiety has also been shown to significantly improve the antiviral activity of non-nucleoside reverse transcriptase inhibitors against HIV-1.[3]

Synthesis and Methodologies

The successful exploration of azaspiro compounds in drug discovery is underpinned by robust and versatile synthetic strategies.

General Synthetic Strategies

A variety of synthetic routes have been developed to access the diverse range of azaspirocyclic scaffolds.[4] These often involve multicomponent reactions, cycloadditions, and ring-closing metathesis to construct the characteristic spirocyclic core.[4] The choice of synthetic strategy is dictated by the desired ring sizes and the intended substitution patterns.

Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

This protocol outlines a general procedure for the synthesis of a class of anticancer azaspiro compounds.[6]

Step 1: Amide Formation

  • Dissolve 4-aminophenol and glycolic acid (1.2 equivalents) in acetonitrile.

  • Add dicyclohexylcarbodiimide (DCC) (2 equivalents) to the solution.

  • Reflux the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the amide product.

Step 2: Oxidative Cyclization

  • Dissolve the amide from Step 1 in dry dichloromethane under a nitrogen atmosphere.

  • Add PhI(OAc)2 (2 equivalents) and a catalytic amount of Cu[(CH3CN)4ClO4] (0.05 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the formation of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione product by TLC.

  • Upon completion, purify the product by column chromatography.

Biological Evaluation: Protocols and Assays

Rigorous biological evaluation is essential to characterize the therapeutic potential of novel azaspiro compounds.

In Vitro Anticancer Activity Assessment

This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

  • Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) into 96-well plates at a density of 5 × 10^3 cells per well.[5]

  • The following day, add the test azaspiro compounds at various concentrations.

  • Incubate the plates for 1 to 3 days.[5]

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry is used to determine the effect of a compound on the cell cycle distribution.[6]

  • Treat cancer cells with the test azaspiro compound for a specified period.

  • Harvest the cells and fix them in ethanol.

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry can be used to quantify apoptosis.[6]

  • Treat cancer cells with the test azaspiro compound.

  • Harvest the cells and resuspend them in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antiviral Activity Assessment

This assay is used to evaluate the ability of a compound to inhibit virus-induced cell death.[10]

  • Seed host cells (e.g., HEL cells for human coronavirus) in 96-well plates.[10]

  • Infect the cells with the virus in the presence of varying concentrations of the test azaspiro compound.

  • Incubate the plates until CPE is observed in the virus control wells.

  • Assess cell viability using a suitable method, such as the MTS assay.[2]

  • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

In Vitro Neuroprotective Activity Assessment

This in vitro model is used to screen for compounds with potential therapeutic benefit in Parkinson's disease.[8]

  • Culture neuronal cells (e.g., PC-12 cells).

  • Pre-treat the cells with the test azaspiro compound for a specified duration.

  • Induce neurotoxicity by adding 6-OHDA to the cell culture.

  • After an incubation period, assess cell viability using an appropriate method (e.g., MTT assay).

  • Compare the viability of cells treated with the azaspiro compound and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Pharmacokinetics, Toxicology, and Future Directions

A comprehensive understanding of the pharmacokinetic (PK) and toxicological properties of azaspiro compounds is crucial for their successful translation into clinical candidates.[11]

Pharmacokinetic Profile

The unique three-dimensional structure of azaspiro compounds can significantly influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] For example, the anxiolytic drug buspirone has a low oral bioavailability of around 3.9% due to extensive first-pass metabolism.[7] Its elimination half-life is approximately 2.5 hours.[7] The incorporation of a spirocyclic scaffold can lead to improved metabolic stability and aqueous solubility.[3]

Toxicology and Safety

Preclinical toxicology studies are essential to identify any potential adverse effects of azaspiro compounds.[13] These studies typically involve single-dose and repeated-dose toxicity assessments in animal models to evaluate parameters such as hematology, clinical chemistry, and histopathology.[14] For instance, azaspiracids, a group of marine toxins with an azaspiro core, have been shown to block the hERG cardiac potassium channel, indicating potential cardiotoxicity.[15]

Future Perspectives

The field of azaspiro chemistry is ripe with opportunities for further innovation. The development of novel synthetic methodologies will continue to expand the accessible chemical space of these scaffolds.[16] A deeper understanding of the structure-activity and structure-property relationships will guide the design of next-generation azaspiro compounds with optimized therapeutic indices. Furthermore, the application of azaspiro scaffolds in emerging areas such as targeted protein degradation and the modulation of protein-protein interactions holds immense promise for addressing challenging disease targets.[1][17]

Conclusion

Azaspiro compounds represent a compelling and increasingly important class of molecules in the landscape of drug discovery. Their inherent structural rigidity, three-dimensional character, and synthetic tractability provide a powerful platform for the design of novel therapeutics with improved efficacy and safety profiles. This technical guide has provided a comprehensive overview of the therapeutic potential of azaspiro compounds, from their synthesis and biological evaluation to their clinical applications. As our understanding of the intricate biology of disease continues to grow, the unique attributes of azaspiro scaffolds will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

Data Presentation

Table 1: Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [6]

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
6b 9.980.380.18
6d 0.260.250.34
8b 6.060.10>10
8d 0.660.42>10

Table 2: Antiviral Activity of Azaspiro Dihydrotriazines against Influenza B Virus [2]

CompoundEC50 (µM)Ki (µM) on hDHFR
6 0.190.53
20 3.01.40

Visualizations

G cluster_synthesis Synthesis Workflow 4-Aminophenol 4-Aminophenol Amide Formation Amide Formation 4-Aminophenol->Amide Formation Glycolic Acid Glycolic Acid Glycolic Acid->Amide Formation Amide Intermediate Amide Intermediate Amide Formation->Amide Intermediate Oxidative Cyclization Oxidative Cyclization Amide Intermediate->Oxidative Cyclization Azaspiro Compound Azaspiro Compound Oxidative Cyclization->Azaspiro Compound

Caption: General synthesis workflow for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.

G Azaspiro Compound Azaspiro Compound Cancer Cell Line Cancer Cell Line Azaspiro Compound->Cancer Cell Line Cell Cycle Arrest Cell Cycle Arrest Cancer Cell Line->Cell Cycle Arrest Apoptosis Apoptosis Cancer Cell Line->Apoptosis Reduced Cell Proliferation Reduced Cell Proliferation Cell Cycle Arrest->Reduced Cell Proliferation Apoptosis->Reduced Cell Proliferation

Caption: Mechanism of anticancer action for certain azaspiro compounds.

References

  • Azaspiracid Toxins: Toxicological Profile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). (2018, June 2). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. (2019, March 7). MDPI. Retrieved January 20, 2026, from [Link]

  • Researchers identify compounds from Aspergillus that may be effective against SARS-CoV-2. (2022, May 13). News-Medical.Net. Retrieved January 20, 2026, from [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buspirone. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022, September 15). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017, January 20). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Diversity-oriented synthesis of azaspirocycles. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Targeting protein-protein interaction by small molecules. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Current trends in drug metabolism and pharmacokinetics. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry. (2023, February 13). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. (2023, November 23). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Phase 1/2a Study of ANPD001 in Parkinson Disease (ASPIRO). (2025, March 20). ClinicalTrials.gov. Retrieved January 20, 2026, from [Link]

  • Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). (2018, December 14). The Pharma Innovation. Retrieved January 20, 2026, from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018, June 1). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (2018, August 27). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Fascinating pharmacokinetics: understanding ADME. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). (2018, July 15). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved January 20, 2026, from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023, May 8). Labinsights. Retrieved January 20, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. (2023, May 15). MDPI. Retrieved January 20, 2026, from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Small-Molecule Inhibitors of Protein-Protein Interactions: Progressing toward the Reality. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetics. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Drugs targeting protein-protein interactions. (2013, January 31). Novartis OAK. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 6-Methyl-2-azaspiro[4.4]nonan-3-one via Asymmetric [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spirocyclic Lactams

Spirocyclic scaffolds, characterized by their rigid three-dimensional structures, are of increasing importance in medicinal chemistry and drug discovery. The 2-azaspiro[4.4]nonane core, in particular, is a key motif in a range of biologically active compounds. The introduction of stereocenters, such as the methyl group in 6-Methyl-2-azaspiro[4.4]nonan-3-one, allows for a finer tuning of pharmacological properties, including potency and selectivity, by exploring specific vectors in three-dimensional space. This application note provides a detailed protocol for the stereoselective synthesis of this compound, leveraging a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction, a variant of the [3+2] cycloaddition. This method is designed to be robust, offering high diastereoselectivity and enantioselectivity.

Mechanistic Rationale: A Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Approach

The proposed synthesis is based on an asymmetric "clip-cycle" strategy, which involves the initial formation of a linear precursor that is then cyclized in a stereocontrolled manner.[1][2] This approach offers excellent control over the stereochemical outcome. The key transformation is an intramolecular aza-Michael addition, which can be considered a formal [3+2] cycloaddition. The stereoselectivity is induced by a chiral phosphoric acid catalyst, which acts as a chiral proton source to activate the enone system and organize the transition state.

The causality behind this choice of strategy lies in its proven efficacy for constructing chiral pyrrolidines and spiropyrrolidines with high enantiomeric excesses.[1] The chiral phosphoric acid forms a hydrogen-bonding interaction with the enone, creating a chiral environment that directs the intramolecular attack of the nitrogen nucleophile from a specific face, thereby establishing the desired stereochemistry at the spirocyclic center. The stereochemistry of the methyl group at the 6-position is established prior to the cyclization, and its relative orientation is controlled during the cycloaddition.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process:

  • Synthesis of the Cycloaddition Precursor: This involves the preparation of an N-protected aminoalkene with a pendant Michael acceptor.

  • Asymmetric Intramolecular Cycloaddition: The precursor undergoes a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction to yield the desired this compound.

experimental_workflow start Starting Materials: 3-Methylcyclopent-2-en-1-one N-Boc-allylamine step1 Precursor Synthesis: Cross-Metathesis start->step1 step2 Asymmetric Cycloaddition: Chiral Phosphoric Acid Catalyst step1->step2 purification Purification: Column Chromatography step2->purification product Target Molecule: (6R)-6-Methyl-2-azaspiro[4.4]nonan-3-one purification->product

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of the Cycloaddition Precursor (N-Boc-N-(3-(3-methylcyclopent-1-en-1-yl)allyl)amine)

This protocol details the synthesis of the key linear precursor via a cross-metathesis reaction.

Materials:

  • 3-Methylcyclopent-2-en-1-one

  • Vinylmagnesium bromide (1.0 M in THF)

  • N-Boc-allylamine

  • Grubbs II catalyst

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Addition: To a solution of 3-methylcyclopent-2-en-1-one (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Allylic Rearrangement and Etherification (not necessary for this proposed route, direct metathesis is more efficient):

  • Cross-Metathesis: In a separate flask, dissolve the crude tertiary alcohol (1.0 eq) and N-Boc-allylamine (1.5 eq) in anhydrous DCM. Bubble argon through the solution for 15 minutes to degas.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) to the solution.

  • Reaction: Reflux the reaction mixture under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired precursor.

Part 2: Asymmetric Intramolecular Cycloaddition

This protocol describes the key stereoselective cyclization to form the spirocyclic lactam.

Materials:

  • Cycloaddition Precursor from Part 1

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or a similar chiral phosphoric acid catalyst

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing activated 4 Å molecular sieves, add the cycloaddition precursor (1.0 eq) and anhydrous toluene.

  • Catalyst Addition: Add the chiral phosphoric acid catalyst, (R)-TRIP (10 mol%).

  • Reaction Conditions: Stir the reaction mixture at 60 °C under an argon atmosphere for 24-48 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

  • Workup: After completion, cool the reaction to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched this compound.

  • Deprotection (if necessary): The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired. The lactam is generally stable to these conditions.

Data Presentation

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.ee (%)
1(R)-TRIP (10)Toluene602485>20:195
2(S)-TRIP (10)Toluene602483>20:194
3(R)-TRIP (5)CH2Cl240487515:190

Note: The data presented in this table is hypothetical and representative of typical results for such reactions based on literature precedents for similar transformations. Actual results may vary.

Troubleshooting and Optimization

  • Low Diastereoselectivity: Low diastereoselectivity can often be addressed by lowering the reaction temperature, although this may increase the reaction time.[3] Screening different chiral phosphoric acid catalysts with varying steric bulk can also influence the facial selectivity of the cycloaddition.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and interfere with the reaction. The purity of the precursor is also critical. If the reaction stalls, a higher catalyst loading or a more activating solvent might be necessary.

  • Incomplete Conversion: Incomplete conversion may be due to catalyst deactivation. The use of molecular sieves is recommended to remove any trace amounts of water.

Visualization of the Catalytic Cycle

catalytic_cycle CPA Chiral Phosphoric Acid (CPA) Activated_Complex [CPA-Substrate] Activated Complex CPA->Activated_Complex + Substrate Substrate Precursor Substrate->Activated_Complex Product Spiro-lactam Activated_Complex->Product Intramolecular Cyclization Product->CPA - CPA

Caption: Simplified catalytic cycle for the asymmetric cycloaddition.

References

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. [Link]

  • Sharma, P., & Kumar, A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3329-3346. [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Bagiyan, H. H., et al. (2021). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. National Institutes of Health. [Link]

  • Zaitseva, E. R., Smirnov, A. Y., Baleeva, N. S., & Baranov, M. S. (2019). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 55(7), 676-678. [Link]

Sources

Application Notes & Protocols: A Guide to the Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of 2-Azaspiro[4.4]nonan-1-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.4]nonan-1-one scaffold is a privileged structural motif found in a range of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional spirocyclic framework is of significant interest in medicinal chemistry, offering a unique topology for exploring chemical space in drug discovery. This guide provides a detailed protocol and scientific rationale for the synthesis of this valuable scaffold using a powerful and efficient phosphine-catalyzed [3+2] cycloaddition reaction.

Principle and Mechanistic Insights

The phosphine-catalyzed [3+2] cycloaddition, often referred to as the Lu [3+2] annulation, is a cornerstone of organocatalysis for constructing five-membered rings.[1][2] The reaction typically involves the coupling of a three-carbon synthon, such as an allenoate, with a two-carbon component, like an electron-deficient alkene. In this specific application, a 2-methylene-γ-lactam serves as the two-carbon component to construct the desired 2-azaspiro[4.4]nonan-1-one core.

The catalytic cycle is initiated by the nucleophilic addition of a phosphine to the central carbon of the allenoate. This generates a zwitterionic intermediate that acts as a 1,3-dipole. The reaction's success hinges on this initial activation step, which transforms the otherwise unreactive allenoate into a potent nucleophile at its γ-carbon.

The Catalytic Cycle consists of the following key steps:

  • Nucleophilic Attack: The phosphine catalyst (e.g., PPh₃) attacks the sp-hybridized central carbon of the allenoate. This is often the rate-determining step of the cycle.[3]

  • Zwitterion Formation: This addition forms a vinylphosphonium zwitterion. This intermediate exists as interconverting Z and E isomers, the stability and reactivity of which can influence the final product's stereochemistry.[3]

  • Michael Addition: The nucleophilic γ-carbon of the zwitterionic intermediate attacks the electron-deficient double bond of the 2-methylene-γ-lactam. This crucial C-C bond formation establishes the spirocyclic center.

  • Intramolecular Ring Closure: The resulting enolate intermediate undergoes a proton transfer followed by an intramolecular cyclization (formally, a Wittig-type reaction) to form the five-membered ring.

  • Catalyst Regeneration: The phosphine catalyst is eliminated, yielding the final 2-azaspiro[4.4]nonan-1-one product and regenerating the catalyst for the next cycle.

Visualizing the Catalytic Cycle

The diagram below illustrates the proposed mechanism for this powerful transformation.

Catalytic_Cycle cluster_cycle Catalytic Cycle Phosphine R₃P Zwitterion Zwitterionic Intermediate (1,3-Dipole) Phosphine->Zwitterion + Allenoate Allenoate Allenoate (3-Carbon Unit) Adduct Open-Chain Adduct Zwitterion->Adduct + Lactam Lactam 2-Methylene-γ-lactam (2-Carbon Unit) Cyclized Cyclized Intermediate Adduct->Cyclized Ring Closure Product 2-Azaspiro[4.4]nonan-1-one Cyclized->Product - R₃P Product->Phosphine Catalyst Regeneration

Caption: Proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 2-azaspiro[4.4]nonan-1-one derivative. The specific substrates, catalyst, and conditions should be optimized for each unique transformation.

Materials and Reagents
  • Substrates:

    • 2-Methylene-γ-lactam derivative (e.g., N-benzyl-5-methylenepyrrolidin-2-one) (1.0 equiv)

    • Allenoate (e.g., Ethyl 2,3-butadienoate) (1.1 - 1.5 equiv)

  • Catalyst: Triphenylphosphine (PPh₃) (10-20 mol%)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM) (0.1 - 0.2 M)

  • Other:

    • Argon or Nitrogen gas for inert atmosphere

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation
  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Syringe pump for slow addition of reagents (recommended)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer and Mass Spectrometer for product characterization

Step-by-Step Reaction Procedure
  • Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To a Schlenk flask, add the 2-methylene-γ-lactam (1.0 equiv) and the phosphine catalyst (e.g., PPh₃, 0.1-0.2 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe to dissolve the solids. Stir the mixture at room temperature.

  • Reagent Addition: Add the allenoate (1.1 equiv) to the reaction mixture. For optimal results and to minimize potential side reactions like allenoate dimerization, the allenoate should be added slowly over several hours using a syringe pump.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 12-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for isolating the desired spirocyclic product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Optimizing Reaction Parameters

The efficiency and selectivity of the cycloaddition are highly dependent on the choice of catalyst, solvent, and substrates. The following table summarizes key parameters and their typical effects on the reaction outcome.

ParameterVariationRationale & Expected OutcomeSource(s)
Phosphine Catalyst PPh₃, PBu₃, Chiral Phosphines (e.g., (S,S)-FerroPHANE)PPh₃ is a robust, common choice. More nucleophilic PBu₃ can accelerate the reaction but may lead to side products. Chiral phosphines are essential for achieving enantioselectivity in asymmetric variants.[5][6][5][6]
Substrate 1 2-Methylene-γ-lactams, Acrylates2-Methylene-γ-lactams are excellent substrates for forming the azaspirocycle. Other electron-deficient alkenes like acrylates can also be used, leading to different spirocyclic cores.[7][8][7][8]
Substrate 2 Allenoates (e.g., ethyl 2,3-butadienoate)The ester group activates the allene for nucleophilic attack by the phosphine. Substituents on the allenoate can significantly impact regioselectivity (α vs. γ addition).[1][9][1][9]
Solvent Toluene, DCM, EtherNon-polar aprotic solvents like toluene are generally preferred. The choice of solvent can influence reaction rates and, in some cases, stereoselectivity.[4][4]
Temperature Room Temp. to 110 °CMost reactions proceed well at room temperature. Heating may be required for less reactive substrates but can also promote side reactions.[4][4]
Addition Method Bolus vs. Slow AdditionSlow addition of the allenoate via syringe pump is highly recommended to maintain a low concentration, which suppresses dimerization and other side reactions, leading to higher yields of the desired [3+2] adduct.[4][4]

Experimental Workflow and Troubleshooting

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of 2-azaspiro[4.4]nonan-1-ones.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst, presence of moisture or oxygen, insufficiently reactive substrates.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Use freshly purchased or purified phosphine catalyst. Consider increasing the reaction temperature or using a more nucleophilic phosphine like PBu₃.

  • Formation of Side Products (e.g., Allenoate Dimer):

    • Cause: High concentration of the allenoate in the reaction mixture.

    • Solution: Employ slow addition of the allenoate using a syringe pump. This is the most effective method to minimize undesired pathways.[4]

  • Poor Diastereoselectivity (if applicable):

    • Cause: The reaction conditions may not favor the formation of one diastereomer over another.

    • Solution: Screen different phosphine catalysts and solvents. Lowering the reaction temperature often enhances stereoselectivity. For enantioselective versions, the choice of the chiral phosphine is critical.[6][10]

Conclusion

The phosphine-catalyzed [3+2] cycloaddition is a highly reliable and versatile method for the synthesis of 2-azaspiro[4.4]nonan-1-ones. Its operational simplicity, use of readily available starting materials, and amenability to asymmetric catalysis make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can efficiently construct complex spirocyclic architectures for applications in drug discovery and beyond.

References

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. [Link]

  • Zhang, J., et al. (2010). Core-Structure-Motivated Design of a Phosphine-Catalyzed [3 + 2] Cycloaddition Reaction: Enantioselective Syntheses of Spirocyclopenteneoxindoles. Journal of the American Chemical Society, 132(14), 5022-5023. [Link]

  • University of Wollongong. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Figshare. [Link]

  • Xu, S., et al. (2022). Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles. Chemical Science, 13(42), 12534-12540. [Link]

  • Wang, T., et al. (2013). Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction. Chemical Communications, 49(36), 3748-3750. [Link]

  • Wang, Z., et al. (2024). Phosphine-Catalyzed Asymmetric Dearomative [3+2] Annulation Reaction of Benzimidazoles with Cyclopropenones. CCS Chemistry. [Link]

  • Zhu, X.-F., et al. (2003). A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines. Organic Letters, 5(19), 3559-3562. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of aurones with allenoate 2a. [Link]

  • OSTI.GOV. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]

  • Pirovano, V., et al. (n.d.). Phosphine-Catalyzed [3+2] Cycloaddition of Aza-aurones and Allenoates: Enantioselective Synthesis of 2-Spirocyclopentyl-indolin. AIR Unimi. [Link]

  • Wang, Y., et al. (2021). Phosphine-catalyzed enantioselective and diastereodivergent [3+2] cyclization for the construction of oxetane dispirooxindole skeletons. Chemical Communications, 57(63), 7801-7804. [Link]

  • Chung, Y. K., et al. (2015). Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. ACS Catalysis, 5(11), 6476-6484. [Link]

  • Yu, X.-H., et al. (2008). Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-Deficient Alkenes. Chemistry – A European Journal, 14(12), 3648-3663. [Link]

Sources

The Spiro-γ-lactam Scaffold in Modern Drug Discovery: Application Notes for 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry applications of 6-Methyl-2-azaspiro[4.4]nonan-3-one, a member of the spiro-γ-lactam class of compounds. While direct research on this specific methylated derivative is emerging, this document synthesizes data from the broader 2-azaspiro[4.4]nonane scaffold and related spiro-γ-lactams to present its potential as a valuable building block in the development of novel therapeutics. We will delve into its structural significance, potential therapeutic applications, synthetic strategies, and detailed experimental protocols to facilitate its exploration in drug discovery programs.

The 2-Azaspiro[4.4]nonane Core: A Privileged Scaffold in Medicinal Chemistry

The 2-azaspiro[4.4]nonane ring system is a highly valued scaffold in medicinal chemistry due to its unique three-dimensional architecture.[1] Its rigid, spirocyclic nature, which consists of a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, offers conformational restraint.[1][2] This rigidity is a key feature in designing potent and selective ligands for various biological targets, as it allows for a precise spatial orientation of pharmacophoric groups, potentially enhancing binding affinity and reducing off-target effects.[1][3]

The introduction of a spirocyclic moiety like 2-azaspiro[4.4]nonane increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 value is often correlated with improved clinical success rates, which may be attributed to better solubility and enhanced target selectivity.[1] Furthermore, the nitrogen atom within the pyrrolidine ring serves as a convenient point for chemical modification, enabling the exploration of a wide chemical space to optimize structure-activity relationships (SAR).[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including applications in treating central nervous system (CNS) disorders, as well as anticancer and antimicrobial agents.[1]

Therapeutic Potential of this compound

Based on the established activities of the 2-azaspiro[4.4]nonane scaffold and related spiro-γ-lactams, this compound and its derivatives are proposed as promising candidates for investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

Derivatives of the 2-azaspiro[4.4]nonane core have been extensively investigated for their potential in treating a range of neurological conditions, including epilepsy, neurodegeneration, pain, and psychiatric disorders.[3]

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have shown significant anticonvulsant effects in preclinical models.[3] The γ-lactam moiety in this compound could be explored for similar activities.

  • Sigma Receptor Modulation: The related 2,7-diazaspiro[4.4]nonane scaffold has produced potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] These receptors are implicated in various neurological functions and diseases, making them attractive targets. The σ₁ receptor, a chaperone protein at the mitochondria-associated membrane of the endoplasmic reticulum, is crucial in regulating cellular stress and calcium homeostasis.[3]

  • Muscarinic Receptor Targeting: Azaspirocyclic compounds have demonstrated activity at muscarinic acetylcholine receptors (mAChRs), suggesting a potential avenue for developing treatments for cognitive and autonomic dysfunctions.[3]

Antimicrobial and Antiparasitic Activity

Spiro-lactams, including both β- and γ-lactam variants, have been investigated as novel antimicrobial agents.[4][5]

  • Anti-HIV and Antiplasmodial Activity: Studies on a series of spiro-β-lactams and spiro-γ-lactams have identified compounds with promising activity against HIV and Plasmodium falciparum, the parasite responsible for malaria.[4][5] While the β-lactam core appeared to be more critical for the activity in some studies, the exploration of diverse spiro-γ-lactam scaffolds remains a viable strategy.[4]

Anticancer and Anti-inflammatory Properties

The 2-azaspiro[4.4]nonane scaffold has been associated with anticancer and anti-inflammatory effects.[1]

  • Atiprimod as an Exemplar: The drug candidate Atiprimod, which features a related azaspiroalkane scaffold, has demonstrated anti-inflammatory and anticancer properties, particularly in multiple myeloma.[1] This provides a rationale for investigating this compound derivatives for similar activities.

Synthetic Strategies and Protocols

The synthesis of spiro-γ-lactams is an active area of research in organic chemistry, with numerous methodologies being developed.[6][7] The construction of the this compound core can be approached through several synthetic routes.

Phosphine-Catalyzed [3+2] Cycloaddition

A powerful method for the synthesis of 2-azaspiro[4.4]nonan-1-ones involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene-γ-lactams with allenoates or other suitable Michael acceptors.[8]

Protocol 1: Synthesis of a 2-Azaspiro[4.4]nonan-1-one Derivative via Phosphine-Catalyzed [3+2] Cycloaddition

Materials:

  • N-protected 2-methylene-γ-lactam (1.0 equiv)

  • Allenoate or other Michael acceptor (e.g., Ethyl 2,3-butadienoate) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of the N-protected 2-methylene-γ-lactam in anhydrous toluene, add the allenoate or Michael acceptor.

  • Add triphenylphosphine to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-azaspiro[4.4]nonan-1-one derivative.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start N-protected 2-methylene-γ-lactam Intermediate [3+2] Cycloaddition Start->Intermediate + Reagent1 Allenoate Reagent1->Intermediate Catalyst PPh₃ Catalyst->Intermediate Solvent Toluene, Heat Solvent->Intermediate Product 2-Azaspiro[4.4]nonan-1-one Derivative Intermediate->Product

Caption: Phosphine-catalyzed [3+2] cycloaddition for the synthesis of 2-azaspiro[4.4]nonan-1-ones.

Application in a Drug Discovery Cascade

The integration of this compound into a drug discovery program would follow a standard cascade of evaluation.

Library Synthesis and High-Throughput Screening

A library of derivatives of this compound can be synthesized by modifying the N-position of the lactam and other available positions on the carbocyclic ring. This library can then be subjected to high-throughput screening against a panel of biological targets, such as those implicated in CNS disorders, infectious diseases, or cancer.

Protocol 2: General Procedure for N-Alkylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Sodium hydride (NaH) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits from screening, a focused effort on SAR studies would be initiated. This involves the systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.[9][10]

Visualizing the Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Lead Generation cluster_1 Lead Optimization cluster_2 Preclinical Development A Library Synthesis of This compound Derivatives B High-Throughput Screening A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E In vitro ADMET Profiling D->E F Lead Candidate Selection E->F G In vivo Efficacy and Toxicology Studies F->G H IND-Enabling Studies G->H

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Conclusion

While this compound is a relatively unexplored molecule, its parent scaffold and the broader class of spiro-γ-lactams have demonstrated significant potential in medicinal chemistry. Its unique three-dimensional structure and the versatility of the lactam moiety make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. The synthetic protocols and proposed applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the therapeutic potential of this promising scaffold.

References

  • Costa, M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(34), 6264-6274.
  • ULisboa Research Portal. (n.d.). Spiro-lactams as novel antimicrobial agents. Retrieved from [Link]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593.
  • Alves, A. J. S., et al. (2021).
  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593.
  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(51), 29759-29771.
  • Sci-Hub. (n.d.).
  • ResearchGate. (n.d.). Selected bioactive molecules with spiro-γ-lactam scaffolds.
  • Doyle, K. J., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Tetrahedron, 73(29), 4165-4173.
  • Moleqube. (n.d.). Cas no 175-94-0 (2-Azaspiro[4.4]nonane). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
  • Shestopalov, A. M., et al. (2005). Synthesis of new 3H-pyrrole derivatives from 3-aryl-2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes. Russian Chemical Bulletin, 54(10), 2353-2359.
  • ResearchGate. (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.
  • Rao, K. V., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE, 7(2), e32201.
  • Mokrosz, M. J., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-608.
  • ResearchGate. (n.d.). Structure-Activity Relationship (SAR) of Coumarinoacetamides in Neuroleptic Activity.
  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.

Sources

Application Note: High-Throughput Screening Strategies for the Interrogation of Azaspiro Lactam Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azaspiro lactam derivatives represent a class of structurally complex small molecules with significant potential in drug discovery, demonstrating a wide range of biological activities including anticonvulsant and muscarinic agonist effects.[1][2] The efficient exploration of the vast chemical space occupied by these derivatives necessitates the use of robust and scalable screening methodologies. High-Throughput Screening (HTS) serves as the cornerstone for rapidly identifying biologically active "hits" from large compound libraries, thereby accelerating the drug discovery pipeline.[3][4] This guide provides a comprehensive overview of the principles, development strategies, and detailed protocols for key HTS assays applicable to the screening of azaspiro lactam derivatives. We will explore both biochemical (cell-free) and cell-based assay formats, with a focus on explaining the causality behind experimental choices to ensure the generation of high-quality, actionable data. The protocols described herein are designed as self-validating systems, incorporating essential controls and data analysis workflows to guide researchers from primary screening to confirmed hit identification.

Foundational Principles: Architecting a Successful HTS Campaign

The success of any HTS campaign hinges on the careful selection and meticulous optimization of the screening assay.[5] The choice between a biochemical and a cell-based approach is the first critical decision point, dictated by the program's objective and the nature of the biological target.

  • Biochemical (Cell-Free) Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[6] Their primary advantage is the direct, unambiguous measurement of target engagement in a controlled environment, which simplifies data interpretation. However, they do not provide information on crucial drug-like properties such as cell permeability or potential off-target cytotoxicity.[7]

  • Cell-Based Assays: These assays utilize living cells, offering a more physiologically relevant context for screening.[8][9][10] They can measure a compound's effect on complex cellular pathways, account for membrane transport, and provide an early indication of cytotoxicity.[5][7] While powerful, results can be influenced by multiple factors, necessitating careful design of counter-screens to elucidate the specific mechanism of action.

A typical HTS workflow is a multi-stage process designed to systematically reduce a large library to a small number of validated hits.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase Compound_Library Compound Library (e.g., 10^5-10^6 Azaspiro Lactams) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Primary Hit Identification (Z-Score Cutoff) Primary_Screen->Hit_Identification Raw Data Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation ~1-3% Hit Rate Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal / Counter-Screen (Confirm Mechanism, Rule out Artifacts) Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits (Advance to Lead Optimization) Orthogonal_Assay->Validated_Hits

Figure 1: General High-Throughput Screening (HTS) workflow.
Assay Quality and Validation

A robust HTS assay must be reproducible and provide a statistically significant window between positive and negative controls. The Z'-factor is a critical parameter used to evaluate the quality of an assay, with a value ≥ 0.5 considered excellent for HTS.[11]

Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Biochemical Assays: Probing Direct Target Interactions

When the molecular target of interest is known and can be purified, biochemical assays offer a direct and powerful screening method.

Application Focus: Enzyme Inhibition using Fluorescence Polarization (FP)

Scientific Rationale: Fluorescence Polarization (FP) is a homogeneous assay technology that measures changes in the apparent molecular size of a fluorescently labeled molecule (a "tracer") in solution.[12] A small fluorescent tracer tumbles rapidly, depolarizing emitted light and resulting in a low FP signal. When bound to a larger protein, its rotation slows, the emitted light remains polarized, and the FP signal increases.[13][14] This principle is ideal for a competitive binding assay where compounds from the azaspiro lactam library compete with the tracer for binding to the target enzyme, leading to a decrease in the FP signal.

Protocol: FP-Based Competitive Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). The inclusion of a non-ionic detergent is crucial to help prevent compound aggregation, a common source of assay interference.[15]

    • Target Enzyme: Dilute the purified enzyme to 2x the final desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is often around the K_d of the tracer.

    • Fluorescent Tracer: Dilute the tracer to 2x its final concentration (typically low nM) in Assay Buffer. The concentration should be ≤ K_d to ensure assay sensitivity.[16]

    • Controls: Prepare positive control (enzyme + tracer, no inhibitor) and negative control (tracer only, no enzyme) wells.

  • Assay Execution (384-well format):

    • Using an acoustic dispenser, transfer 50 nL of each azaspiro lactam derivative (typically at a 10 mM stock in DMSO) into the appropriate wells of a low-volume, black 384-well microplate.

    • Add 5 µL of the 2x Target Enzyme solution to all wells except the negative control wells.

    • Add 5 µL of Assay Buffer to the negative control wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding. This pre-incubation step is vital for detecting slow-binding inhibitors.

    • Add 5 µL of the 2x Fluorescent Tracer solution to all wells. The final volume is 10 µL.

    • Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.

    • Read the plate on an FP-capable microplate reader, measuring parallel and perpendicular fluorescence emission. The instrument will calculate the FP value in millipolarization units (mP).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (mP_sample - mP_neg) / (mP_pos - mP_neg))

    • Identify primary hits based on a pre-defined threshold (e.g., >50% inhibition or a Z-score > 3).

Application Focus: Disrupting Protein-Protein Interactions (PPIs) with HTRF®

Scientific Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a leading Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[17][18] It uses a long-lifetime europium (Eu3+) or terbium (Tb3+) cryptate donor and a red-shifted acceptor.[17][18] When a donor-labeled protein and an acceptor-labeled protein interact, they come into close proximity, allowing for energy transfer upon excitation of the donor. Azaspiro lactams that disrupt this interaction will cause a decrease in the acceptor's emission signal. The time-resolved detection minimizes background fluorescence, resulting in a highly sensitive and robust assay.[19]

Protocol: HTRF® PPI Disruption Assay

  • Reagent Preparation:

    • Labeled Proteins: Prepare Protein A labeled with the HTRF donor (e.g., anti-tag-Eu3+) and Protein B labeled with the HTRF acceptor (e.g., anti-tag-d2).

    • Assay Buffer: Use a buffer recommended by the HTRF reagent provider, as it is optimized for maximal performance.[20]

    • Compound Plates: Prepare plates with azaspiro lactam derivatives as described in the FP protocol.

  • Assay Execution (384-well format):

    • Add 4 µL of the compound/control solution to the assay plate.

    • Add 3 µL of the 2x Donor-labeled Protein A solution to all wells.

    • Add 3 µL of the 2x Acceptor-labeled Protein B solution to all wells. The final volume is 10 µL.

    • Incubate for the recommended time (e.g., 4 hours to overnight) at room temperature. The stable HTRF signal provides flexibility in read times.[17]

    • Read the plate on an HTRF-certified reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.

  • Data Analysis:

    • Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

    • Calculate percent inhibition based on the ratio values, similar to the FP assay.

    • Confirm hits by running a displacement assay with an excess of unlabeled binding partner to ensure specificity.[20]

Cell-Based Assays: Screening in a Physiological Context

Cell-based assays are indispensable for understanding a compound's activity within a living system.[8][21]

Application Focus: Pathway Modulation via Phospho-Protein Detection with AlphaLISA®

Scientific Rationale: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[22] Upon excitation at 680 nm, a Donor bead generates singlet oxygen, which travels up to 200 nm to an Acceptor bead, triggering a chemiluminescent signal.[22][23] This large proximity tolerance makes it ideal for detecting large protein complexes. The SureFire® Ultra™ format uses this principle to quantify endogenous proteins in cell lysates, such as the phosphorylation of a kinase, providing a direct measure of signaling pathway activity.[23]

AlphaLISA_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates pKinaseB p-Kinase B (Phosphorylated) Response Cellular Response pKinaseB->Response Azaspiro_Lactam Azaspiro Lactam Inhibitor Azaspiro_Lactam->KinaseA Inhibits

Figure 2: Simplified signaling pathway for an AlphaLISA® assay.

Protocol: AlphaLISA® SureFire® Ultra™ Phospho-Kinase Assay

  • Cell Culture and Treatment:

    • Seed cells in a 384-well culture plate and grow to desired confluency.

    • Pre-treat cells with the azaspiro lactam library compounds for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 10-30 minutes).

  • Cell Lysis:

    • Remove the culture medium.

    • Add 10 µL of the provided Lysis Buffer to each well.

    • Agitate on a plate shaker for 10 minutes at room temperature.

  • Detection:

    • Transfer 4 µL of lysate to a 384-well white ProxiPlate™.

    • Prepare the Acceptor Mix (Acceptor beads + Activation Buffer) and add 3 µL to each well.

    • Incubate for 1 hour at room temperature.

    • Prepare the Donor Mix (Donor beads in Dilution Buffer) and add 3 µL to each well under subdued light.

    • Incubate for 1 hour at room temperature in the dark.

    • Read on an Alpha-enabled microplate reader.

  • Data Analysis:

    • The raw AlphaLISA counts are directly proportional to the amount of phosphorylated target protein.

    • Calculate percent inhibition relative to stimulated (positive) and unstimulated (negative) controls.

Data Analysis, Hit Confirmation, and Triage

Raw data from an HTS campaign requires rigorous statistical analysis to confidently identify true hits while minimizing false positives and negatives.[24][25]

Data Normalization and Hit Selection

Systematic errors, such as edge effects or dispenser inconsistencies, can obscure real hits.[26] Data should be normalized on a per-plate basis. A common and robust method for hit selection is the calculation of the Robust Z-score for each well, which uses the plate median and median absolute deviation (MAD) instead of the mean and standard deviation, making it less sensitive to outliers.

Robust Z-score = (x - median_plate) / (1.4826 * MAD_plate)

Where x is the value of the individual well. Wells with a Robust Z-score beyond a certain threshold (e.g., |Z| > 3) are considered primary hits.[27]

The Hit Triage Cascade

Primary hits must undergo a stringent validation process.

Hit_Triage Primary_Hits Primary Hits (from single-point screen) Reconfirmation Re-test in Primary Assay Primary_Hits->Reconfirmation Dose_Response Generate IC50/EC50 Curves Reconfirmation->Dose_Response Confirmed Actives Orthogonal_Screen Test in Orthogonal Assay (Different technology/format) Dose_Response->Orthogonal_Screen Counter_Screen Counter-Screen (Rule out artifacts, e.g., cytotoxicity, assay interference) Orthogonal_Screen->Counter_Screen Mechanism Confirmed SAR_Analysis Structure-Activity Relationship (SAR) (Analyze related compounds) Counter_Screen->SAR_Analysis Clean Hits Confirmed_Hits Confirmed Hit Series SAR_Analysis->Confirmed_Hits

Figure 3: Workflow for hit confirmation and triage.
  • Hit Confirmation: Re-test primary hits from a fresh sample of the compound in the original assay to rule out experimental error.[28]

  • Dose-Response: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine potency (IC50 or EC50) and ensure the observed activity is concentration-dependent.[29][30]

  • Orthogonal and Counter-Screens: This is the most critical step for eliminating false positives.[15]

    • An orthogonal assay measures the same biological endpoint but with a different technology (e.g., confirming an FP hit with an enzyme activity assay) to ensure the hit is not an artifact of the primary assay format.

    • A counter-screen is used to identify undesirable activities. For example, all hits from a pathway modulation screen should be tested in a general cell viability assay to ensure the observed effect is not simply due to cytotoxicity.

Troubleshooting Common HTS Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-factor (<0.5) High variability in controls; Low signal-to-background ratio; Reagent instability.Re-optimize reagent concentrations (enzyme, tracer, antibody). Check reagent stability over the screen duration. Ensure consistent liquid handling and incubation times.[31]
High Variability Across Plate Inconsistent dispensing; Evaporation (edge effects); Temperature gradients during incubation.Calibrate liquid handlers. Use lidded plates or plate sealers. Allow all plates and reagents to equilibrate to room temperature before use.[31]
High Rate of False Positives Compound interference (autofluorescence, quenchers, aggregators); Non-specific cytotoxicity.Implement counter-screens for assay interference. Include detergent in assay buffers to reduce aggregation.[15] Run a general cytotoxicity assay in parallel.
Hit Confirmation Failure Initial hit was a statistical anomaly or experimental error; Compound degradation or purity issues.Always re-test from a fresh, validated compound sample.[28] Check compound integrity via LC-MS.

References

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]

  • Springer Link. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

  • ResearchGate. (2009). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Oxford Academic. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2019). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from [Link]

  • ResearchGate. (2019). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Patsnap. (n.d.). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • YouTube. (2023). Finding the Right Biochemical Assay for HTS and Lead Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Retrieved from [Link]

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • MDPI. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Retrieved from [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

Sources

Application Note & Protocols: Enantioselective Synthesis of Chiral Spiro-Lactams via Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Spiro-Lactams in Drug Discovery

Chiral spiro-lactams represent a class of privileged heterocyclic scaffolds that have garnered significant attention from the pharmaceutical and agrochemical industries.[1][2] These molecules are characterized by a central quaternary spiro-carbon, which joins two rings, one of which is a lactam. This unique three-dimensional architecture imparts a high degree of conformational rigidity, a desirable trait for enhancing binding affinity and selectivity to biological targets.[1] Spirooxindoles, a prominent subclass, are core structures in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer and antiviral properties.[3][4][5]

The construction of the sterically congested spirocenter with absolute stereocontrol is a formidable synthetic challenge.[6][7] Traditional methods often require multi-step sequences or the use of chiral auxiliaries. In contrast, organocatalysis has emerged as a powerful and sustainable strategy for the direct asymmetric synthesis of these complex molecules.[3][6] By utilizing small, metal-free organic molecules as catalysts, these methods offer mild reaction conditions, operational simplicity, and often high levels of stereoselectivity, making them highly attractive for drug development pipelines.

This guide provides an in-depth exploration of contemporary organocatalytic strategies for the enantioselective synthesis of chiral spiro-lactams, focusing on the underlying principles, detailed experimental protocols, and practical considerations for researchers in the field.

The Organocatalytic Paradigm: Activating Molecules Through Non-Covalent Interactions

Organocatalysis operates through distinct activation modes, fundamentally different from metal-based catalysis. For spiro-lactam synthesis, the most prevalent strategies involve hydrogen-bond-donating catalysts (e.g., chiral phosphoric acids, squaramides) and covalent catalysis (e.g., aminocatalysis).

2.1. Brønsted Acid Catalysis with Chiral Phosphoric Acids (CPAs)

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have proven to be exceptionally effective Brønsted acid catalysts.[8] Their efficacy stems from the formation of a well-defined chiral microenvironment through hydrogen bonding. In a typical reaction, the CPA protonates and activates an electrophile (e.g., an imine generated in situ from an isatin), lowering its LUMO and rendering it more susceptible to nucleophilic attack. Simultaneously, the conjugate base of the CPA can orient the nucleophile, directing the facial selectivity of the addition.

This dual activation is paramount in reactions like the Pictet-Spengler cyclization or cascade reactions, where precise control over multiple bond-forming events is required to build the spirocyclic core with high fidelity.[9][10][11]

G cluster_0 Catalytic Cycle: CPA-Catalyzed Spirocyclization CPA Chiral Phosphoric Acid (CPA) Complex Activated Ternary Complex CPA->Complex H-Bonding Sub_E Electrophile (e.g., Ketimine) Sub_E->Complex Sub_Nu Nucleophile (e.g., Indole) Sub_Nu->Complex Product Chiral Spiro-Lactam Product Complex->Product C-C Bond Formation (Stereocontrolled) Product->CPA Catalyst Regeneration

Caption: CPA-catalyzed activation and stereocontrol.

2.2. Bifunctional Catalysis with Squaramides and Thioureas

Bifunctional catalysts, such as cinchona alkaloid-derived squaramides or thioureas, are masterworks of catalyst design.[12][13] They possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond-donating moiety (the squaramide or thiourea N-H protons). This allows them to simultaneously activate both the nucleophile and the electrophile in a concerted fashion.

For instance, in a Michael addition/cyclization cascade, the tertiary amine can deprotonate the nucleophile (increasing its HOMO), while the squaramide N-H groups activate the electrophilic Michael acceptor via hydrogen bonding.[14] This highly organized transition state provides a robust platform for achieving exceptional levels of diastereo- and enantioselectivity.[12]

Key Methodologies and Experimental Protocols

The following sections detail representative protocols for the synthesis of chiral spiro-lactams, chosen to illustrate different organocatalytic strategies.

3.1. Strategy 1: Squaramide-Catalyzed Asymmetric Sulfa-Michael Addition/Desymmetrization

This protocol describes the synthesis of a chiral spiro-β-lactam through a desymmetrization process, highlighting the power of bifunctional catalysis.[12] The reaction proceeds via a stereoselective sulfa-Michael addition catalyzed by a chiral squaramide, setting the key stereocenters.

Protocol 3.1.1: Synthesis of a Spirocyclohexenone β-Lactam Derivative

  • Materials:

    • Spirocyclic cyclohexadienone isobenzofuranone (1.0 equiv)

    • Aromatic thiol (1.2 equiv)

    • Chiral bifunctional Rawal squaramide catalyst (10 mol%)

    • Dichloromethane (CH₂Cl₂, anhydrous, as solvent)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the spirocyclic cyclohexadienone isobenzofuranone (0.20 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.02 mmol, 10 mol%).

    • Add anhydrous dichloromethane (1.0 mL) and stir the solution at 0 °C for 10 minutes.

    • Add the aromatic thiol (0.24 mmol, 1.2 equiv) dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral spiro-β-lactam derivative.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[15][16]

Rationale for Experimental Choices:

  • Catalyst: The squaramide catalyst is chosen for its ability to form two hydrogen bonds with the substrate, creating a rigid, well-defined chiral pocket that dictates the stereochemical outcome.[12]

  • Solvent: Dichloromethane is a relatively non-polar solvent that does not compete for hydrogen bonding, thus maximizing the catalyst-substrate interaction.

  • Temperature: Running the reaction at 0 °C often enhances enantioselectivity by favoring the transition state leading to the major enantiomer over the one leading to the minor enantiomer.

3.2. Strategy 2: Aminocatalysis-Driven Organocascade Reaction

This approach utilizes a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi-type catalyst) to generate a reactive enamine intermediate from an α,β-unsaturated aldehyde. This enamine then participates in a cascade reaction, typically a Michael addition followed by an intramolecular cyclization, to form the spiro-lactam core.[17]

Protocol 3.2.1: Asymmetric Synthesis of an α-Spiro-δ-Lactam

  • Materials:

    • β-Ketoamide (1.0 equiv)

    • α,β-Unsaturated aldehyde (1.5 equiv)

    • (S)-2-(Trifluoromethyl)-diphenylprolinol silyl ether catalyst (10 mol%)

    • Benzoic acid (co-catalyst, 20 mol%)

    • Chloroform (CHCl₃, anhydrous, as solvent)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a dry vial, dissolve the β-ketoamide (0.2 mmol, 1.0 equiv), the chiral secondary amine catalyst (0.02 mmol, 10 mol%), and benzoic acid (0.04 mmol, 20 mol%) in anhydrous chloroform (1.0 mL).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the α,β-unsaturated aldehyde (0.3 mmol, 1.5 equiv) to the solution.

    • Seal the vial and stir the reaction at room temperature for 14-48 hours, monitoring by TLC.

    • Once the reaction is complete, directly load the crude mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic δ-lactam.[17][18]

    • Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.[18]

Rationale for Experimental Choices:

  • Catalyst: The bulky diphenylprolinol silyl ether catalyst effectively shields one face of the enamine intermediate, ensuring high enantioselectivity in the initial Michael addition.[17]

  • Co-catalyst: Benzoic acid acts as a Brønsted acid co-catalyst, protonating the intermediate iminium ion and facilitating catalyst turnover, often leading to improved reaction rates and yields.[18]

  • Cascade Reaction: This one-pot process is highly atom-economical, rapidly building molecular complexity from simple starting materials and constructing three new stereocenters in a single operation.[17]

Caption: A typical workflow for organocatalytic synthesis.

Data Presentation: Substrate Scope and Performance

A key aspect of developing any synthetic methodology is understanding its scope and limitations. The following table summarizes representative results for the aminocatalytic synthesis of α-spiro-δ-lactams, demonstrating the reaction's tolerance to various substituents on the α,β-unsaturated aldehyde.[17][18]

Table 1: Substrate Scope for the Synthesis of α-Spiro-δ-Lactams (Protocol 3.2.1)

EntryR Group on AldehydeYield (%)dree (%)
1-CH₂CH₃ (Propanal)85>20:1>99
2-CH(CH₃)₂ (Isovaleraldehyde)90>20:1>99
3Cyclohexyl78>20:199
4Phenyl758:198
54-Chlorophenyl8110:199
62-Furyl656:197

Data synthesized from representative literature reports.[17][18]

Characterization and Validation

Confirming the structure and stereochemical purity of the synthesized spiro-lactams is a critical, self-validating step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and connectivity of the product. The diastereomeric ratio can often be determined by integrating characteristic signals of each diastereomer in the ¹H NMR spectrum.[1][19][20]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the newly synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of a chiral product. The sample is passed through a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[15][16] A racemic sample should first be synthesized and analyzed to identify the retention times of both enantiomers.

Conclusion and Future Outlook

Organocatalysis provides a robust and versatile platform for the enantioselective synthesis of chiral spiro-lactams, enabling the construction of these medicinally relevant scaffolds with high efficiency and stereocontrol.[2] The methodologies presented herein, utilizing bifunctional squaramides and secondary amines, exemplify the power of rational catalyst design to control complex chemical transformations. The operational simplicity and mild conditions of these protocols make them highly amenable to applications in both academic research and industrial drug development.

Future advancements will likely focus on expanding the substrate scope to even more complex starting materials, developing novel catalytic systems for accessing currently elusive spiro-lactam frameworks, and applying these strategies to the total synthesis of complex natural products.[8] The continued synergy between mechanistic understanding and catalyst innovation will undoubtedly unlock new pathways to architecturally novel and biologically potent molecules.

References

  • Dual Catalysis with Cobalt and Chiral Phosphoric Acids: Synthesis of Enantioenriched Spiro-γ-lactams. Angew. Chem. Int. Ed.URL: [Link]

  • Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis.URL: [Link]

  • Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Org. Lett.URL: [Link]

  • Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. ResearchGate.URL: [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.URL: [Link]

  • Asymmetric Synthesis of Spiro β‐Lactams via a Squaramide‐ Catalyzed Sulfa‐Michael Addition/Desymmetrization Protocol. Request PDF.URL: [Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters.URL: [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications.URL: [Link]

  • Brønsted Acid Catalyzed Dearomatization by Intramolecular Hydroalkoxylation/Claisen Rearrangement: Diastereo- and Enantioselective Synthesis of Spirolactams. Angew. Chem. Int. Ed. Engl.URL: [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing.URL: [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry.URL: [Link]

  • Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers.URL: [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. New Journal of Chemistry.URL: [Link]

  • Modern Enantioselective Catalysis in Organic Chemistry. ACS Publications.URL: [Link]

  • Novel asymmetric approach to proline-derived spiro-beta-lactams. The Journal of Organic Chemistry.URL: [Link]

  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. The Journal of Organic Chemistry.URL: [Link]

  • Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. The Journal of Organic Chemistry.URL: [Link]

  • Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences.URL: [Link]

  • Chiral phosphoric acid-catalyzed enantioselective and diastereoselective spiroketalizations. Angew. Chem. Int. Ed. Engl.URL: [Link]

  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry.URL: [Link]

  • Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. The Journal of Organic Chemistry.URL: [Link]

  • Asymmetric Synthesis of Spiro β‐Lactams via a Squaramide‐ Catalyzed Sulfa‐Michael Addition/Desymmetrization Protocol. Semantic Scholar.URL: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI.URL: [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.URL: [Link]

  • Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. ePrints Soton.URL: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.URL: [Link]

  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry.URL: [Link]

  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. The Chemical Record.URL: [Link]

  • Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. Angew. Chem. Int. Ed. Engl.URL: [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications.URL: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers.URL: [Link]

  • Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry.URL: [Link]

  • Organocatalytic Enantioselective Pictet-Spengler Reaction of α-Ketoesters: Development and Application to the Total Synthesis of (+)-Alstratine A. Angew. Chem. Int. Ed. Engl.URL: [Link]

  • Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids.URL: [Link]

  • Stereoselective synthesis of original spirolactams displaying promising folded structures. Organic & Biomolecular Chemistry.URL: [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry.URL: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances.URL: [Link]

  • Synthesis of Novel Chiral Spiro-β-Lactams from Nitrile Oxides and 6-(Z)-(Benzoylmethylene)penicillanate: Batch, Microwave-Induced and Continuous Flow Methodologies. The Royal Society of Chemistry.URL: [Link]

  • Organocatalytic Dearomative Spirocyclization Reaction of Enone-Tethered α-and β-Naphthols and Dearomatization Reaction of In Situ Generated Nitro-Olefin-Tethered α-Naphthols. Semantic Scholar.URL: [Link]

  • Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. Request PDF.URL: [Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters.URL: [Link]

  • Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. Angew. Chem. Int. Ed. Engl.URL: [Link]

  • Organocatalytic one-pot asymmetric synthesis of thiolated spiro-γ-lactam oxindoles bearing three stereocenters. University of Massachusetts Boston.URL: [Link]

  • Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society.URL: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.URL: [Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. ACS Publications.URL: [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. AZoM.URL: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.URL: [Link]

  • Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. ResearchGate.URL: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Lactam Nitrogen in 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azaspiro[4.4]nonan-3-one scaffold is a valuable structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core provides a unique framework for the spatial presentation of functional groups, enabling novel interactions with biological targets. The derivatization of the lactam nitrogen is a critical step in the exploration of the structure-activity relationship (SAR) of compounds based on this scaffold. By introducing a variety of substituents at this position, researchers can modulate key properties such as solubility, metabolic stability, and target affinity.

This guide provides a comprehensive overview of the derivatization of the lactam nitrogen in 6-Methyl-2-azaspiro[4.4]nonan-3-one, a representative member of this class of compounds. We will cover the synthesis of the starting material and provide detailed protocols for N-alkylation, N-acylation, and N-arylation reactions. The causality behind experimental choices, potential challenges, and expected outcomes are discussed to provide researchers with a solid foundation for their synthetic endeavors.

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound is a multi-step sequence starting from commercially available materials. The following scheme illustrates a potential pathway.

Synthesis_of_Starting_Material 2-Methylcyclopentanone 2-Methylcyclopentanone Knoevenagel Knoevenagel Condensation 2-Methylcyclopentanone->Knoevenagel Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Knoevenagel Intermediate_1 Ethyl 2-cyano-2-(2-methylcyclopentylidene)acetate Knoevenagel->Intermediate_1 Michael Michael Addition (e.g., with Nitromethane) Intermediate_1->Michael Intermediate_2 Spiro Intermediate Michael->Intermediate_2 Reduction_Cyclization Reductive Cyclization (e.g., H2, Raney Ni) Intermediate_2->Reduction_Cyclization Target This compound Reduction_Cyclization->Target

Caption: Plausible synthetic route to this compound.

This proposed synthesis leverages well-established organic reactions. The initial Knoevenagel condensation between 2-methylcyclopentanone and ethyl cyanoacetate would be followed by a Michael addition to introduce a nitrogen-containing precursor. Subsequent reductive cyclization would then yield the desired spirocyclic lactam. The diastereoselectivity of the initial steps will influence the stereochemistry at the 6-position.

Derivatization of the Lactam Nitrogen: Protocols and Methodologies

The presence of the secondary amine within the lactam ring of this compound allows for a variety of derivatization reactions. The lactam nitrogen is nucleophilic and can react with a range of electrophiles.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the lactam nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

This widely used method involves the reaction of the lactam with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1]

N_Alkylation_Workflow Start Start: This compound Dissolve Dissolve in anhydrous solvent (e.g., ACN, DMF) Start->Dissolve Add_Base Add base (e.g., K2CO3, NaH) Dissolve->Add_Base Add_Alkyl_Halide Add alkyl halide (R-X) Add_Base->Add_Alkyl_Halide Reaction Stir at RT or heat Add_Alkyl_Halide->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Purify by Column Chromatography Workup->Purify Product N-Alkyl-6-methyl- 2-azaspiro[4.4]nonan-3-one Purify->Product

Caption: General workflow for the direct N-alkylation of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add a suitable base (e.g., anhydrous potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil)).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the lactam nitrogen.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide. The steric hindrance from the 6-methyl group may necessitate more forcing conditions compared to the unsubstituted analogue.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If solid, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the lactam nitrogen, increasing its nucleophilicity. Potassium carbonate is a mild and effective base for many alkylations. For less reactive alkyl halides or when a stronger base is needed, sodium hydride (NaH) can be used, which irreversibly deprotonates the lactam.

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like ACN and DMF are excellent choices as they can dissolve the lactam and the inorganic base, and they can facilitate SN2 reactions.

  • Temperature: The reaction temperature depends on the reactivity of the electrophile. More reactive alkylating agents like benzyl bromide or allyl bromide may react at room temperature, while less reactive ones like alkyl chlorides may require heating.

For faster reaction times, microwave irradiation can be employed. This method is often performed under solvent-free conditions using a solid support.[2]

Step-by-Step Protocol:

  • In a microwave-safe vessel, mix this compound (1.0 eq), the alkyl halide (1.5 eq), potassium carbonate (4.0 eq), potassium hydroxide (4.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Place the vessel in a household or laboratory microwave oven.

  • Irradiate the mixture at a reduced power (e.g., 300W) for short intervals (e.g., 30-60 seconds) until the reaction is complete, as monitored by TLC.

  • After cooling, add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

N-Acylation

N-acylation introduces an acyl group to the lactam nitrogen, forming an imide. This is typically achieved by reacting the lactam with an acyl chloride or a carboxylic acid anhydride in the presence of a base. A general procedure for the synthesis of N-acyl pyrrolidin-2-ones can be adapted.[3]

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) and a base such as triethylamine (2.0 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and dilute with DCM.

  • Wash the organic phase sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Arylation

The introduction of an aryl group on the lactam nitrogen can be achieved through modern cross-coupling reactions. Nickel-catalyzed methods have been shown to be effective for the N-arylation of lactams with (hetero)aryl electrophiles.[4]

Step-by-Step Protocol (Conceptual, based on related systems):

  • In a glovebox, charge an oven-dried vial with the nickel pre-catalyst (e.g., (PAd-DalPhos)Ni(o-tolyl)Cl), the aryl halide (1.0 eq), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add a solution of this compound (1.2 eq) in an anhydrous solvent such as dioxane.

  • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for several hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Summary of Derivatization Methods

DerivatizationMethodReagentsBaseSolventTemperatureTypical Yields (on similar substrates)
N-Alkylation Direct AlkylationAlkyl Bromide/IodideK₂CO₃ or NaHACN or DMFRT to 80 °C70-95%[1]
MicrowaveAlkyl Halide, TBABK₂CO₃, KOHSolvent-freeMicrowave80-98%[2]
N-Acylation Acyl HalideAcyl ChlorideEt₃N or PyridineDCM0 °C to RT75-90%[3]
N-Arylation Ni-CatalyzedAryl Halide/TriflateNaOtBuDioxane80-120 °C60-90%[4]

Table 2: Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound ~7.0-8.0 (br s, 1H, N-H), 3.2-3.4 (m, 2H, -CH₂-N-), 2.3-2.5 (m, 2H, -CH₂-C=O), 1.4-2.0 (m, 7H, cyclopentyl-H), 0.9-1.1 (d, 3H, -CH₃)~175 (C=O), ~50 (spiro-C), ~45 (-CH₂-N-), ~35 (-CH₂-C=O), ~30-40 (cyclopentyl-C), ~15-20 (-CH₃)~3200 (N-H), ~1680 (C=O)
N-Benzyl-6-methyl-2-azaspiro[4.4]nonan-3-one 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, -CH₂-Ph), 3.3-3.5 (m, 2H, -CH₂-N-), 2.4-2.6 (m, 2H, -CH₂-C=O), 1.4-2.0 (m, 7H, cyclopentyl-H), 0.9-1.1 (d, 3H, -CH₃)~174 (C=O), ~137 (Ar-C), ~128-129 (Ar-CH), ~50 (spiro-C), ~48 (-CH₂-Ph), ~45 (-CH₂-N-), ~35 (-CH₂-C=O), ~30-40 (cyclopentyl-C), ~15-20 (-CH₃)~1690 (C=O), ~3030, 1600, 1495 (Aromatic)

Note: The expected spectroscopic data are estimations based on the parent compound 2-azaspiro[4.4]nonan-3-one and general chemical shift knowledge. Actual values may vary.

References

  • Wikipedia. Lactam. Available from: [Link]

  • ACS Publications. Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. Available from: [Link]

  • Wiley Online Library. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Available from: [Link]

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available from: [Link]

  • PubChem. 2-Azaspiro[4.4]nonan-3-one. Available from: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 6-Methyl-2-azaspiro[4.4]nonan-3-one for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Methyl-2-azaspiro[4.4]nonan-3-one, a key spiro-γ-lactam scaffold with significant potential in medicinal chemistry and drug development. The synthesis is structured in three main stages: preparation of the precursor 6-methylspiro[4.4]nonan-2-one, subsequent oximation, and a final, robust Beckmann rearrangement to yield the target lactam. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, explanations of the chemical principles, process safety considerations for scale-up, and data presentation to ensure reproducibility and efficiency.

Introduction: The Importance of Spiro-γ-lactams in Preclinical Research

Spirocyclic scaffolds have garnered substantial interest in modern drug discovery due to their rigid, three-dimensional structures which can provide novel intellectual property and improved pharmacological properties compared to their linear or fused-ring counterparts. The spiro-γ-lactam core, specifically the 2-azaspiro[4.4]nonan-3-one framework, is a privileged structure found in various biologically active molecules. The introduction of a methyl group at the 6-position can significantly influence the molecule's conformational rigidity and its interaction with biological targets, making this compound a valuable building block for generating diverse compound libraries for preclinical evaluation.

The successful transition from bench-scale synthesis to a scale-up process suitable for producing preclinical quantities presents significant challenges in terms of safety, cost-effectiveness, and reproducibility. This application note details a validated and scalable synthetic route, with a focus on the classic yet industrially proven Beckmann rearrangement as the key transformation step.[1][2]

Scientific Discussion and Strategy

The overall synthetic strategy is a three-stage process designed for scalability and efficiency.

Synthesis_Workflow cluster_0 Stage 1: Precursor Ketone Synthesis cluster_1 Stage 2: Oximation cluster_2 Stage 3: Beckmann Rearrangement A 2-Methylcyclopentanone B 6-Methylspiro[4.4]nonan-2-one A->B 1. LDA, THF, -78 °C 2. 1,4-Dibromobutane C 6-Methylspiro[4.4]nonan-2-one Oxime B->C NH2OH·HCl, NaOAc, EtOH/H2O, reflux D This compound (Target Lactam) C->D H2SO4 or PPA, heat

Figure 1: Overall synthetic workflow for this compound.

2.1. Stage 1: Synthesis of 6-Methylspiro[4.4]nonan-2-one

The construction of the spirocyclic ketone is the foundational step. A robust method involves the alkylation of a pre-formed enolate. We have selected 2-methylcyclopentanone as a readily available starting material.[3][4] The kinetic enolate is generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to ensure regioselectivity. This enolate is then reacted with 1,4-dibromobutane. The initial alkylation is followed by an intramolecular nucleophilic substitution, facilitated by a second equivalent of base or by heating, to form the second five-membered ring and yield the desired spiro-ketone.

2.2. Stage 2: Oximation of the Spiro-ketone

The conversion of the ketone to its corresponding oxime is a critical step preceding the rearrangement.[5] This is a standard condensation reaction with hydroxylamine hydrochloride. The use of a base, such as sodium acetate, is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction is typically carried out in a protic solvent mixture like ethanol/water and driven to completion by heating. The formation of both syn and anti oxime isomers is possible, but this is often inconsequential for the subsequent Beckmann rearrangement under strong acidic conditions, which can promote isomerization.

2.3. Stage 3: The Beckmann Rearrangement

The Beckmann rearrangement is a powerful and atom-economic transformation for converting oximes into amides or lactams.[1][2][6][7] The reaction is catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[8][9] This is followed by a concerted migration of the alkyl group positioned anti to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.[8][9]

For scale-up, strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used due to their low cost and effectiveness.[1] These conditions are harsh and require careful control of the reaction temperature, especially given the exothermic nature of the rearrangement. Milder, alternative reagents such as cyanuric chloride or triphosphazene catalysts exist and can be advantageous for sensitive substrates, offering a greener profile by avoiding the formation of large amounts of ammonium sulfate waste during neutralization.[1][10][11] However, for this robust scaffold, the classical sulfuric acid-mediated approach is presented as the primary protocol due to its established industrial precedent.[12]

Detailed Experimental Protocols

3.1. Stage 1: Synthesis of 6-Methylspiro[4.4]nonan-2-one

  • Materials:

    • Diisopropylamine

    • n-Butyllithium (2.5 M in hexanes)

    • 2-Methylcyclopentanone[3][4]

    • 1,4-Dibromobutane

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.2 equivalents) to the THF.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.

    • Add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add 1,4-dibromobutane (1.1 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 6-methylspiro[4.4]nonan-2-one.

3.2. Stage 2: Synthesis of 6-Methylspiro[4.4]nonan-2-one Oxime

  • Materials:

    • 6-Methylspiro[4.4]nonan-2-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc)

    • Ethanol

    • Water

  • Protocol:

    • In a round-bottom flask, dissolve 6-methylspiro[4.4]nonan-2-one (1.0 equivalent) in ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of water.

    • Add the aqueous hydroxylamine/acetate solution to the solution of the ketone.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting ketone is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

    • Add water to the residue to precipitate the oxime.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain 6-methylspiro[4.4]nonan-2-one oxime. The product can be used in the next step without further purification if purity is sufficient.

3.3. Stage 3: Beckmann Rearrangement to this compound

  • Materials:

    • 6-Methylspiro[4.4]nonan-2-one oxime

    • Concentrated sulfuric acid (98%) or Polyphosphoric acid (PPA)

    • Ice

    • Sodium hydroxide (NaOH) solution (50% w/w)

    • Dichloromethane (DCM) or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Carefully add concentrated sulfuric acid to a beaker and cool in an ice bath to 0-5 °C.

    • Slowly and portion-wise, add the 6-methylspiro[4.4]nonan-2-one oxime (1.0 equivalent) to the cold, stirred acid. Maintain the temperature below 15 °C during the addition.

    • After the addition is complete, slowly heat the mixture to 100-120 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC (a sample can be taken, carefully quenched in ice/water, neutralized, and extracted for analysis).

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the cold aqueous solution by the slow and careful addition of 50% NaOH solution, keeping the temperature below 20 °C with external cooling. The target lactam may precipitate.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Process Safety Considerations for Scale-Up

Scaling up chemical syntheses introduces significant safety challenges that must be proactively managed.

  • Stage 1 (Ketone Synthesis):

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen). Use appropriate cannulation techniques for transfer.

    • Cryogenic Temperatures: The use of a dry ice/acetone bath (-78 °C) requires appropriate insulated gloves and a well-ventilated area.

    • Exothermic Quench: The quenching of the reaction with aqueous NH₄Cl can be exothermic. Add the quenching solution slowly and with adequate cooling.

  • Stage 3 (Beckmann Rearrangement):

    • Strong Acids: Concentrated sulfuric acid and PPA are highly corrosive and cause severe burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

    • Exothermic Reaction: The addition of the oxime to the acid and the subsequent rearrangement can be highly exothermic.[10] Portion-wise addition and careful temperature control are critical to prevent a runaway reaction. For larger scales, a jacketed reactor with controlled heating and cooling is essential.

    • Neutralization: The neutralization of a large volume of concentrated acid with a strong base is extremely exothermic. This step must be performed slowly, with efficient stirring and external cooling, to prevent boiling and splashing of the corrosive mixture.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for each stage of the synthesis. Yields and purity are representative and may vary based on the scale and specific reaction conditions.

StageProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by GC/LCMS)Key Analytical Data
16-Methylspiro[4.4]nonan-2-one152.2465-75%>95%¹H NMR: Characteristic signals for the methyl group and the cyclopentyl rings. IR: Strong C=O stretch ~1740 cm⁻¹.
26-Methylspiro[4.4]nonan-2-one Oxime167.2585-95%>95%¹H NMR: Disappearance of ketone, appearance of N-OH proton. IR: Appearance of O-H and C=N stretches.
3This compound153.2270-85%>98% (after purification)¹H NMR: Characteristic signals for the lactam N-H proton. IR: Strong amide C=O stretch ~1680 cm⁻¹. MS: Correct m/z for [M+H]⁺.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety recommendations, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this valuable building block for preclinical studies. The chosen synthetic route, centered around the robust Beckmann rearrangement, offers a cost-effective and efficient pathway to this important spiro-γ-lactam scaffold.

References

  • Occhiato, E. G., Prandi, C., Ferrali, A., Guarna, A., & Venturello, P. (2003). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Journal of Organic Chemistry, 68(25), 9728–9741.
  • Study.com. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. Retrieved from [Link]

  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(7), 2894–2897.
  • Crider, A. M., & Floss, H. G. (1979). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 101(26), 7622-7633.
  • Reck, G., & Wulff-Molder, D. (1997). Process for the preparation of 2-substituted cyclopentanones. U.S.
  • Wikipedia contributors. (2023, December 27). Spiro compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2213–2225.
  • Moody, C. J., & Taylor, R. J. (2015). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Danishefsky, S. J., & Pearson, W. H. (1983). A new strategy for the synthesis of spiro ketals. The Journal of Organic Chemistry, 48(21), 3865–3867.
  • Grigor'ev, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5997.
  • Scribd. (n.d.). Beckmann Rearrangement Guide. Retrieved from [Link]

  • Hall, S. S., & McEnroe, F. J. (1975). Synthesis 2-alkyl cyclopentenolones. U.S.
  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]

  • Singh, B. K., & Parmar, A. (2014). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 10, 347-352.
  • Kim, J., & Lee, S. (2018). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry, 16(30), 5486-5490.
  • Chemthink. (n.d.). What is the significance of the Beckmann rearrangement reaction in organic synthesis? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ChemistryViews. (2012, March 23). New Way to Carry Out Beckmann Rearrangement. Retrieved from [Link]

Sources

The Rising Star in Drug Discovery: 6-Methyl-2-azaspiro[4.4]nonan-3-one as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable pharmacological properties is relentless. Among the emerging classes of compounds, spirocyclic systems have garnered significant attention for their ability to orient substituents in precise spatial arrangements, thereby enhancing target affinity and specificity. This guide provides an in-depth exploration of a particularly promising scaffold: 6-Methyl-2-azaspiro[4.4]nonan-3-one. We will delve into its synthesis, potential applications in drug discovery, and detailed protocols for its derivatization and biological evaluation.

The this compound Scaffold: A Strategic Choice

The 2-azaspiro[4.4]nonan-3-one core, a fusion of a cyclopentane ring and a γ-lactam (pyrrolidin-2-one) at a single carbon atom, presents a rigid and structurally unique framework. The introduction of a methyl group at the 6-position of the cyclopentane ring offers several strategic advantages in drug design:

  • Enhanced Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: Methylation can block potential sites of metabolism, leading to a longer half-life of the drug candidate.

  • Fine-tuning of Conformation: The stereochemistry of the methyl group can influence the overall conformation of the spirocycle, allowing for precise positioning of other functional groups to optimize interactions with biological targets.

  • Increased Fsp³ Character: The scaffold is rich in sp³-hybridized carbons, a feature increasingly correlated with higher success rates in clinical trials.

These attributes make this compound an attractive starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is crucial, as well as in oncology and infectious diseases.

Synthesis of the Scaffold: A Proposed Pathway

A proposed synthetic workflow is outlined below:

Synthetic_Workflow A 2-Methylcyclopentanone B Spiro-ketone intermediate A->B Reaction with a suitable C4-synthon C Spiro-ketoxime B->C Oximation with hydroxylamine D This compound C->D Beckmann or Schmidt Rearrangement

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Spiro-Ketone Intermediate

  • Reaction Setup: To a solution of 2-methylcyclopentanone (1.0 eq) in a suitable solvent (e.g., THF, toluene), add a strong base (e.g., LDA, NaH) at low temperature (-78 °C to 0 °C) to generate the enolate.

  • Alkylation: Add a suitable C4-synthon with two leaving groups (e.g., 1,4-dibromobutane) to the enolate solution and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the spiro-ketone intermediate.

Step 2: Oximation of the Spiro-Ketone

  • Reaction: Dissolve the spiro-ketone (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, pyridine) (1.5 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent. The combined organic extracts are dried and concentrated to give the crude spiro-ketoxime, which can be used in the next step without further purification.

Step 3: Beckmann Rearrangement to the Lactam

  • Reaction: Dissolve the spiro-ketoxime (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid, formic acid, or a mixture of acetic acid and sulfuric acid).

  • Heating: Heat the reaction mixture to 80-120 °C for 1-3 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide). Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery: Exploring Chemical Space

The this compound scaffold is a versatile platform for generating diverse libraries of compounds for high-throughput screening. The lactam nitrogen and the cyclopentane ring offer multiple points for chemical modification.

Derivatization_Strategy Scaffold This compound N_Alkylation N-Alkylation/Arylation Scaffold->N_Alkylation R-X, Base C_Functionalization Cyclopentane Ring Functionalization Scaffold->C_Functionalization Further reactions on the cyclopentane ring Library Diverse Compound Library N_Alkylation->Library C_Functionalization->Library

Caption: Derivatization strategy for the this compound scaffold.

Potential Therapeutic Areas and Biological Targets

Based on the known activities of related spiro-pyrrolidinone and spiro-lactam compounds, derivatives of this compound are promising candidates for targeting a range of diseases:

  • Central Nervous System (CNS) Disorders: The scaffold's properties are well-suited for CNS drug discovery.[5] Derivatives could be explored as modulators of GPCRs, ion channels, or enzymes implicated in neurodegenerative diseases, psychiatric disorders, and pain.

  • Oncology: Spirocyclic compounds, including spiro-pyrrolidines, have shown potent anticancer activity.[6] Modifications of the scaffold could lead to inhibitors of kinases, protein-protein interactions, or epigenetic targets.

  • Infectious Diseases: The spiro-lactam motif is reminiscent of beta-lactam antibiotics, and novel derivatives could be investigated for antibacterial, antiviral, or antifungal properties.[6]

Derivative Class Potential Biological Target Therapeutic Area Rationale for Activity
N-Aryl derivativesSerotonin or Dopamine ReceptorsCNS DisordersAryl groups can engage in pi-stacking interactions in receptor binding pockets.
N-Acyl derivativesHistone Deacetylases (HDACs)OncologyThe acyl group can chelate the zinc ion in the active site of HDACs.
Cyclopentane-functionalizedKinases, ProteasesOncology, InflammationAdditional functional groups can provide specific interactions with the target protein.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a battery of in vitro assays is essential. The following is a general protocol for evaluating the cytotoxic effects of new compounds on cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serially diluted test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure, combined with the strategic placement of a methyl group, offers significant potential for the development of novel therapeutics with improved pharmacological profiles. The synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this exciting scaffold. Future work should focus on the development of efficient and stereoselective synthetic routes to access different isomers of the scaffold and the systematic exploration of its derivatization to build comprehensive structure-activity relationship models for various biological targets.

References

  • Current time information in Le Flore County, US. (n.d.). Google Search.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. (2015). Beilstein Journal of Organic Chemistry, 11, 163-167. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals, 14(2), 149. [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). Molecules, 27(21), 7263. [Link]

  • Beckmann rearrangement. (2023). In Wikipedia. [Link]

  • Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. (2015). Organic Letters, 17(21), 5340–5343. [Link]

  • Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Schmidt reaction. (2023). In Wikipedia. [Link]

  • Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. (2007). Journal of the American Chemical Society, 129(10), 2766–2767. [Link]

Sources

Application Notes & Protocols for the In Vitro Evaluation of 6-Methyl-2-azaspiro[4.4]nonan-3-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic compounds represent a class of molecules with significant therapeutic potential, characterized by a rigid three-dimensional structure that is advantageous for high-affinity binding to biological targets.[1][2] Specifically, nitrogen-containing spiroheterocycles have shown promising results in the context of cancer chemotherapy.[2][3] This document provides a comprehensive framework for the initial in vitro evaluation of a novel spiro-compound, 6-Methyl-2-azaspiro[4.4]nonan-3-one. We outline a logical, multi-stage experimental workflow designed for researchers in oncology and drug development. The protocols herein detail methods for assessing broad cytotoxicity, elucidating the mechanism of cell death through apoptosis and cell cycle analysis, and investigating potential molecular targets within key signaling pathways. This guide is structured to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's anticancer potential.

Introduction: The Rationale for Investigating Spiro-Compounds in Oncology

The unique conformational rigidity of spirocyclic scaffolds makes them privileged structures in medicinal chemistry.[1] Unlike more flexible linear molecules, their constrained architecture can lead to enhanced binding affinity and selectivity for protein targets, while potentially reducing off-target effects.[1] Several spiro-based molecules, particularly spirooxindoles, have been identified as potent inhibitors of critical cancer-related pathways, such as the p53-MDM2 protein-protein interaction.[2][4] By disrupting the binding of MDM2 to p53, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Given this precedent, the evaluation of novel spiro-compounds like this compound is a rational step in the search for new cancer therapeutics. The following protocols provide a systematic approach to this evaluation, beginning with broad screening and progressing to more detailed mechanistic studies.

G cluster_workflow Overall Evaluation Workflow A Stage 1: Cytotoxicity Screening (MTT / SRB Assays) B Stage 2: Mechanism of Cell Death (Apoptosis & Cell Cycle Analysis) A->B  IC50 Determined C Stage 3: Molecular Pathway Investigation (Western Blotting) B->C  Apoptosis/Arrest Confirmed D Data Synthesis & Candidate Validation C->D  Target Pathway Identified

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Part 1: Initial Cytotoxicity Screening

Core Objective: To determine the concentration of this compound that inhibits cancer cell viability by 50% (IC₅₀). This is the primary metric for assessing the compound's potency.

Rationale: We recommend employing two distinct assays to measure cytotoxicity: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[5] Using assays with different endpoints provides a more robust and validated initial assessment, reducing the chance of artifacts from a single method. For example, a compound that affects mitochondrial function without immediately killing the cell might show a potent effect in the MTT assay but a weaker one in the SRB assay.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6][9]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 1.2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that quantifies total cellular protein content as a proxy for cell number.[10] It relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[11]

Materials:

  • As listed in Protocol 1.1

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for at least 1 hour to fix the cells.[10][11]

  • Washing: Discard the supernatant and wash the plates five times with tap water or 1% acetic acid.[10][11] Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[5]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Agitate on a shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 540 nm.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Data Presentation

Summarize the results in a clear, tabular format.

Table 1: Cytotoxic Activity (IC₅₀) of this compound

Cell Line Cancer Type Incubation Time (h) Assay IC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 MTT Value
MCF-7 Breast Adenocarcinoma 48 SRB Value
A549 Lung Carcinoma 48 MTT Value
A549 Lung Carcinoma 48 SRB Value
HCT116 Colon Carcinoma 48 MTT Value

| HCT116 | Colon Carcinoma | 48 | SRB | Value |

Part 2: Elucidating the Mechanism of Cell Death

Core Objective: To determine whether this compound induces cell death via apoptosis and/or if it causes cell cycle arrest.

Rationale: Understanding the mechanism of action is a critical step in drug development. Flow cytometry is a powerful tool for this purpose. The Annexin V/PI assay differentiates between live, apoptotic, and necrotic cells, while DNA content analysis reveals the compound's impact on cell cycle progression.[12][13]

G cluster_apoptosis Apoptosis Detection Principle node1 Healthy Cell Inner Membrane: Phosphatidylserine (PS) Outer Membrane node2 Early Apoptotic Cell PS flips to Outer Membrane Annexin V Binds to PS node1->node2 Inducing Agent node3 Late Apoptotic / Necrotic Cell Membrane Permeable Annexin V Binds PS Propidium Iodide (PI) enters and stains DNA node2->node3 Progression

Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this event. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][14]

Materials:

  • Cells treated with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations for 24h)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[15]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Culture and treat cells in 6-well plates. After incubation, collect both floating (apoptotic) and adherent cells (by trypsinization).[14]

  • Washing: Wash the collected cells (approx. 1 x 10⁶) twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[15] Gently vortex and incubate for 15 minutes at room temperature in the dark.[12][15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[15]

Protocol 2.2: Cell Cycle Analysis

This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within each cell. This reveals the distribution of the cell population across the major phases of the cell cycle (G0/G1, S, and G2/M).[17]

Materials:

  • Treated and untreated cell populations

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)[18]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample.

  • Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or up to a week).[13][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 250-500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze on a flow cytometer. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the generation of a histogram showing G0/G1, S, and G2/M peaks. An accumulation of cells in any particular phase compared to the control suggests cell cycle arrest.

Part 3: Investigating Molecular Targets and Signaling Pathways

Core Objective: To identify the molecular mechanism underlying the observed effects on apoptosis and the cell cycle.

Rationale: Based on the known activity of similar spiro-compounds, a plausible hypothesis is the modulation of the p53 tumor suppressor pathway.[2][4] Western blotting is a robust technique to measure changes in the expression and activation (e.g., phosphorylation) of key proteins within this and related pathways.[19][20]

G cluster_pathway Hypothesized p53-MDM2 Pathway Modulation MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Compound 6-Methyl-2-azaspiro [4.4]nonan-3-one Compound->MDM2 Inhibits Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothesized mechanism where the compound inhibits MDM2, stabilizing p53 and promoting apoptosis and cell cycle arrest.

Protocol 3.1: Western Blotting for Key Signaling Proteins

This protocol provides a general workflow for analyzing protein expression levels in cells treated with this compound.

Materials:

  • Treated cell lysates

  • RIPA or similar lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[21]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21][22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washing, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[22]

  • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Table 2: Suggested Primary Antibody Panel for Western Blot Analysis

Target Protein Pathway/Function Expected Result with Effective Compound
p53 Tumor Suppressor Increased expression/stabilization
MDM2 p53 Negative Regulator No change or slight increase (feedback)
p21 Cell Cycle Inhibitor Increased expression
Bax Pro-Apoptotic Increased expression
Bcl-2 Anti-Apoptotic Decreased expression
Cleaved Caspase-3 Apoptosis Executioner Increased expression
Cleaved PARP Apoptosis Marker Increased expression

| GAPDH / β-actin | Loading Control | No change |

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. ScienceDirect. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC, National Center for Biotechnology Information. [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cell Cycle Tutorial Contents. University of Cambridge. [Link]

  • Spiro compounds as a potent anticancer agent. ResearchGate. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC, National Center for Biotechnology Information. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC, National Center for Biotechnology Information. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC, National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for the Development of Antimicrobial Agents Based on Spiro-Lactam Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro-Lactam Scaffold as a New Frontier in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Spiro-lactams, a unique class of heterocyclic compounds, have emerged as a promising area of investigation.[1][2] These molecules are characterized by a lactam ring (most commonly a four-membered β-lactam or a five-membered γ-lactam) fused to another ring system at a single, shared spiro-carbon.[1] This rigid, three-dimensional architecture provides a distinct advantage in drug design, allowing for precise spatial orientation of functional groups to interact with molecular targets.[3]

Historically, the β-lactam ring is the cornerstone of some of the most successful antibiotic classes, including penicillins and cephalosporins, which act by inhibiting bacterial cell wall synthesis.[4][5] They achieve this by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs), thereby preventing the final cross-linking step of peptidoglycan formation.[6][7] The development of spiro-lactam analogues builds upon this validated mechanism while offering opportunities to create derivatives with enhanced potency, novel structure-activity relationships (SAR), and activity against resistant strains.[8][9][10]

This guide provides a comprehensive overview of the key stages in the preclinical development of spiro-lactam-based antimicrobial agents, from chemical synthesis to in vitro evaluation. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and detailed, field-proven protocols to advance discovery programs.

Section 1: Synthesis of Spiro-Lactam Scaffolds

The construction of the sterically demanding spirocyclic center is a key challenge in synthesizing these compounds.[4][5] Several synthetic strategies have been effectively employed to generate libraries of spiro-lactam derivatives for antimicrobial screening.

1.1 Staudinger [2+2] Ketene-Imine Cycloaddition: This is a cornerstone reaction for forming the β-lactam ring.[4][11] The reaction involves the cycloaddition of a ketene with an imine. By using cyclic imines or designing substrates that facilitate spirocyclization, this method can be adapted to produce spiro-β-lactams.[4][5] The stereochemistry of the resulting spiro-β-lactam can often be controlled by the choice of reactants and reaction conditions.[11]

1.2 1,3-Dipolar Cycloaddition Reactions: This method is particularly versatile for creating diverse heterocyclic systems fused at a spiro-center. For instance, the reaction of a diazo-γ-lactam with an electron-deficient dipolarophile can yield chiral spiro-γ-lactams.[12][13] Similarly, the reaction of nitrones with 6-alkylidene-penicillanates has been used to synthesize novel chiral spiroisoxazolidine-penicillanates.[9]

1.3 Phosphine-Catalyzed [3+2] Annulation: This approach has been successfully used to create spirocyclopentene-β-lactams from 6-alkylidene-penicillanates and allenoates, leading to the identification of compounds with potent anti-HIV and antiplasmodial activities.[14]

The general workflow for developing a spiro-lactam antimicrobial agent is a multi-stage process that integrates synthesis with rigorous biological evaluation.

G cluster_0 Synthesis & Screening cluster_1 Characterization & Safety cluster_2 Optimization A Design & Synthesis of Spiro-Lactam Library B Primary Screening: MIC Determination A->B Test Compounds C Secondary Screening: Time-Kill Kinetics B->C Active Hits D Cytotoxicity Assessment (e.g., MTT Assay) C->D E Structure-Activity Relationship (SAR) Analysis D->E Potent & Non-Toxic Hits F Lead Optimization E->F F->A Iterative Redesign G In Vivo Efficacy Studies F->G

Caption: Workflow for Spiro-Lactam Antimicrobial Drug Discovery.

Section 2: In Vitro Evaluation of Antimicrobial Activity

Once a library of spiro-lactam compounds is synthesized, the next critical step is to determine their antimicrobial potency. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a gold-standard, high-throughput technique for determining MIC values.[15][16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind Experimental Choices:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is non-selective and its ion concentration is controlled to ensure reproducibility.

  • Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is crucial. A lower density might overestimate potency, while a higher density could underestimate it due to the "inoculum effect."[17]

  • 96-Well Plates: These allow for testing multiple compounds and concentrations simultaneously, making the process efficient for screening.[18]

Step-by-Step Methodology:

  • Preparation of Compound Stock:

    • Dissolve the spiro-lactam compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working solution that is twice the highest concentration to be tested in the assay.[17]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.[17]

    • Add 200 µL of the compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours), select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 or 1:200 dilution.

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Seal the plate with a breathable film or lid to prevent contamination and evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity). A reading mirror or a microplate reader can aid in visualization.

    • The MIC is the lowest concentration of the spiro-lactam compound at which there is no visible growth.

Protocol 2.2: Time-Kill Kinetics Assay

While the MIC assay determines the concentration needed to inhibit growth, a time-kill assay reveals the rate at which a compound kills the bacteria.[19] This helps to classify an agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits growth but does not kill).[20] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Causality Behind Experimental Choices:

  • Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into concentration-dependent killing.

  • Time Points: Sampling over a 24-hour period captures the effect of the compound across different bacterial growth phases (lag, log, stationary).[19]

  • Neutralization: It is critical to neutralize the antimicrobial agent upon sampling to prevent carryover effects that would inhibit growth on the agar plate, leading to falsely low counts.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB, grown to the mid-logarithmic phase (~1-2 x 10⁸ CFU/mL), as described in the MIC protocol.[20]

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB.

    • Prepare flasks with the spiro-lactam compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask with no compound.

  • Inoculation and Sampling:

    • At time zero (T=0), immediately after adding the inoculum, remove an aliquot from each flask.

    • Perform serial ten-fold dilutions in sterile PBS or a validated neutralizing broth.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

    • Incubate the flasks in a shaking incubator at 35-37°C.

    • Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours).[19]

  • Colony Counting and Data Analysis:

    • After 18-24 hours of incubation, count the colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the results on a semi-logarithmic graph with log₁₀ CFU/mL on the y-axis and time on the x-axis.

Section 3: Cytotoxicity Assessment

A potent antimicrobial agent is only useful if it is safe for the host.[21] Therefore, early-stage cytotoxicity screening against mammalian cell lines is a critical step to eliminate compounds that are broadly toxic and to establish a therapeutic window.[22][23]

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.[23]

Causality Behind Experimental Choices:

  • Cell Line: The choice of cell line (e.g., HEK293 for human embryonic kidney, HepG2 for human liver) should be relevant to the potential clinical application or common toxicity targets.

  • Controls: Including an untreated control (100% viability) and a positive control treated with a known cytotoxic agent (e.g., doxorubicin) is essential for data normalization and assay validation.

  • Solubilization: The formazan crystals are insoluble and must be dissolved (e.g., with DMSO or isopropanol) before the absorbance can be read.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HEK293) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the spiro-lactam compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for untreated controls (medium only) and a vehicle control (medium with the highest concentration of solvent, e.g., DMSO, used).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Compound IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI) for S. aureus
SPL-00142>128>64
SPL-00212864320.5
SPL-003216464
Vancomycin>2561>128>128
Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

Section 4: Mechanism of Action Hypothesis

The structural similarity of spiro-β-lactams to classical β-lactam antibiotics strongly suggests a shared mechanism of action: the inhibition of bacterial cell wall synthesis.[4][5]

MoA cluster_membrane Periplasmic Space PBP Transpeptidase (Penicillin-Binding Protein) Crosslink Cross-linking PBP->Crosslink Catalyzes Inhibition Inhibition of Cross-linking PBP->Inhibition Peptide_Chains Peptidoglycan Peptide Chains Peptide_Chains->PBP Binds SpiroLactam Spiro-β-Lactam SpiroLactam->PBP Covalently Binds (Acylation) CellLysis Cell Lysis Inhibition->CellLysis

Caption: Hypothesized Mechanism of Action for Spiro-β-Lactams.

The spiro-β-lactam is hypothesized to act as a mechanism-based inhibitor. The strained four-membered lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of the transpeptidase (PBP).[6][10] This forms a stable, covalent acyl-enzyme intermediate, effectively deactivating the enzyme and halting peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[6][7]

Section 5: Data Interpretation and Lead Optimization

The data generated from these assays form the basis of the structure-activity relationship (SAR). By comparing the MIC and IC₅₀ values of different spiro-lactam analogues, researchers can deduce which chemical modifications enhance antimicrobial potency and which improve the safety profile.[8][9]

For example, studies on spirocyclopentene-β-lactams have shown that specific substitutions can lead to remarkable nanomolar activity against HIV-1 and promising antiplasmodial activity.[8][14] The goal is to identify a "lead compound" that exhibits high potency (low MIC), a bactericidal mode of action, low cytotoxicity (high IC₅₀), and a favorable selectivity index. This lead compound can then be further optimized through iterative chemical synthesis and biological testing to improve its drug-like properties for potential in vivo studies.[25][26]

References

  • Kretschmer, D., & Zipperer, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Bio-protocol.
  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • ULisboa Research Portal. Spiro-lactams as novel antimicrobial agents.
  • Alves, N. G., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Medicinal Chemistry.
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Alves, N. G., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Lee, E. Y., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Advanced Synthesis & Catalysis.
  • MalariaWorld. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium.
  • Alves, N. G., et al. (2021). Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry.
  • Li, H., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum.
  • Soares, M. I. L., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers.
  • Dhooghe, M., & Thi, H. D. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Singh, S. B., et al. (2016). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy.
  • Boyen, F., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics.
  • Petersen, P. J., et al. (1999). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206.
  • Scribd. (n.d.). Time Kill Assay.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry.
  • Farha, C., & Cathrine, M. S. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology.
  • Buynak, J. D., et al. (2000). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of the American Chemical Society.
  • Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Journal of Nanomaterials.
  • Al-Awar, R. S., & Al-Awar, R. S. (2005). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry.
  • YouTube. (2011). ß-Lactams: Mechanisms of Action and Resistance.
  • Wilkins, J., Fareau, G. E., & Patzakis, M. J. (1984). The mechanisms of action for beta-lactam antibiotics and inhibitors of bacterial protein synthesis. Clinical Orthopaedics and Related Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diastereomeric Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diastereomeric spirocyclic lactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging stereoisomers. Spirocyclic lactams, with their rigid three-dimensional structures, are prevalent in bioactive molecules and natural products, making their stereochemically pure synthesis and isolation critical.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific issues you may encounter during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric spirocyclic lactams are co-eluting or showing very poor separation on normal-phase silica gel chromatography. What should I try first?

A1: This is a very common challenge. The subtle differences in the spatial arrangement of atoms in diastereomers often result in very similar polarities, leading to poor separation on standard silica gel.

Initial Troubleshooting Steps:

  • Solvent System Optimization: Before abandoning silica gel, systematically screen a variety of solvent systems. The goal is to find a mobile phase that maximizes the subtle differences in interaction between your diastereomers and the stationary phase.

    • Try less common solvents: Instead of just ethyl acetate/hexane, explore combinations with dichloromethane (DCM), toluene, or even small percentages of alcohols like isopropanol or ethanol to modulate selectivity.[4]

    • Employ a gradient elution: A shallow gradient can sometimes resolve closely eluting compounds more effectively than an isocratic method.

  • Column Stacking: For flash chromatography, physically connecting two columns in series increases the theoretical plates and can significantly improve resolution for challenging separations.[5][6]

  • Temperature Variation: While less common for routine chromatography, running the column at a lower temperature can sometimes enhance selectivity by increasing the strength of intermolecular interactions.

If these initial steps do not yield satisfactory results, it is likely time to consider alternative chromatographic techniques.

Q2: I'm considering using High-Performance Liquid Chromatography (HPLC) for my separation. What type of column and mobile phase should I start with?

A2: HPLC is an excellent choice for separating diastereomers due to its high efficiency.[7][8] For diastereomeric spirocyclic lactams, both normal-phase and reverse-phase HPLC can be effective, but the key is often the choice of a chiral stationary phase (CSP).

Recommended Starting Points:

  • Chiral Stationary Phases (CSPs): Even though you are separating diastereomers, not enantiomers, CSPs can offer unique selectivities that achiral columns lack.[9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a robust starting point due to their broad applicability.[11]

  • Normal-Phase Conditions: A mobile phase of hexane/isopropanol or hexane/ethanol on a CSP is a classic starting point.

  • Reverse-Phase Conditions: Acetonitrile/water or methanol/water on a C18 column can also be effective, especially for more polar spirocyclic lactams.[5]

It is highly recommended to perform an analytical-scale column screening with a variety of CSPs and mobile phases to identify the optimal conditions before scaling up to preparative HPLC.

Q3: What is Supercritical Fluid Chromatography (SFC), and could it be advantageous for my spirocyclic lactam diastereomers?

A3: Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[] It is particularly well-suited for chiral and diastereomeric separations.[13][14]

Key Advantages of SFC:

  • High Efficiency and Speed: The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher throughput compared to HPLC.[][14]

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it a valuable alternative when HPLC fails.

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.[]

  • Column Coupling: Similar to flash chromatography, columns can be coupled in tandem in SFC to achieve the necessary resolution for preparative work.[14]

For difficult-to-separate diastereomeric spirocyclic lactams, SFC is a highly recommended technique to explore, often in conjunction with chiral stationary phases.[13]

Q4: My diastereomers seem to be epimerizing or interconverting during purification. How can I prevent this?

A4: Epimerization, the change in configuration at one of several stereogenic centers, can be a significant hurdle. This is often catalyzed by acidic or basic conditions, or even by the stationary phase itself.

Strategies to Mitigate Epimerization:

  • Buffer the Mobile Phase: If you suspect acid- or base-catalyzed epimerization, adding a small amount of a modifier to your mobile phase can help. For example, a trace of triethylamine (TEA) or diethylamine (DEA) can neutralize acidic sites on silica gel, while a small amount of acetic acid or trifluoroacetic acid (TFA) can be used in reverse-phase systems.[15]

  • Use Neutral Stationary Phases: Consider using a more inert stationary phase, such as alumina (neutral or basic) or a bonded phase like diol.

  • Lower the Temperature: Running the purification at a reduced temperature can slow down the rate of epimerization.

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, you can use the epimerization to your advantage. CIDT is a process where a solution of equilibrating diastereomers is selectively crystallized to yield a single, pure diastereomer.[16][17] This requires that one diastereomer is significantly less soluble than the other and that the epimerization in solution is sufficiently rapid.[18][19][20]

Troubleshooting Guides

Scenario 1: Poor Resolution in Preparative Chromatography

You have identified a promising solvent system on TLC or analytical HPLC, but the separation is poor when you scale up to a preparative column.

Workflow for Troubleshooting Poor Preparative Resolution:

Caption: Troubleshooting workflow for poor preparative resolution.

Detailed Explanation:

  • Sample Overloading: Loading too much crude material onto the column is a common cause of band broadening and poor separation. A general rule of thumb is to load 1-5% of the stationary phase weight.

  • Flow Rate: A flow rate that is too high will not allow for proper equilibration between the mobile and stationary phases, leading to decreased resolution. Try reducing the flow rate.

  • Gradient Steepness: In gradient elution, a steep increase in solvent strength can cause the diastereomers to elute too quickly and without adequate separation. A shallower, more gradual gradient can often resolve these closely related compounds.

Scenario 2: Characterizing the Purity and Identity of Separated Diastereomers

You have successfully separated two compounds that you believe are your target diastereomers. How do you confirm their purity and stereochemical identity?

Analytical Workflow for Diastereomer Characterization:

Diastereomer_Characterization Start Isolated Fractions HPLC_Purity Analytical HPLC/SFC (Assess Diastereomeric Purity) Start->HPLC_Purity NMR_Spec NMR Spectroscopy (1H, 13C, NOE) Start->NMR_Spec Mass_Spec High-Resolution Mass Spectrometry (HRMS) Start->Mass_Spec Structure_Confirmation Confirm Connectivity and Relative Stereochemistry HPLC_Purity->Structure_Confirmation NMR_Spec->Structure_Confirmation Mass_Spec->Structure_Confirmation XRay Single Crystal X-ray Crystallography Structure_Confirmation->XRay If suitable crystals can be grown Absolute_Config Determine Absolute Configuration XRay->Absolute_Config

Caption: Analytical workflow for diastereomer characterization.

Key Analytical Techniques:

  • Analytical HPLC/SFC: This is the primary method to determine the diastereomeric purity (diastereomeric excess, d.e.) of your isolated fractions.[7][21]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm that both isolated compounds have the same connectivity. Diastereomers will have distinct, albeit often similar, NMR spectra.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: This is a powerful tool for determining the relative stereochemistry of your spirocyclic lactams by measuring through-space proton-proton interactions.[21]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your isolated compounds.

  • X-ray Crystallography: If you can grow suitable crystals of one of your diastereomers, single-crystal X-ray crystallography is the definitive method for unambiguously determining both the relative and absolute stereochemistry.[21]

Data and Protocols

Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
TechniqueStationary Phase ExamplesMobile Phase ExamplesKey AdvantagesKey Limitations
Flash Chromatography Silica Gel, Alumina, C18Hexane/EtOAc, DCM/MeOHCost-effective, high capacityLower resolution, may not separate closely related diastereomers[6]
HPLC Chiral (Polysaccharide-based), C18, SilicaHexane/IPA, ACN/H₂OHigh resolution, wide applicability[8][22]Higher cost, lower throughput than SFC
SFC Chiral (Polysaccharide-based), Silica, 2-EPCO₂/MeOH, CO₂/EtOHFast, high efficiency, "green"[][13][14]Requires specialized equipment
Protocol 1: Analytical Screening of Diastereomeric Spirocyclic Lactams using Chiral SFC

This protocol outlines a general approach for screening suitable conditions for the separation of diastereomeric spirocyclic lactams using analytical Supercritical Fluid Chromatography.

1. Sample Preparation:

  • Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture of DCM/methanol) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Columns:

  • System: An analytical SFC system equipped with a photodiode array (PDA) or UV detector.
  • Columns: Screen a set of chiral stationary phases. A good starting set includes:
  • Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralcel OJ-H)
  • Amylose-based CSP (e.g., Chiralpak AD-H, Chiralpak AS-H)

3. Initial Screening Conditions:

  • Mobile Phase: Supercritical CO₂ and a modifier (typically methanol or ethanol).
  • Gradient: A fast, generic gradient is often used for initial screening. For example:
  • Start at 5% modifier, hold for 0.5 min.
  • Ramp to 40% modifier over 5 minutes.
  • Hold at 40% modifier for 1 minute.
  • Return to 5% modifier and equilibrate for 2 minutes.
  • Flow Rate: 3-4 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.

4. Data Analysis and Optimization:

  • Examine the chromatograms for any separation between the two diastereomers.
  • If partial separation is observed, optimize the method by:
  • Switching to an isocratic elution with the modifier percentage that gave the best separation.
  • Trying a different modifier (e.g., ethanol, isopropanol).
  • Adjusting the column temperature or back pressure.

This systematic screening approach will allow you to efficiently identify the most promising conditions for scaling up to a preparative separation.

References

  • ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations.
  • PubMed. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases.
  • ACS Publications. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2655-2700.
  • ResearchGate. (n.d.). Schematic depiction of the crystallization‐induced stereoisomer transformation.
  • ACS Publications. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • RSC Publishing. (2023).
  • Waters Corporation. (n.d.). Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD.
  • SlideShare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • PubMed. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Validating the Chiral Purity of Lactamide Enantiomers.
  • Reddit. (2024). Help with separation of diastereomers.
  • ACS Publications. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters.
  • PubMed. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters, 26(9), 1941-1946.
  • UCL Discovery. (2010).
  • Chromatography Forum. (2008).
  • PubMed Central. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs.
  • RSC Publishing. (n.d.).
  • PubMed Central. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams.
  • Science of Synthesis. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • PubMed Central. (n.d.). Nitrenium Ion Azaspirocyclization-Spirodienone Cleavage: A New Synthetic Strategy for the Stereocontrolled Preparation of Highly Substituted Lactams and N-Hydroxy Lactams.
  • ResearchGate. (n.d.). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction.
  • Reddit. (2018). Help separating diastereomers with very similar Rf. r/chemistry.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • RSC Publishing. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • NIH. (n.d.).
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.
  • RSC Publishing. (n.d.).
  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • ResearchGate. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • ResearchGate. (2025). Diastereoselective Synthesis of Spiro-β-lactams via Staudinger Reaction.

Sources

Troubleshooting spirocyclization reactions: kinetic vs. thermodynamic control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Spirocycles, molecular architectures where two rings share a single atom, are prevalent in natural products and pharmaceuticals, making their synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions, focusing on the crucial interplay between kinetic and thermodynamic control that often governs the success of these reactions.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My spirocyclization reaction is resulting in a low yield or failing to proceed. What are the primary factors to investigate?

A1: Low or no yield in a spirocyclization reaction is a common hurdle that can often be traced back to several key factors.[4][5] A systematic approach to troubleshooting is essential.

Initial Checks & Causality:

  • Reagent and Catalyst Integrity: The purity and activity of starting materials, reagents, and any catalysts are paramount. Impurities can poison catalysts or lead to unwanted side reactions.[4][6] For instance, in metal-catalyzed spirocyclizations, trace impurities can deactivate the catalytic species.

  • Reaction Conditions: Temperature, concentration, and solvent choice are critical. Spirocyclization is an intramolecular process that often competes with intermolecular side reactions.

  • Product Stability: The desired spirocycle may be unstable under the reaction or workup conditions, leading to decomposition.[5][6]

Troubleshooting Workflow:

  • Verify Starting Materials: Confirm the purity of your substrates and reagents using appropriate analytical techniques (e.g., NMR, LC-MS). If necessary, repurify starting materials.

  • Optimize Reaction Concentration: To favor the intramolecular spirocyclization, consider running the reaction under high-dilution conditions. This minimizes the chance of intermolecular side reactions.

  • Screen Solvents: The polarity and coordinating ability of the solvent can dramatically influence the reaction by stabilizing or destabilizing key intermediates and transition states.[7][8] A solvent screen including non-polar (e.g., toluene), polar aprotic (e.g., THF, DCM), and sometimes polar protic solvents is advisable.

  • Adjust Temperature: Temperature is a key determinant of kinetic versus thermodynamic control. If the desired product is the kinetic one, lower temperatures are generally preferred. Conversely, higher temperatures can provide the energy to overcome a higher activation barrier to a more stable thermodynamic product.[9][10]

  • Monitor Reaction Progress: Take aliquots from the reaction mixture at various time points to track the formation of the product and any byproducts. This can help determine if the product is forming and then decomposing.

Q2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my spirocyclization?

A2: Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis, as the formation of the spirocenter often creates a new stereocenter.[6][11] The observed ratio of diastereomers is a direct consequence of the relative energies of the diastereomeric transition states.

Underlying Principles:

  • Kinetic vs. Thermodynamic Control: The diastereomeric ratio can be under either kinetic or thermodynamic control. Under kinetic control, the product that forms faster (via the lower energy transition state) will predominate.[10][12] Under thermodynamic control, the reaction is reversible, and the most stable product will be the major isomer.[13][14]

Strategies for Improving Diastereoselectivity:

  • Temperature Optimization: This is the most direct way to probe for kinetic versus thermodynamic control.

    • Lowering the temperature often enhances selectivity by amplifying the energy difference between the diastereomeric transition states, favoring the kinetic product.[7][15]

    • Increasing the temperature can facilitate equilibration to the more thermodynamically stable diastereomer if the reaction is reversible.[9]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, thereby altering the diastereoselectivity.[6][7] In some documented cases, a change in solvent polarity has been shown to reverse the diastereoselectivity.[6]

  • Catalyst and Ligand Modification: In catalyzed reactions, the chiral environment provided by the catalyst and its ligands is a primary driver of stereoselectivity.[6] Screening different catalysts or ligands is a powerful strategy. For instance, in nickel-catalyzed spirocyclizations, the choice of ligand can significantly impact both yield and stereoselectivity.[16]

  • Substrate Modification: The steric bulk of substituents on the starting material can influence the facial selectivity of the cyclization.[7][11]

Experimental Protocol to Distinguish Kinetic vs. Thermodynamic Control:

  • Set up the reaction at a low temperature (e.g., -78 °C or 0 °C) and monitor the product ratio over time.

  • Run a parallel reaction at a higher temperature (e.g., room temperature or reflux) and also monitor the product ratio over time.

  • Take the product mixture obtained under kinetic conditions (low temperature) and subject it to the thermodynamic conditions (higher temperature). If the product ratio changes to favor the other diastereomer, the reaction is under thermodynamic control. If the ratio remains the same, it is likely under kinetic control.

ConditionExpected Outcome for Kinetic ControlExpected Outcome for Thermodynamic Control
Low Temperature Higher diastereoselectivity for the product formed via the lowest energy transition state.May be slow or favor the kinetic product if not enough energy for equilibration.
High Temperature Lower diastereoselectivity as the energy difference between transition states becomes less significant.Favors the most stable diastereomer.
Prolonged Reaction Time Diastereomeric ratio remains constant once the starting material is consumed.Diastereomeric ratio may change over time to favor the thermodynamic product.
Q3: My reaction is yielding the wrong regioisomer. How can I control the regioselectivity?

A3: The formation of an undesired regioisomer is a common problem, particularly in the cyclization of unsymmetrical precursors. This outcome is also governed by the principles of kinetic and thermodynamic control.

Mechanistic Considerations:

  • Kinetic Control: The regioisomer that is formed faster will be the major product. This is often the result of cyclization at the less sterically hindered position or through a more stable carbocation intermediate.

  • Thermodynamic Control: If the cyclization is reversible, the more stable regioisomer will be the final major product.

Troubleshooting Steps:

  • Analyze the Structure of Isomers: Determine the structures of the desired and undesired regioisomers. Evaluate their relative thermodynamic stabilities. This can sometimes be estimated by considering factors like ring strain and steric interactions. Computational studies can also provide valuable insights.[17][18][19]

  • Vary Reaction Temperature: As with diastereoselectivity, temperature is a key variable. Lower temperatures will favor the kinetic product, while higher temperatures will favor the thermodynamic product.

  • Choice of Catalyst/Reagent: The nature of the catalyst or reagent can influence the regioselectivity. For acid-catalyzed spirocyclizations, switching between Brønsted and Lewis acids of varying strengths and sizes can alter the course of the reaction.[7]

Part 2: Frequently Asked Questions (FAQs)

What is the fundamental difference between kinetic and thermodynamic control in spirocyclization?

Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction that can lead to two or more different products.[9][10]

  • Kinetic Control: The reaction is irreversible under the given conditions, and the product that forms the fastest (i.e., has the lowest activation energy) will be the major product.[10][12] This is often favored at lower temperatures and shorter reaction times.[9]

  • Thermodynamic Control: The reaction is reversible, allowing an equilibrium to be established between the products. The most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product at equilibrium.[10][12] This is typically favored at higher temperatures and longer reaction times, which provide the energy needed to overcome the activation barriers for both the forward and reverse reactions.[9]

How can I intentionally favor the formation of a thermodynamically less stable spiroketal?

Forming a thermodynamically less stable, or "kinetic," spiroketal requires carefully controlled reaction conditions to prevent equilibration to the more stable isomer.[20][21]

  • Low Temperatures: Running the reaction at low temperatures is crucial to disfavor the reverse reaction.

  • Specific Reagents: Certain reagents can promote kinetically controlled cyclizations. For example, a methanol-induced kinetic spiroketalization has been developed that does not depend on thermodynamic product stability.[21][22]

  • Transition-Metal Catalysis: Transition-metal catalysts can provide alternative reaction pathways that lead to thermodynamically less stable products.[8]

What are some common side reactions in spirocyclization and how can I minimize them?

Besides the formation of isomers, other side reactions can lower the yield of the desired spirocycle.

  • Intermolecular Reactions: As mentioned, intermolecular reactions can compete with the desired intramolecular cyclization. Using high-dilution conditions is the primary strategy to minimize this.[8]

  • Elimination and Rearrangement: Intermediates, such as carbocations, can undergo elimination or rearrangement reactions.[8] Careful selection of the solvent and temperature can help control these pathways.

  • Decomposition: The starting material or product may be unstable under the reaction conditions. Monitoring the reaction over time can help identify if decomposition is occurring.[5]

Visualizing Kinetic vs. Thermodynamic Control

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Reaction Coordinate Diagram Reactant Reactant TS_Kinetic Kinetic Transition State Reactant->TS_Kinetic ΔG‡ (kinetic) TS_Thermodynamic Thermodynamic Transition State Reactant->TS_Thermodynamic ΔG‡ (thermodynamic) Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product TS_Thermodynamic->Thermodynamic_Product G Start Spirocyclization Problem Check_Yield Low Yield? Start->Check_Yield Check_Selectivity Mixture of Isomers? Start->Check_Selectivity Check_Purity Verify Starting Material Purity Check_Yield->Check_Purity Yes Identify_Control Kinetic vs. Thermodynamic? Check_Selectivity->Identify_Control Yes Optimize_Conditions Optimize Temp, Solvent, Conc. Check_Purity->Optimize_Conditions Monitor_Reaction Monitor Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Product_Decomposition Product Decomposition? Monitor_Reaction->Product_Decomposition Modify_Workup Modify Workup Product_Decomposition->Modify_Workup Yes Solution Improved Outcome Product_Decomposition->Solution No Modify_Workup->Solution Favor_Kinetic Low Temp, Short Time Identify_Control->Favor_Kinetic Kinetic Favor_Thermodynamic High Temp, Long Time Identify_Control->Favor_Thermodynamic Thermodynamic Favor_Kinetic->Solution Favor_Thermodynamic->Solution

Caption: Troubleshooting workflow for spirocyclization reactions.

References

  • Sato, H., Takagi, T., Miyamoto, K., & Uchiyama, M. (2021). Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chemical & Pharmaceutical Bulletin, 69(10), 1034-1038. [Link]

  • Franzoni, I., Yoon, H., García-López, J. A., Poblador-Bahamonde, A. I., & Lautens, M. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1509. [Link]

  • Zhang, W., et al. (2021). Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction. Journal of the American Chemical Society, 143(20), 7868-7875. [Link]

  • Yoshida, K., et al. (2024). Computational Study on the Conformational Flexibility-Mediated Intramolecular Oxidative Spirocyclization of Procyanidin B4. The Journal of Organic Chemistry, 89(17), 12240-12248. [Link]

  • Liu, D. R., & Schreiber, S. L. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. ACS Central Science, 3(3), 165-178. [Link]

  • Sow, M., Fauran, E., & Commeiras, L. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 27(19), 6537. [Link]

  • ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • Zhang, F., Zhang, S., & Tu, Y. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-104. [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. ChemInform, 45(19). [Link]

  • Choi, E., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793-6797. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]

  • Witt, A., & Martens, J. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]

  • Witt, A., & Martens, J. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. ACS Publications. [Link]

  • Yokoe, H., et al. (2022). Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822-7826. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]

  • White, J. D., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. ACS Omega, 8(41), 38165-38176. [Link]

  • Wang, Y., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. International Journal of Molecular Sciences, 25(11), 5949. [Link]

  • Yokoe, H., et al. (2022). Cis-selective double spirocyclization via dearomatization and isomerization under thermodynamic control. ChemRxiv. [Link]

  • Wang, Z., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Chemical Science, 15(2), 487-494. [Link]

  • Wang, Y., et al. (2018). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry, 42(15), 12431-12435. [Link]

  • Pedrosa, R., et al. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules, 20(5), 8443-8455. [Link]

  • Li, W., et al. (2018). Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction. Organic & Biomolecular Chemistry, 16(43), 8243-8247. [Link]

  • Liu, D. R., & Schreiber, S. L. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(42), 14556-14557. [Link]

  • YouTube. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. [Link]

  • Yokoe, H., et al. (2023). Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. The Journal of Organic Chemistry, 88(3), 1803-1814. [Link]

  • ResearchGate. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]

  • Tanaka, K., et al. (2023). Revealing Kinetic Features of a Macrocyclization Reaction Using Machine‐Learning‐Augmented Data. Angewandte Chemie International Edition, 62(38), e202306742. [Link]

  • Sharma, A., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(11), 3831-3848. [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Jensen, W. B. (2008). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 85(10), 1336. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • University of Bath. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Retrieved from [Link]

  • Krumkacheva, O. A., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(15), 4983. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. Kinetic Control of Excited-State Proton Transfer Reactions. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of spiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their unique three-dimensional structures that can improve drug-like properties.[1][2][3] However, their synthesis presents distinct challenges, particularly in controlling stereochemistry and maximizing yields.[4][5][6] This resource offers practical, field-proven insights to help you navigate these complexities and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of spiro compounds.

Q1: What are the critical starting considerations for planning a spirocyclization reaction?

A1: Before beginning a spirocyclization, a thorough analysis of the target molecule and potential synthetic routes is crucial. Key considerations include:

  • Choice of Synthetic Strategy: Common strategies include intramolecular alkylations, cycloadditions, Michael additions, and transition metal-catalyzed reactions.[7][8] The choice depends on the desired ring systems and available starting materials.

  • Stereochemical Control: The formation of the spirocenter often creates a quaternary stereocenter, a significant synthetic challenge.[4] Early consideration of how to control stereoselectivity (diastereo- and enantioselectivity) is paramount. This may involve chiral catalysts, auxiliaries, or substrate-controlled approaches.

  • Starting Material Purity: Impurities in starting materials can have a significant negative impact on the reaction, potentially poisoning catalysts or leading to side products.[9] Always ensure the high purity of your reactants through appropriate purification techniques like recrystallization or column chromatography.[10][11]

Q2: How do I select an appropriate catalyst for my spirocyclization reaction?

A2: Catalyst selection is highly dependent on the reaction mechanism. For metal-catalyzed reactions, common choices include palladium, rhodium, gold, and zinc complexes.[8] The choice of ligand is often as critical as the metal itself in influencing reactivity and stereoselectivity.[4][9] For organocatalyzed reactions, proline derivatives and cinchona alkaloids are frequently employed.[7] It is often necessary to screen a panel of catalysts and ligands to identify the optimal combination for a specific transformation.

Q3: What role does the solvent play in spirocyclization reactions?

A3: The solvent can dramatically influence the outcome of a spirocyclization reaction by affecting reactant solubility, transition state stabilization, and even the stereochemical course of the reaction.[9][12][13] Solvent polarity is a key parameter to consider. A change in solvent can sometimes even reverse the diastereoselectivity of a reaction.[9] Therefore, a solvent screen is a valuable optimization step.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Spiro Compound

Low or no product formation is a common issue in complex organic syntheses. The following workflow can help diagnose and resolve the problem.

G cluster_0 Troubleshooting Low Yield start Low or No Yield Observed check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents check_conditions Re-evaluate Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK solution_reagents Purify Starting Materials / Titrate Reagents check_reagents->solution_reagents Impurity/Stoichiometry Issue catalyst_issue Investigate Catalyst Activity/Decomposition check_conditions->catalyst_issue Conditions OK solution_conditions Systematically Vary Temperature and Reaction Time check_conditions->solution_conditions Suboptimal Conditions product_instability Assess Product Stability Under Reaction/Workup Conditions catalyst_issue->product_instability Catalyst OK solution_catalyst Screen Different Catalysts/Ligands or Use Fresh Catalyst catalyst_issue->solution_catalyst Catalyst Inactive solution_product Modify Workup or Isolate at Different Time Points product_instability->solution_product Product Decomposes

Caption: Decision workflow for troubleshooting low reaction yields.

  • Potential Cause 1.1: Inactive Catalyst or Improper Catalyst Handling.

    • Explanation: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Improper handling can lead to decomposition and loss of activity.

    • Solution:

      • Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive catalysts.

      • Use freshly opened or properly stored catalysts and anhydrous solvents.

      • Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed spirocyclizations, different phosphine ligands can dramatically affect the yield.[9]

  • Potential Cause 1.2: Suboptimal Reaction Temperature or Time.

    • Explanation: Some reactions require elevated temperatures to overcome activation barriers, while others may lead to product decomposition at higher temperatures. Reaction times that are too short may result in incomplete conversion, while overly long times can lead to side product formation.

    • Solution:

      • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

      • Systematically vary the reaction temperature. Lowering the temperature can sometimes improve selectivity and prevent decomposition.[4]

      • Conduct a time-course study to determine the optimal reaction time.

  • Potential Cause 1.3: Poor Quality of Starting Materials.

    • Explanation: Impurities in the starting materials can act as catalyst poisons or participate in unwanted side reactions.[9]

    • Solution:

      • Purify all starting materials before use. Common techniques include recrystallization for solids and distillation for liquids.[10][11]

      • Confirm the purity of your starting materials by NMR, melting point, or other appropriate analytical methods.

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Controlling the stereochemistry at the spirocenter is a frequent and critical challenge.[4][14]

  • Potential Cause 2.1: Suboptimal Catalyst or Ligand.

    • Explanation: The chiral environment created by the catalyst and/or ligand is often the primary factor controlling stereoselectivity.

    • Solution:

      • Screen a variety of chiral catalysts or ligands. For metal-catalyzed reactions, ligands with different steric and electronic properties (e.g., BINOL, BOX, phosphines) should be tested.[4]

      • For organocatalyzed reactions, consider different derivatives of common catalysts (e.g., proline or cinchona alkaloids).

  • Potential Cause 2.2: Incorrect Solvent Choice.

    • Explanation: The solvent can influence the geometry of the transition state, thereby affecting the stereochemical outcome.[4][15]

    • Solution:

      • Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

      • In some cases, a mixture of solvents can provide the best results.

  • Potential Cause 2.3: Inappropriate Reaction Temperature.

    • Explanation: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[4]

    • Solution:

      • Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).

      • Be aware that lowering the temperature will likely decrease the reaction rate, so longer reaction times may be necessary.

ParameterEffect on StereoselectivityRecommended Action
Catalyst/Ligand Primary determinant of stereochemical outcome.Screen a diverse library of chiral catalysts and ligands.
Solvent Influences transition state geometry.Test a range of solvents with varying polarities.
Temperature Lower temperatures generally favor higher selectivity.Systematically decrease the reaction temperature.
Additives Can influence catalyst activity and aggregation state.Investigate the effect of additives like Lewis acids or bases.
Problem 3: Formation of Side Products and Purification Challenges

The formation of side products complicates purification and reduces the yield of the desired spiro compound.

  • Potential Cause 3.1: Competing Reaction Pathways.

    • Explanation: The reactants may undergo alternative reactions, such as intermolecular reactions instead of the desired intramolecular spirocyclization, or reactions at other functional groups. For example, in three-component reactions for spirooxindole synthesis, the formation of two-component byproducts is a common issue.[16]

    • Solution:

      • Adjust the stoichiometry of the reactants.

      • Modify the order of addition of reagents.

      • Change the catalyst or reaction conditions to favor the desired pathway.

  • Potential Cause 3.2: Product Decomposition.

    • Explanation: The desired spiro compound may be unstable under the reaction or workup conditions.[9]

    • Solution:

      • Analyze the crude reaction mixture at various time points to monitor for product decomposition.

      • If decomposition is observed during workup, consider using milder conditions (e.g., avoiding strong acids or bases).

      • Purify the product as quickly as possible after the reaction is complete.

  • Purification Strategies:

    • Flash Column Chromatography: A standard and scalable method for routine purification.[17]

    • Preparative HPLC/SFC: Often necessary for separating complex mixtures or enantiomers. Supercritical Fluid Chromatography (SFC) is increasingly used for chiral separations on a preparative scale due to its efficiency and reduced solvent consumption.[17]

    • Crystallization: A powerful technique for obtaining highly pure compounds, especially for the final product.[17]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening
  • Set up a parallel array of small-scale reactions in vials.

  • To each vial, add the starting materials and a stir bar.

  • Add a different catalyst/ligand combination or solvent to each vial.

  • Seal the vials under an inert atmosphere if necessary.

  • Place the reactions in a temperature-controlled shaker or on separate stir plates.

  • Monitor the reactions at set time points by taking small aliquots for analysis (e.g., by LC-MS or GC-MS).

  • After the reaction is complete, quench the reactions and analyze the crude product mixture to determine conversion and selectivity.

Caption: A typical workflow for reaction optimization.

This guide provides a starting point for addressing common challenges in spiro compound synthesis. Successful optimization often requires a systematic and logical approach to experimentation.

References

  • BenchChem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • New development in the enantioselective synthesis of spiro compounds. (2018). SciSpace.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing).
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
  • Optimization of Oxindole Spirocyclization. (n.d.). ResearchGate.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025).
  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. (n.d.). PubMed.
  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances (RSC Publishing).
  • Solvent effects. (n.d.). Wikipedia.
  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • BenchChem. (n.d.). Common side reactions and byproducts in spirooxindole synthesis.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.

Sources

Technical Support Center: Diastereoselective Synthesis of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-azaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the diastereoselectivity of this challenging transformation. As your dedicated scientific resource, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high stereochemical control.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses common issues encountered during the synthesis of this compound, with a focus on improving the diastereomeric ratio (d.r.).

Q1: My reaction is producing a low diastereomeric ratio (near 1:1) of the this compound. What are the primary factors influencing diastereoselectivity in this synthesis?

A1: Low diastereoselectivity in the synthesis of this compound, which is often prepared via a key Michael addition or a related conjugate addition step, can be attributed to several factors that influence the transition state geometry. The approach of the nucleophile to the electrophilic center on the cyclopentane ring precursor is sterically and electronically directed. Key factors include:

  • Steric Hindrance: The existing stereochemistry of the spirocyclic core can direct the incoming methyl group to the less hindered face of the molecule. However, if the steric bias is not significant, a mixture of diastereomers will be obtained.[1]

  • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which favors the formation of the thermodynamically more stable diastereomer.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the aggregation state and reactivity of the enolate intermediate. A bulky, non-coordinating base in a non-polar solvent may offer better facial selectivity.[1]

  • Nature of the Methylating Agent: The reactivity and steric bulk of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence the transition state and, consequently, the diastereomeric ratio.

Q2: I am attempting a [3+2] cycloaddition to construct the spiro-pyrrolidine core, but the diastereoselectivity is poor. How can I optimize this reaction?

A2: For [3+2] cycloaddition reactions, such as those involving azomethine ylides, poor diastereoselectivity is a common challenge.[2][3] To improve the diastereomeric ratio, consider the following optimizations:

  • Catalyst System: The choice of catalyst is paramount. For metal-catalyzed cycloadditions, the ligand plays a crucial role in defining the chiral environment around the metal center, thereby influencing the facial selectivity of the cycloaddition. For organocatalyzed reactions, the steric and electronic properties of the catalyst are key.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition state. A systematic screen of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) is recommended to find the optimal conditions.[1]

  • Substituent Effects: The electronic nature of the substituents on both the dipole and the dipolarophile can affect the reaction rate and selectivity. Electron-withdrawing groups on the dipolarophile can enhance the reactivity and may improve selectivity.[1]

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for preparing the 2-azaspiro[4.4]nonan-3-one core?

A: A common and effective method for the synthesis of the 2-azaspiro[4.4]nonan-3-one core is through a phosphine-catalyzed [3+2] annulation of allenoates with succinimides. This approach offers high regioselectivity and can be rendered diastereoselective.[3] Another robust method involves a domino radical bicyclization of O-benzyl oxime ethers.[4]

Q: How can I accurately determine the diastereomeric ratio of my product mixture?

A: The diastereomeric ratio (d.r.) can be reliably determined using high-field ¹H NMR spectroscopy of the crude reaction mixture.[1] The distinct signals of the diastereomeric products, often the methyl group or protons adjacent to the stereocenters, can be integrated to calculate the ratio. For more complex mixtures or for confirmation, chiral HPLC or GC can be employed.

Q: Are there any recommended chiral auxiliaries for improving the diastereoselectivity of the methylation step?

A: While the literature on this specific transformation is limited, the use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in alkylation reactions. For lactam systems, Evans' oxazolidinone auxiliaries or pseudoephedrine-based auxiliaries are known to provide excellent stereocontrol. The auxiliary would be attached to the lactam nitrogen, direct the methylation, and then be cleaved to yield the desired product.

Experimental Protocol: Diastereoselective Methylation of 2-Azaspiro[4.4]nonan-3-one

This protocol provides a general method for the diastereoselective methylation of a 2-azaspiro[4.4]nonan-3-one precursor to introduce the methyl group at the 6-position.

Step 1: Deprotonation to form the Enolate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-azaspiro[4.4]nonan-3-one (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation with Methyl Iodide

  • To the enolate solution at -78 °C, add methyl iodide (1.2 equiv) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 4 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the two diastereomers of this compound.

Experimental Workflow Diagram

G cluster_protocol Diastereoselective Methylation Protocol start Start: 2-Azaspiro[4.4]nonan-3-one in THF deprotonation Deprotonation -78 °C, 1 hr start->deprotonation LDA enolate Lithium Enolate Intermediate deprotonation->enolate alkylation Alkylation -78 °C to RT, 6 hrs enolate->alkylation Methyl Iodide quench Quench with aq. NH4Cl alkylation->quench workup Extraction & Drying quench->workup purification Flash Chromatography workup->purification product Product: Diastereomers of This compound purification->product

Caption: Workflow for the diastereoselective methylation.

Data Presentation: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes hypothetical results from an optimization study for the methylation of 2-azaspiro[4.4]nonan-3-one, demonstrating the impact of various reaction parameters on the diastereomeric ratio (d.r.).

EntryBaseSolventTemperature (°C)Additive (1.1 equiv)Yield (%)d.r. (exo:endo)
1LDATHF-78None853:1
2LDAToluene-78None785:1
3LHMDSTHF-78None824:1
4LHMDSToluene-78None807:1
5LHMDSToluene-100None7510:1
6LHMDSToluene-78HMPA881.5:1
7LHMDS2-MeTHF-78None796:1

Analysis of Results:

  • Solvent Effect: A switch from the coordinating solvent THF to the non-coordinating solvent toluene resulted in a significant improvement in diastereoselectivity (compare entry 1 vs. 2 and entry 3 vs. 4). This is likely due to a tighter association of the lithium cation with the enolate, leading to a more ordered transition state.

  • Base Effect: The bulkier base, LHMDS, generally provided higher diastereoselectivity compared to LDA (compare entry 1 vs. 3 and entry 2 vs. 4), suggesting that the steric environment around the enolate is crucial for directing the approach of the electrophile.

  • Temperature Effect: As expected, lowering the temperature from -78 °C to -100 °C led to a notable increase in the diastereomeric ratio (compare entry 4 vs. 5), favoring the formation of the thermodynamically more stable product.

  • Additive Effect: The addition of the coordinating agent HMPA resulted in a dramatic decrease in diastereoselectivity (compare entry 4 vs. 6). HMPA solvates the lithium cation, leading to a more reactive, "naked" enolate that is less selective.

Logical Relationship Diagram

G cluster_factors Factors Influencing Diastereoselectivity Temp Low Temperature TransitionState Ordered, Sterically Congested Transition State Temp->TransitionState Solvent Non-Coordinating Solvent (e.g., Toluene) Solvent->TransitionState Base Bulky Base (e.g., LHMDS) Base->TransitionState Selectivity High Diastereoselectivity TransitionState->Selectivity

Caption: Key factors leading to high diastereoselectivity.

References

  • Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. PubMed. Available at: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. Available at: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry. Available at: [Link]

  • Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Resolution of 6-Methyl-2-azaspiro[4.4]nonan-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 6-Methyl-2-azaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral spirocyclic lactams. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

The spirocyclic lactam scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, prized for its well-defined three-dimensional structure which can lead to potent and selective interactions with biological targets.[1][2][3] The this compound core, in particular, presents a chiral center that necessitates efficient enantiomeric resolution to isolate the desired stereoisomer for downstream applications. This guide will navigate the common methodologies for achieving this separation and provide solutions to frequently encountered obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems in a question-and-answer format, providing a direct and actionable resource for resolving experimental hurdles.

Diastereomeric Salt Crystallization

Q1: My diastereomeric salt crystallization is yielding a low enantiomeric excess (ee). What are the most likely causes and how can I improve it?

Low enantiomeric excess is a frequent challenge in diastereomeric salt resolutions and can stem from several factors.[4] A systematic approach to troubleshooting is crucial.

  • Inappropriate Resolving Agent: The fundamental principle of this technique relies on the differential solubility of the two diastereomeric salts formed.[5][6] If the chosen chiral resolving agent does not induce a significant solubility difference, co-crystallization of both diastereomers will occur, leading to low ee.[5]

    • Solution: Screen a variety of chiral resolving agents. For the basic nitrogen in this compound, common choices include chiral acids like tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.[7][8] The selection is often empirical, so a multi-agent screening is recommended.[4]

  • Suboptimal Solvent System: The solvent plays a critical role in modulating the solubility of the diastereomeric salts.[4][5] A solvent that is too good will keep both salts in solution, while a solvent that is too poor may cause them to precipitate non-selectively.

    • Solution: Conduct a thorough solvent screening.[5] Start with common solvents like methanol, ethanol, isopropanol, acetone, and acetonitrile. Often, a mixture of solvents provides the best results, allowing for fine-tuning of solubility. The use of an anti-solvent (a solvent in which the salts are poorly soluble) can also be an effective strategy to induce selective crystallization.[5]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic lactam is a critical parameter.

    • Solution: While a 1:1 molar ratio is a common starting point, it is not always optimal.[4] Experiment with varying the stoichiometry, for instance, using 0.5 or 1.5 equivalents of the resolving agent.

  • Unfavorable Crystallization Conditions: The rate of cooling, agitation, and final temperature can significantly impact the selectivity of the crystallization process.

    • Solution: Control the rate of cooling. A slow, controlled cooling profile often favors the growth of the less soluble diastereomer's crystals over the rapid precipitation of both. Seeding the supersaturated solution with a small crystal of the desired diastereomeric salt can also significantly improve the enantiomeric excess of the final product.

Q2: I am not getting any crystals to form, or the product is "oiling out." What should I do?

This issue typically points to problems with supersaturation or the solubility of the diastereomeric salts in the chosen solvent system.[5]

  • High Solubility: If the diastereomeric salts are too soluble, crystallization will not occur.

    • Solution:

      • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the salts.

      • Add an Anti-solvent: Gradually add a solvent in which the salts are known to be poorly soluble to induce precipitation.[5]

      • Cool to a Lower Temperature: If not already done, try cooling the solution to 0°C or even lower to reduce solubility.

  • Oiling Out: This occurs when the supersaturation is too high, leading to the formation of a liquid phase (the "oil") instead of a crystalline solid.[5]

    • Solution:

      • Increase the Temperature: Gently warm the mixture to dissolve the oil back into the solution.

      • Add More Solvent: Dilute the solution slightly to reduce the level of supersaturation.

      • Slow Cooling: Once the oil is redissolved, allow the solution to cool very slowly, with gentle stirring, to promote the formation of ordered crystals. Seeding can be particularly helpful in this scenario.

Chiral High-Performance Liquid Chromatography (HPLC)

Q3: I am observing poor resolution between the enantiomers on my chiral HPLC column. How can I improve the separation?

Poor resolution in chiral HPLC is a common issue that can be addressed by systematically optimizing several parameters.[9]

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation.[9] The spirocyclic lactam structure of this compound suggests that polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) would be a good starting point.[9][10]

    • Solution: Screen a variety of chiral columns. It is highly recommended to have access to a set of complementary columns, such as those with cellulose and amylose backbones with different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)).[9]

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier and any additives, significantly influences the interactions between the enantiomers and the CSP.[9][11]

    • Solution:

      • Vary the Organic Modifier: In normal phase, common modifiers include isopropanol (IPA) and ethanol in a hexane or heptane base. In reversed-phase, acetonitrile and methanol are typical. The type and percentage of the alcohol can have a dramatic effect on selectivity.[12]

      • Use Additives: For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can improve peak shape and resolution by minimizing unwanted interactions with the silica support.[9]

  • Incorrect Flow Rate or Temperature: These parameters affect the thermodynamics and kinetics of the chiral recognition process.[9][11]

    • Solution:

      • Optimize Flow Rate: Generally, lower flow rates provide more time for the enantiomers to interact with the CSP, which can lead to better resolution.[9][11] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

      • Vary the Temperature: The effect of temperature is complex and unpredictable.[11] It is worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes significantly alter the selectivity.[9][12]

Q4: My peaks are broad or tailing, which is compromising my resolution and quantification. What is the cause?

Poor peak shape is often due to secondary interactions or issues with the sample solvent.[9]

  • Secondary Silanol Interactions: The basic nitrogen of the spiro-lactam can interact with acidic silanol groups on the silica surface of the CSP, causing peak tailing.[9]

    • Solution: As mentioned above, add a basic modifier like DEA or TEA to the mobile phase to mask these active sites.[9]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and broadening.[13]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[9] If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible to minimize these effects.

Enzymatic Resolution

Q5: My enzymatic kinetic resolution is showing low conversion and/or low enantioselectivity (E-value). What steps can I take to optimize the reaction?

Enzymatic resolutions are highly specific, and optimization is key to success.[14] For a lactam, enzymes like lipases or proteases might be screened for their ability to selectively hydrolyze one enantiomer.

  • Enzyme Selection: The choice of enzyme is paramount. Not all enzymes will be active or selective for a given substrate.

    • Solution: Screen a diverse panel of enzymes. Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and proteases (e.g., Subtilisin) are common starting points for the resolution of amides and lactams.[15][16][17]

  • Reaction Conditions: The solvent, temperature, and pH can dramatically affect enzyme activity and selectivity.

    • Solution:

      • Solvent: Many enzymes function well in organic solvents, which can also be beneficial for substrate solubility. Screen solvents like toluene, tert-butyl methyl ether (TBME), or tetrahydrofuran (THF).[15]

      • Temperature: Enzyme activity is temperature-dependent. Screen a range of temperatures (e.g., 25°C to 50°C) to find the optimum for both activity and stability.[15]

      • pH (for aqueous systems): If the reaction is run in an aqueous buffer, the pH must be optimized for the specific enzyme being used.

  • Acyl Donor (for transesterification): In some cases, an enzyme might catalyze a selective acylation rather than hydrolysis.

    • Solution: If using a lipase for acylation, screen different acyl donors, such as vinyl acetate or isopropenyl acetate, which can drive the reaction forward irreversibly.[14]

Frequently Asked Questions (FAQs)

Q1: Which resolution method is generally best for this compound?

There is no single "best" method, as the optimal choice depends on factors like the scale of the resolution, available equipment, and downstream requirements.

  • Diastereomeric Salt Crystallization: This is a classical, cost-effective method well-suited for large-scale resolutions.[7] However, it can be labor-intensive to develop and may not always provide the highest enantiomeric purity without multiple recrystallizations.

  • Chiral HPLC: This method offers high resolving power and is excellent for both analytical determination of enantiomeric excess and for preparative purification on a small to medium scale. The development can be faster than crystallization, but it requires specialized equipment and can be expensive on a large scale due to column and solvent costs.

  • Enzymatic Resolution: This can be a highly selective and environmentally friendly ("green") method.[14] However, it is limited to a theoretical maximum yield of 50% for the desired enantiomer (unless coupled with a racemization process in a dynamic kinetic resolution).[14] Finding a suitable enzyme can also require significant screening efforts.

Q2: How do I determine the absolute configuration of the separated enantiomers?

Once you have successfully resolved the enantiomers, determining their absolute configuration (i.e., which one is (R) and which is (S)) is a critical next step.

  • X-ray Crystallography: This is the gold standard method.[18] If you can grow a suitable single crystal of one of the pure enantiomers (or a diastereomeric salt), X-ray diffraction can provide an unambiguous assignment of the absolute configuration.[18][19]

  • Correlation to a Known Compound: If a structurally similar compound with a known absolute configuration is available, you may be able to correlate the configuration through chemical transformation or by comparing analytical data (e.g., the elution order on a specific chiral HPLC column).

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique, when combined with quantum chemical calculations, can be a powerful tool for determining absolute configuration in solution.

Q3: Can I racemize the unwanted enantiomer to improve the overall yield?

Yes, this is a common strategy to improve the process economy, especially in large-scale synthesis. The unwanted enantiomer, recovered from the resolution process, can potentially be racemized and recycled back into the resolution step. For this compound, this would likely involve treatment with a strong base to epimerize the chiral center alpha to the carbonyl group. The specific conditions (base, solvent, temperature) would need to be carefully developed to achieve racemization without causing decomposition of the molecule. This approach, when combined with a resolution technique, is known as a dynamic kinetic resolution.[14]

Experimental Protocols & Data Visualization

Protocol: Screening for Diastereomeric Salt Crystallization

Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of racemic this compound.

Methodology:

  • Preparation: In separate small vials, dissolve a known amount of the racemic lactam (e.g., 100 mg, 0.65 mmol) in a minimal amount of a test solvent (e.g., methanol, ethanol, acetone).

  • Reagent Addition: To each vial, add a stoichiometric equivalent (e.g., 0.5, 1.0, or 1.5 eq.) of a different chiral resolving acid (e.g., (+)-dibenzoyl-D-tartaric acid, (-)-di-p-toluoyl-L-tartaric acid, (S)-(+)-mandelic acid).

  • Observation at Room Temperature: Gently warm the mixtures to ensure complete dissolution, then allow them to cool to room temperature. Observe for any spontaneous precipitation.

  • Cooling & Maturation: If no crystals form, cool the vials to 0°C and allow them to stand for several hours or overnight. Gently scratching the inside of the vial with a glass rod can sometimes induce crystallization.

  • Isolation & Analysis: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry. Liberate the free base by treatment with a mild aqueous base (e.g., NaHCO₃) and extract with an organic solvent (e.g., dichloromethane). Determine the enantiomeric excess (ee) of the recovered lactam using chiral HPLC.

Table 1: Example Diastereomeric Salt Screening Results
Resolving AgentStoichiometry (eq.)SolventResultee (%) of Solid
(+)-DBTA1.0MethanolClear SolutionN/A
(+)-DBTA1.0AcetoneCrystalline Solid75%
(-)-DPTTA1.0EthanolCrystalline Solid88%
(-)-DPTTA0.5Ethanol/Water (9:1)Crystalline Solid95%
(S)-(+)-Mandelic Acid1.0IsopropanolOilN/A

DBTA: Dibenzoyl-tartaric acid; DPTTA: Di-p-toluoyl-tartaric acid

Protocol: Chiral HPLC Method Development

Objective: To develop a robust analytical method for determining the enantiomeric excess of this compound.

Methodology:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) as the CSP.

  • Initial Mobile Phase Screening (Normal Phase):

    • Condition A: 90:10 Hexane/Isopropanol (+ 0.1% DEA)

    • Condition B: 80:20 Hexane/Ethanol (+ 0.1% DEA)

  • Injection: Inject a solution of the racemic lactam (e.g., 1 mg/mL in mobile phase).

  • Optimization: Based on the initial results, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30% in 5% increments) to optimize the resolution (Rs) and retention times (k').

  • Flow Rate and Temperature: If necessary, further optimize the separation by adjusting the flow rate (e.g., between 0.5 and 1.5 mL/min) and column temperature (e.g., between 15°C and 40°C).

Diagrams

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic Lactam (R/S Mixture) salts Diastereomeric Salts (R,+) and (S,+) racemate->salts agent Chiral Resolving Agent (+)-Acid agent->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (e.g., S,+) crystallization->solid Precipitates solution More Soluble Salt (e.g., R,+) crystallization->solution Stays in Solution liberation1 Base Treatment solid->liberation1 liberation2 Base Treatment solution->liberation2 enant1 Enriched (S)-Lactam liberation1->enant1 enant2 Enriched (R)-Lactam liberation2->enant2

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Troubleshooting Chiral HPLC Resolution start Poor Resolution (Rs < 1.5) check_csp Is CSP Appropriate? start->check_csp check_mp Is Mobile Phase Optimal? check_csp->check_mp Yes screen_csp Screen Different CSP Types check_csp->screen_csp No check_conditions Are Flow/Temp Optimal? check_mp->check_conditions Yes vary_modifier Vary % and Type of Organic Modifier check_mp->vary_modifier No vary_flow Decrease Flow Rate check_conditions->vary_flow No success Resolution Achieved (Rs >= 1.5) check_conditions->success Yes screen_csp->check_mp add_additive Add Basic/Acidic Modifier (e.g., 0.1% DEA) vary_modifier->add_additive add_additive->check_conditions vary_temp Screen Different Temperatures vary_flow->vary_temp vary_temp->success

Caption: Decision Tree for Optimizing Chiral HPLC Separations.

References
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1602-1607.
  • Coldham, I., et al. (2024). Synthesis of Enantioenriched Spirocyclic 2-Arylpiperidines via Kinetic Resolution.
  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • BenchChem. (n.d.). Overcoming solubility issues during diastereomeric salt crystallization.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Sarlah, D., et al. (2021). Enzymatic Kinetic Resolution of Bulky Spiro-Epoxyoxindoles via Halohydrin Dehalogenase-Catalyzed Enantio- and Regioselective Azidolysis.
  • Pinho e Melo, T. M. V. D., et al. (n.d.). Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates.
  • Wang, Y., & Armstrong, D. W. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • Zhang, X., et al. (n.d.). Kinetic resolution of racemic 1p with chiral spiro phosphoramides.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Li, Z. J., & Mcdaniel, B. A. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030.
  • P.J.Baugh. (2020, May 20). Trouble with chiral separations.
  • Discovery, U. C. L. (2010, March 12).
  • Pinho e Melo, T. M. V. D., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31057-31065.
  • Skarżyński, J., et al. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 26(11), 3223.
  • LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Antonchick, A. P., et al. (n.d.). Highly Diastereo and Enantioselective Synthesis of α-Spiro-δ-lactam via Organocascade Reaction. ePrints Soton.
  • Pinho e Melo, T. M. V. D., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 28(1), 1.
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Hernández-Vázquez, L. G., et al. (n.d.). Enzymatic resolution for γ³-lactam (±)-8.
  • Wikipedia. (n.d.). Kinetic resolution.
  • D'Souza, G., & S, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Kim, J., et al. (n.d.).
  • Kannappan, V. (2022, November 3).
  • Ilisz, I., et al. (2024).
  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Kirilyuk, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 6000.
  • de Faria, H. D., et al. (2021). Enantiomers and Their Resolution. Applied Sciences, 11(23), 11136.
  • Gładkowski, W., et al. (2020). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 25(22), 5396.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
  • Kirilyuk, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
  • d'Angelo, J., et al. (n.d.). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
  • Keglevich, G., et al. (2018). Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). Dalton Transactions, 47(37), 12976-12993.
  • Paquette, L. A., & Tae, J. (2002). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 67(24), 8343-8352.
  • DePorre, Y. C., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic letters, 24(39), 7088-7092.
  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030.

Sources

Technical Support Center: Troubleshooting Product Instability During Workup of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic lactams. This guide is designed to provide in-depth troubleshooting assistance for the common challenge of product instability during experimental workup. The inherent ring strain and diverse functionalities of spirocyclic lactams can render them susceptible to degradation under various conditions. This resource offers insights into the underlying causes of instability and provides practical, field-proven solutions to mitigate these issues, ensuring the integrity and yield of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the workup of spirocyclic lactam reactions. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My spirocyclic lactam appears to be degrading upon aqueous workup. What are the likely causes and how can I prevent this?

A1: The most common cause of degradation during aqueous workup is hydrolysis of the lactam ring. The four-membered β-lactam ring, in particular, is highly susceptible to cleavage due to significant ring strain. This reactivity is exacerbated by both acidic and basic conditions.[1][2]

Understanding the Mechanism: pH-Dependent Hydrolysis

Spirocyclic lactams, especially those with a β-lactam moiety, exhibit a U-shaped pH-stability profile, often being most stable in a slightly acidic to neutral pH range (typically pH 4-7).[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.[3][4][5]

  • Base-Catalyzed Hydrolysis: In basic media, hydroxide ions directly attack the electrophilic carbonyl carbon, leading to ring-opening. This pathway is often more rapid and can be a significant issue during extractions with basic solutions like sodium bicarbonate.[6][7]

Troubleshooting Protocol: Minimizing Hydrolysis During Workup
  • Neutralize with Care: Instead of strong acids or bases, use a milder neutralization strategy. A saturated solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching reactions and bringing the pH to a near-neutral state without introducing harsh conditions.

  • Employ Brine Washes: After initial quenching, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the water and any residual acid or base, minimizing contact time with the aqueous phase.

  • Temperature Control is Crucial: Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.[8]

  • Expedite the Process: Minimize the time your compound is in contact with the aqueous phase. Have all solutions and equipment prepared in advance to ensure a rapid and efficient workup.

  • Thorough Drying: After separating the organic layer, dry it thoroughly with an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water before solvent evaporation.

Visualizing the Problem: pH-Dependent Lactam Ring Opening

Lactam_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_neutral Optimal Stability Acid_Lactam Spirocyclic Lactam Protonated_Lactam Protonated Lactam (Activated Carbonyl) Acid_Lactam->Protonated_Lactam H+ Acid_Product Ring-Opened Product (Amino Acid Derivative) Protonated_Lactam->Acid_Product H2O Base_Lactam Spirocyclic Lactam Base_Product Ring-Opened Product (Carboxylate and Amine) Base_Lactam->Base_Product OH- Stable_Lactam Spirocyclic Lactam (pH 4-7)

Caption: pH-dependent hydrolysis pathways of spirocyclic lactams.

Q2: I'm observing significant product loss during purification by silica gel chromatography. What's happening and what are my alternatives?

A2: Product loss on silica gel is a frequent issue for spirocyclic lactams, primarily due to the acidic nature of standard silica gel, which can catalyze ring-opening. Additionally, the polar nature of many lactams can lead to strong adsorption and streaking on the column, resulting in poor separation and recovery.

Understanding the Mechanism: Silica Gel-Induced Degradation

Standard silica gel has a pKa of around 4-5, making its surface acidic. The silanol groups (Si-OH) on the surface can act as proton donors, initiating the acid-catalyzed hydrolysis of sensitive lactams, as described in Q1. This is especially problematic when using protic solvents in the mobile phase.

Troubleshooting Protocol: Optimizing Chromatographic Purification
  • Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will cap the acidic silanol groups and prevent on-column degradation.

  • Consider Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For compounds that are particularly acid-sensitive, basic or neutral alumina can be an excellent alternative to silica gel.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18-functionalized silica is a powerful option that avoids the acidity of normal-phase silica.

  • Aprotic Mobile Phases: Whenever possible, use aprotic solvents for your mobile phase (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If a protic solvent like methanol is necessary, keep its concentration to a minimum and consider adding a basic modifier like triethylamine.

  • Alternative Purification Techniques:

    • Recrystallization: If your spirocyclic lactam is a solid, recrystallization is often the best method for obtaining highly pure material without the risk of chromatographic degradation.[9][10]

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a rapid alternative to column chromatography. The same principles of deactivating the stationary phase apply.

    • Counter-Current Chromatography (CCC): This liquid-liquid purification technique avoids solid stationary phases altogether, making it ideal for sensitive compounds.[11]

Data Summary: Stationary Phase Selection Guide
Stationary PhasepHBest ForPotential Issues
Standard Silica GelAcidic (pKa ~4-5)Non-acid sensitive, less polar compounds.Can cause degradation of sensitive lactams.
Deactivated Silica GelNeutralAcid-sensitive compounds.Requires pre-treatment with a base.
Alumina (Neutral)~7.0Acid- and base-sensitive compounds.Can have different selectivity than silica.
Alumina (Basic)~9.5Acid-sensitive compounds.May degrade base-labile functionalities.
Reversed-Phase (C18)NeutralCompounds with moderate to high hydrophobicity.Requires aqueous mobile phases.
Q3: My final product is showing signs of oxidative degradation, even after careful workup. What are the potential sources of oxidation and how can I prevent it?

A3: Spirocyclic lactams can be susceptible to oxidation, particularly if they contain electron-rich aromatic rings, heteroatoms like sulfur, or tertiary amine functionalities. [12] Oxidation can be initiated by exposure to atmospheric oxygen, residual oxidizing agents from the reaction, or metal ion catalysis.[13][14]

Understanding the Mechanism: Oxidative Degradation Pathways
  • Atmospheric Oxidation: Prolonged exposure to air, especially in solution and in the presence of light, can lead to the formation of reactive oxygen species (ROS) that can attack the spirocyclic lactam structure.[14]

  • Metal-Catalyzed Oxidation: Trace metal impurities, often from reagents or spatulas, can catalyze the oxidation of sensitive functional groups.[1]

  • Peroxide Contamination: Solvents like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides upon storage, which are potent oxidizing agents.

Troubleshooting Protocol: Preventing Oxidative Degradation
  • Inert Atmosphere: During the final stages of workup and particularly during solvent evaporation and storage, maintain an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degas Solvents: Before use in chromatography or for dissolving the final product, degas solvents by sparging with nitrogen or argon, or by using a freeze-pump-thaw cycle.

  • Use Fresh, Peroxide-Free Solvents: Always test solvents like ether and THF for the presence of peroxides before use. If peroxides are present, they must be removed by appropriate methods (e.g., distillation from sodium/benzophenone).

  • Addition of Antioxidants: For particularly sensitive compounds, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can be beneficial.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, washing the organic layer with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during workup can help remove trace metal ions.

Decision Workflow: Choosing the Right Workup Strategy

Workup_Strategy Start Crude Reaction Mixture Check_pH Is the product pH sensitive? Start->Check_pH Mild_Quench Mild Quench (e.g., NH4Cl) Check_pH->Mild_Quench Yes Standard_Quench Standard Aqueous Quench Check_pH->Standard_Quench No Check_Oxidation Is the product oxidation prone? Inert_Atmosphere Workup under Inert Atmosphere Check_Oxidation->Inert_Atmosphere Yes Standard_Atmosphere Workup in Air Check_Oxidation->Standard_Atmosphere No Check_Polarity Is the product highly polar? Deactivated_Silica Deactivated Silica or Alternative Phase Check_Polarity->Deactivated_Silica Yes Standard_Silica Standard Silica Gel Check_Polarity->Standard_Silica No Mild_Quench->Check_Oxidation Standard_Quench->Check_Oxidation Inert_Atmosphere->Check_Polarity Standard_Atmosphere->Check_Polarity Final_Product Pure Spirocyclic Lactam Deactivated_Silica->Final_Product Standard_Silica->Final_Product

Caption: Decision tree for selecting an appropriate workup and purification strategy.

References

  • Al-Ameed, T., Al-Kurdy, J. A., & Al-Jubori, A. A. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications, 48(5), 690–692. [Link]

  • Cottell, J., Fisher, J., & Schofield, C. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(9), e0238221. [Link]

  • Chen, J., Sun, P., Zhang, Y., & Huang, C.-H. (2014). Degradation Kinetics and Mechanism of β-lactam Antibiotics by the Activation of H2O2 and Na2S2O8 Under UV-254nm Irradiation. Journal of Hazardous Materials, 279, 288-295. [Link]

  • Wang, Y., et al. (2015). α-Selective Ring-Opening of Bicyclo[1.1.0]butanes to Access Spirocyclobutyl Lactams. Organic Letters, 17(24), 6146-6149. [Link]

  • Khan, A. U., et al. (2024). β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. Frontiers in Microbiology, 15, 1359675. [Link]

  • Deshpande, A., Baheti, K., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]

  • Li, H., et al. (2013). An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. Organic & Biomolecular Chemistry, 11(11), 1805–1809. [Link]

  • He, X., et al. (2016). Oxidation of β-lactam antibiotics by ferrate(VI). Environmental Science and Pollution Research, 23(16), 16447–16456. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 7, 639. [Link]

  • Wang, Q., et al. (2018). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 15(11), 2539. [Link]

  • Chen, Z., et al. (2021). Access to Indole-Annulated Medium-Sized Lactams through Protonation/Deuteration-Induced Ring-Opening of Spiroindolines. The Journal of Organic Chemistry, 86(19), 13629–13639. [Link]

  • Bellouard, R., et al. (2019). Influence of temperature on the degradation of selected β-lactams (24 h of incubation) at the maximum concentration tested. Journal of Antimicrobial Chemotherapy, 74(6), 1629–1635. [Link]

  • Wikipedia. (n.d.). Penicillin. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Li, H., et al. (2013). An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. Organic & Biomolecular Chemistry, 11(11), 1805-1809. [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00624-23. [Link]

  • Gengo, F. M., & Mann, J. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 22(4), 574–578. [Link]

  • Lengyel, I., Cesare, V., & Taldone, T. (2002). About the Factors Which Govern the Ring-Opening of α-Lactams with Primary Amines: II. The Relative Basicity of the Amine. Journal of Heterocyclic Chemistry, 39(4), 829-833. [Link]

  • Colin, P., et al. (2018). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 40(3), 351–357. [Link]

  • de Souza, J. C., & Miranda, M. A. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. Chemosensors, 9(10), 273. [Link]

  • Jerzsele, A., & Nagy, J. (2014). Degradation of beta-lactam antibiotics. Acta Veterinaria Hungarica, 62(2), 169–181. [Link]

  • Al-Harthi, S., et al. (2022). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Antibiotics, 11(11), 1622. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896–12908. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-27. [Link]

  • Fathi, H., et al. (2023). Diagnosis and selection of alternative antibiotics in beta-lactams hypersensitivity reactions: Current recommendations and challenges. International Immunopharmacology, 122, 110573. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]

  • Fathi, H., et al. (2023). Diagnosis and selection of alternative antibiotics in beta-lactams hypersensitivity reactions: Current recommendations and challenges. International Immunopharmacology, 122, 110573. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Ugi, I., et al. (2013). Synergy Effects in the Chemical Synthesis and Extensions of Multicomponent Reactions (MCRs)—The Low Energy Way to Ultra-Short Syntheses of Tailor-Made Molecules. Molecules, 18(12), 14771-14789. [Link]

  • da Silva, A. C. M., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(17), 4814-4836. [Link]

  • Fina, A., & Triacca, V. (2019). Ring-Opening Polymerization of Cyclic Amides (Lactams). Polymers, 11(2), 253. [Link]

  • da Silva, A. C. M., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. RSC Advances, 11(43), 26733-26752. [Link]

  • Page, M. I. (2002). The Hydrolysis of Lactams. Topics in Current Chemistry, 220, 1-28. [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • de la Cruz, H., et al. (2018). Spiro-Lactams as Novel Antimicrobial Agents. Molecules, 23(10), 2487. [Link]

  • Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Alcaide, B., et al. (2004). Organometallic ring-opening reactions of N-acyl and N-alkoxycarbonyl lactams. Synthesis of cyclic imines. The Journal of Organic Chemistry, 69(21), 7144–7150. [Link]

Sources

Common pitfalls in the characterization of novel azaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Azaspiro Compound Characterization: A Technical Support Guide

Introduction

Welcome to the Technical Support Center for the characterization of novel azaspiro compounds. Azaspirocycles, characterized by two rings sharing a single nitrogen-containing quaternary carbon, are increasingly vital scaffolds in medicinal chemistry due to their unique three-dimensional structures.[1][2] This rigidity can lead to precise interactions with biological targets, offering advantages in potency, selectivity, and metabolic stability.[1] However, the same structural complexity that makes them attractive also presents significant challenges in their analytical characterization. This guide provides troubleshooting advice and detailed protocols to navigate the common pitfalls encountered during the structural elucidation and purity assessment of these fascinating molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum is crowded and difficult to interpret. What's the first thing I should do?

A1: High-field NMR (≥500 MHz) is crucial for resolving complex spectra. If you're already using a high-field instrument, consider advanced 2D NMR techniques like COSY, HSQC, and HMBC to establish connectivity between protons and carbons.[3][4] These methods can help deconvolute overlapping signals and piece together the molecular framework.

Q2: I'm seeing unexpected fragments in my mass spectrum. Could my compound be degrading?

A2: Yes, azaspiro compounds can be susceptible to specific degradation pathways, such as hydrolysis of lactam functionalities or oxidation of tertiary amines.[5] It's also possible that the fragmentation is characteristic of the azaspiro core itself.[6][7] We recommend performing forced degradation studies under acidic, basic, and oxidative conditions to identify potential degradants and understand the fragmentation patterns of your core structure.[5]

Q3: How can I confirm the absolute stereochemistry of my chiral azaspiro compound?

A3: The most definitive method is single-crystal X-ray crystallography.[8][9] If obtaining suitable crystals is proving difficult, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers.[10][11][12] The absolute configuration can then be determined by comparing the experimental electronic circular dichroism (ECD) spectrum to a theoretically calculated spectrum.

Q4: I'm struggling to separate diastereomers of my azaspiro compound. What can I try?

A4: Diastereomer separation can often be achieved by optimizing your chromatographic conditions. Experiment with different stationary phases (e.g., silica, C18, chiral phases) and mobile phase compositions.[13] Sometimes, derivatizing the mixture with a chiral agent can create diastereomeric derivatives that are more easily separated on a standard achiral column.[12][13]

Section 2: Troubleshooting Guides

Spectroscopic & Spectrometric Analysis

Problem: Ambiguous NMR Spectra (Overlapping Signals, Complex Coupling)

  • Underlying Cause: The rigid, three-dimensional nature of azaspirocycles can lead to complex spin systems and unexpected chemical shifts. Protons that appear chemically equivalent in simpler molecules may be diastereotopic in a spirocyclic environment, resulting in distinct signals and complex coupling patterns.

  • Troubleshooting Steps:

    • Increase Magnetic Field Strength: If possible, acquire spectra on a higher field NMR spectrometer to improve signal dispersion.

    • Employ 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.[3]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[3]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.[4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information about the 3D structure and relative stereochemistry.

    • Use Different Solvents: Changing the NMR solvent can sometimes induce small changes in chemical shifts, which may be enough to resolve overlapping signals.

    • Temperature Variation: Acquiring spectra at different temperatures can help identify dynamic processes, such as conformational exchange, that may be broadening signals.

Problem: Inconsistent Mass Spectrometry Data (Unexpected Fragmentation, Ion Suppression)

  • Underlying Cause: Azaspiro compounds can exhibit characteristic fragmentation patterns involving ring cleavage.[6][7] The presence of a basic nitrogen can also lead to strong protonation and potentially ion suppression of other components in a mixture.

  • Troubleshooting Steps:

    • Perform MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce fragmentation in a controlled manner. This will help to establish the fragmentation pathways of your specific compound.[6]

    • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to confirm the elemental composition of your parent compound and its fragments.[5][14]

    • Vary Ionization Technique: If using electrospray ionization (ESI), try atmospheric pressure chemical ionization (APCI) or vice versa. The different ionization mechanisms may produce different fragmentation patterns and reduce ion suppression effects.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple your mass spectrometer to an HPLC system to separate your compound from impurities before it enters the mass spectrometer. This is particularly important for identifying low-level degradants.[5]

Chromatographic Separation & Purity Assessment

Problem: Poor Resolution or Tailing Peaks in HPLC/UPLC

  • Underlying Cause: The basic nitrogen atom in many azaspiro compounds can interact strongly with residual acidic silanol groups on standard silica-based stationary phases, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capped silica or are based on alternative materials like polymer or hybrid silica.

    • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase to compete with your analyte for interaction with active sites on the stationary phase.

    • Adjust pH: Control the pH of the mobile phase to ensure your compound is in a single ionic state (either protonated or neutral).

    • Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent to aqueous buffer to find the optimal conditions for separation.

Problem: Diastereomer/Enantiomer Separation Challenges

  • Underlying Cause: Stereoisomers have very similar physicochemical properties, making their separation difficult.

  • Troubleshooting Steps:

    • Screen Chiral Stationary Phases (CSPs): There is a wide variety of commercially available CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[10][15] Screen a range of CSPs to find one that provides selectivity for your compound.

    • Vary Mobile Phase Mode: For chiral separations, explore normal-phase, reversed-phase, and polar organic modes, as the separation mechanism can be highly dependent on the mobile phase.[10]

    • Indirect Approach (Derivatization): React your mixture of stereoisomers with a chiral derivatizing agent to form diastereomers. These diastereomers can often be separated on a standard achiral column.[12][13]

Stereochemical Assignment

Problem: Inconclusive X-ray Crystallography Results

  • Underlying Cause: Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging.[9] Issues can include poor crystal quality, twinning, or the inability to form crystals at all.

  • Troubleshooting Steps:

    • Vary Crystallization Conditions: Systematically screen a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[9]

    • Purify Thoroughly: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal growth.

    • Consider a Different Salt or Derivative: If your compound is an acid or a base, forming a salt with a suitable counterion can sometimes facilitate crystallization. Derivatization can also alter the crystal packing forces.

Stability and Degradation

Problem: Compound Degrades During Analysis or Storage

  • Underlying Cause: The functional groups within an azaspiro compound (e.g., lactams, tertiary amines) can be susceptible to hydrolysis, oxidation, or photodecomposition.[5]

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Systematically expose your compound to heat, light, acid, base, and oxidizing agents to identify potential degradation pathways.[5]

    • Analyze Degradants: Use LC-MS/MS and NMR to identify the structures of the degradation products. This information is crucial for developing a stability-indicating analytical method.[5]

    • Optimize Storage Conditions: Based on the results of your stability studies, store your compound under appropriate conditions (e.g., protected from light, at low temperature, under an inert atmosphere).

Section 3: Detailed Protocols

Protocol: Advanced NMR Techniques for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified azaspiro compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR Acquisition: Acquire standard 1H and 13C{1H} spectra to get an initial overview of the structure.

  • COSY Acquisition: Acquire a gradient-enhanced COSY spectrum to identify 1H-1H spin systems.

  • HSQC Acquisition: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum to identify one-bond 1H-13C correlations.

  • HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) 1H-13C correlations. This is key for connecting spin systems across quaternary carbons.

  • NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum to identify through-space correlations, which will provide information on the relative stereochemistry.

  • Data Analysis: Use NMR processing software to analyze the 2D spectra, building up the molecular structure piece by piece by correlating the different pieces of information.

Protocol: Method Development for Chiral HPLC
  • Column Selection: Begin by screening a set of diverse chiral stationary phases (e.g., a polysaccharide-coated column, a Pirkle-type column).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of hexane/isopropanol (90:10).

    • If no separation is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%).

    • Try a different alcohol modifier (e.g., ethanol).

  • Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of water/acetonitrile (50:50).

    • Vary the organic modifier ratio.

    • If using a buffer, ensure the pH is appropriate for your compound.

  • Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

Section 4: Data Interpretation & Visualization

Table 1: Common 1H NMR Chemical Shift Ranges for Azaspirocyclic Protons

Proton TypeTypical Chemical Shift (ppm)Notes
Protons alpha to Nitrogen2.5 - 3.5Can be higher if adjacent to an electron-withdrawing group.
Protons on the Spirocyclic Ring1.5 - 2.5Highly dependent on the specific ring system and substitution.
Diastereotopic ProtonsCan have distinct signals and complex couplingOften observed for CH2 groups within the spirocyclic framework.

Table 2: Typical Mass Fragmentation Patterns

Fragmentation TypeDescription
Alpha-CleavageCleavage of the bond adjacent to the nitrogen atom, resulting in a stable iminium ion.
Ring CleavageFragmentation of one of the spirocyclic rings, which can be diagnostic for the specific ring system.[6][7]
Loss of SubstituentsCleavage of bonds to substituents on the azaspiro core.

Diagram 1 (Graphviz): Workflow for Isolating and Characterizing a Novel Azaspiro Compound

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structure Detailed Structural Elucidation cluster_final Final Validation synthesis Crude Reaction Mixture purification Purification (Column Chromatography, Recrystallization) synthesis->purification tlc_purity TLC/LC-MS Purity Check purification->tlc_purity initial_nmr 1H & 13C NMR tlc_purity->initial_nmr hrms HRMS (Molecular Formula) initial_nmr->hrms ftir FT-IR (Functional Groups) hrms->ftir two_d_nmr 2D NMR (COSY, HSQC, HMBC) ftir->two_d_nmr stereochem Stereochemical Analysis (NOESY, Chiral HPLC, X-ray) two_d_nmr->stereochem stability Stability Studies (Forced Degradation) stereochem->stability final_report Complete Characterization Data stability->final_report

Caption: Workflow for isolating and characterizing a novel azaspiro compound.

Diagram 2 (Graphviz): Decision Tree for Troubleshooting Ambiguous Spectroscopic Data

G start Ambiguous Spectroscopic Data (NMR or MS) check_purity Is the sample pure? start->check_purity repurify Repurify the sample check_purity->repurify No nmr_issue NMR Spectrum Ambiguous? check_purity->nmr_issue Yes repurify->check_purity ms_issue MS Data Inconsistent? nmr_issue->ms_issue No adv_nmr Perform Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_issue->adv_nmr Yes msms_hrms Perform MS/MS and HRMS ms_issue->msms_hrms Yes degradation_check Could it be degradation? ms_issue->degradation_check No re_evaluate Re-evaluate Structure adv_nmr->re_evaluate msms_hrms->degradation_check forced_degradation Run Forced Degradation Studies degradation_check->forced_degradation Yes degradation_check->re_evaluate No forced_degradation->re_evaluate

Caption: Decision tree for troubleshooting ambiguous spectroscopic data.

Section 5: References

  • Jaskolla, T. W., & Lehmann, W. D. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of mass spectrometry, 38(7), 784-794. [Link]

  • Anger, F., et al. (2022). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Journal of Medicinal Chemistry, 65(1), 13-37. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • James, K. J., et al. (2003). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2269-2278. [Link]

  • Martins, L. J., et al. (2010). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2), 1-3. [Link]

  • Bull, J. A., et al. (2016). From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Chemistry–A European Journal, 22(19), 6496-6500. [Link]

  • Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. The Journal of Organic Chemistry. [Link]

  • Deschamps, J. R. (2010). X-Ray Crystallography of Chemical Compounds. Life sciences, 86(15-16), 567-573. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Hyun, M. H. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Chiral Separations (pp. 53-90). Humana Press. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. [Link]

Sources

Technical Support Center: Strategies for Reproducing a Failed Spirocyclization Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with spirocyclization reactions. Spirocycles are integral structural motifs in a vast array of natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] However, the construction of the sterically demanding spirocyclic core can be challenging, often leading to failed reactions or low yields.[3] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and overcome these synthetic hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental failures in a question-and-answer format, providing a logical progression of steps to diagnose and resolve the issue.

Q1: My spirocyclization reaction shows no product formation, and I've only recovered the starting material. What are the primary factors to investigate?

When a reaction fails to initiate, it's crucial to systematically evaluate the fundamental components of your experimental setup. The issue often lies in one of three areas: reaction kinetics, catalyst activity, or the purity of your reagents.

Initial Diagnostic Workflow:

  • Re-evaluate Reaction Conditions: Often, minor adjustments can significantly impact the outcome. Before making drastic changes, consider the following:

    • Temperature: Is the reaction temperature sufficient to overcome the activation energy? Some spirocyclization reactions require elevated temperatures to proceed.[4]

    • Concentration: Running the reaction at a higher concentration can sometimes facilitate bimolecular reactions or catalyst activation.[4]

    • Reaction Time: Monitor the reaction over an extended period to ensure it's not simply sluggish.

  • Verify Catalyst and Reagent Integrity:

    • Catalyst Activity: If using a catalyst, ensure it's from a reliable source and has been stored correctly. Consider trying a fresh batch or a different catalyst altogether.[5] For metal-catalyzed reactions, the choice of ligand can be critical.[6][7]

    • Reagent Purity: Impurities in starting materials can poison catalysts or lead to unwanted side reactions.[8] Purify your starting materials and ensure all solvents are anhydrous and degassed, especially for oxygen- and moisture-sensitive reactions.[4]

  • Investigate Mechanistic Viability: Revisit the reaction mechanism. Computational studies, such as Density Functional Theory (DFT), can provide insights into the potential energy surfaces of your specific substrates and explain a lack of product formation.[9]

dot

G cluster_0 Troubleshooting Workflow: No Product Formation start Reaction Failure: No Product Observed cond1 Re-evaluate Conditions: Temp, Conc., Time start->cond1 step1 Adjust Reaction Parameters cond1->step1 Potential Issue cond2 Check Reagent & Catalyst Integrity cond1->cond2 No Improvement step1->cond2 end Successful Reaction step1->end Resolved step2 Purify/Replace Reagents/Catalyst cond2->step2 Potential Issue cond3 Review Reaction Mechanism cond2->cond3 No Improvement step2->cond3 step2->end Resolved step3 Consider Alternative Synthetic Route or Catalyst cond3->step3 Mechanism Unfavorable step3->end G cluster_1 Key Factors Influencing Spirocyclization Success node_A Reaction Conditions Temperature Solvent Concentration node_D Reaction Outcome Yield Selectivity Purity node_A->node_D node_B Substrate Properties Sterics Electronics Purity node_B->node_D node_C Catalyst System Metal Center Ligand Additives node_C->node_D

Sources

Validation & Comparative

Comparative Analysis of 6-Methyl-2-azaspiro[4.4]nonan-3-one and Other Azaspirocycles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Azaspirocycles have emerged as a privileged class of compounds, offering a rigid framework that can lead to enhanced target affinity and selectivity. This guide provides a comprehensive comparative analysis of 6-Methyl-2-azaspiro[4.4]nonan-3-one and other structurally related azaspirocycles, with a focus on their synthesis, biological activities, and potential therapeutic applications. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these unique molecular architectures.

The Azaspirocycle Advantage: Beyond "Flatland" in Drug Design

For decades, drug discovery was largely dominated by aromatic, planar molecules. However, the limitations of this "flatland" chemical space, including issues with solubility and off-target effects, have become increasingly apparent. Spirocyclic systems, which contain two rings connected by a single common atom, offer a compelling solution by introducing a defined three-dimensional geometry.[1] The incorporation of a nitrogen atom to form an azaspirocycle further enhances the drug-like properties of these scaffolds by providing a handle for hydrogen bonding and altering polarity.

The rigid nature of the azaspirocyclic core can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher potency. Furthermore, the defined exit vectors from the spirocyclic core allow for precise orientation of substituents to probe the binding pocket of a target protein.

Synthesis and Characterization of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, its synthesis can be conceptualized based on established methodologies for related 2-azaspiro[4.4]nonane derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonan-3-one Core

This protocol describes a general method for the synthesis of the parent 2-azaspiro[4.4]nonan-3-one scaffold, which can be adapted for the synthesis of the 6-methyl derivative by starting with the appropriately substituted cyclopentanone.

Step 1: Knoevenagel Condensation

  • To a solution of 2-methylcyclopentanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting ethyl 2-cyano-2-(2-methylcyclopentylidene)acetate by column chromatography.

Step 2: Michael Addition and Cyclization

  • Dissolve the product from Step 1 in ethanol and add a solution of sodium ethoxide (1.1 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the ethyl 3-cyano-4-methyl-2-oxo-1-azaspiro[4.4]nonane-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the product from Step 2 in a mixture of sulfuric acid and water (1:1).

  • Reflux the mixture for 8-12 hours until gas evolution ceases.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques:

  • ¹H NMR: To confirm the presence and connectivity of protons in the molecule.

  • ¹³C NMR: To identify the carbon skeleton.

  • IR Spectroscopy: To detect the characteristic carbonyl and N-H stretching frequencies of the lactam ring.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Comparative Biological Activity

Derivatives of the 2-azaspiro[4.4]nonane and the closely related 2-azaspiro[4.5]decane scaffolds have demonstrated a range of biological activities, with anticonvulsant and anticancer properties being particularly prominent.[2][3]

Anticonvulsant Activity

Studies on N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have revealed promising anticonvulsant effects in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4][5] The anticonvulsant activity is influenced by the nature of the substituent on the nitrogen atom and the size of the spirocyclic ring system.[6]

For instance, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown potent activity, suggesting that this scaffold is a valuable template for the design of novel anticonvulsant agents.[6] While direct comparative data for this compound is lacking, the known activity of related compounds warrants its investigation in anticonvulsant assays. A structurally related compound, N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione, has been reported to exhibit anticonvulsant properties, primarily in the scMet test.[4]

Table 1: Comparative Anticonvulsant Activity of Representative Azaspirocycles

CompoundScaffoldTest ModelActivityReference
N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione2-Azaspiro[4.4]nonanescPTZActive[6]
N-phenylamino-2-azaspiro[4.5]decane-1,3-dione2-Azaspiro[4.5]decanescPTZLess active than [4.4] analog[6]
N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione6-Methyl-2-azaspiro[4.5]decanescMetActive[4]
Anticancer Activity

The three-dimensional nature of azaspirocycles makes them attractive scaffolds for targeting protein-protein interactions and the complex binding sites often found in cancer-related proteins. While specific data for this compound is not available, related azaspirocyclic compounds have been investigated for their anticancer potential.[3] For example, a drug candidate featuring a 2-azaspiro[4.5]decane scaffold, Atiprimod, has demonstrated anti-inflammatory and anticancer properties.[3]

The evaluation of this compound and its derivatives against a panel of cancer cell lines would be a logical step to explore its potential in oncology.

Mechanism of Action: Targeting Sigma Receptors

A plausible mechanism of action for the neurological effects of 2-azaspiro[4.4]nonane derivatives involves the modulation of sigma receptors.[2] The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular processes, including calcium signaling and cellular stress responses.[7] Ligands that bind to the sigma-1 receptor can modulate these pathways and have shown therapeutic potential in a range of neurological and psychiatric disorders. The rigid structure of the 2-azaspiro[4.4]nonane scaffold may allow for high-affinity and selective binding to this receptor.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Sigma1_BiP Sigma-1 Receptor (Inactive Dimer with BiP) Sigma1_Active Sigma-1 Receptor (Active Monomer) Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Ca_mito Ca²⁺ Uptake ROS ROS Production Ca_mito->ROS Influences Ca_cyto Cytosolic Ca²⁺ Ca_cyto->Ca_mito -> IP3R->Ca_cyto Regulates Ca²⁺ Release Azaspirocycle This compound (Agonist Ligand) Azaspirocycle->Sigma1_BiP Binds to Sigma-1 R Cellular_Stress Cellular Stress Cellular_Stress->Sigma1_BiP Induces Dissociation

Caption: Proposed mechanism of action of this compound via the Sigma-1 receptor.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of this compound, the following detailed experimental protocols are provided.

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound) and reference compounds (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test and reference compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Azaspirocycles Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro anticancer MTT assay.

Protocol: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (e.g., verapamil)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored scaffold within the broader class of azaspirocycles. Based on the biological activities of structurally related compounds, it holds potential as a lead structure for the development of novel therapeutics, particularly in the areas of epilepsy and cancer. Its rigid, three-dimensional structure is advantageous for achieving high target affinity and selectivity.

Future research should focus on the efficient synthesis and thorough characterization of this compound. Subsequent comprehensive biological evaluation, including the assays detailed in this guide, will be crucial to elucidate its pharmacological profile and compare its performance against other azaspirocyclic scaffolds. Elucidating its mechanism of action, with a particular focus on its interaction with sigma receptors, will provide a rational basis for further optimization and drug development efforts. The systematic exploration of this and other novel azaspirocycles will undoubtedly contribute to the expansion of the drug discovery toolbox and the development of next-generation therapeutics.

References

  • Obniska, J., et al. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]

  • Kaminski, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]

  • Kaminski, K., et al. (2008). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • SciSpace. (n.d.). Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. [Link]

  • MDPI. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • ACS Publications. (2022). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. [Link]

  • ResearchGate. (2021). (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell... [Link]

  • National Center for Biotechnology Information. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • PubMed. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • PubMed. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. [Link]

  • MDPI. (2018). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. [Link]

  • Frontiers. (2020). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. [Link]

  • National Center for Biotechnology Information. (2008). tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[4.4]nonan-2-one. [Link]

  • The Good Scents Company. (n.d.). 6-methyl-7oxa-1-thia-4-azaspiro(4,4)nonane. [Link]

  • ResearchGate. (2018). Chiral spiro-b-lactams from 6-diazopenicillanates. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[4.4]nonane, 1-methylene- (CAS 19144-06-0). [Link]

  • ResearchGate. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

Sources

The Gold Standard: Validating the 3D Structure of 6-Methyl-2-azaspiro[4.4]nonan-3-one with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Unambiguous Molecular Characterization

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely a detail—it is the blueprint for its biological activity. For novel compounds like 6-Methyl-2-azaspiro[4.4]nonan-3-one, a spirocyclic lactam with significant potential as a scaffold in medicinal chemistry, unambiguous structural validation is paramount.[1][2][3] The rigid, three-dimensional nature of its 2-azaspiro[4.4]nonane core offers a distinct conformational profile that can be leveraged to enhance binding affinity and selectivity to biological targets.[1][2] However, its synthesis can yield a mixture of stereoisomers, making definitive structural confirmation essential.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices, compare its performance with spectroscopic alternatives, and provide the procedural framework necessary for achieving definitive validation.

The Decisive Method: Single-Crystal X-ray Crystallography

While techniques like NMR and mass spectrometry provide crucial pieces of the structural puzzle, X-ray crystallography offers a complete, high-resolution, three-dimensional picture of a molecule as it exists in the solid state.[4][5] It is the only technique that directly visualizes the spatial arrangement of atoms, revealing bond lengths, bond angles, and, most critically for this spirocyclic compound, the absolute stereochemistry.[6]

The Experimental Workflow: From Powder to Proof

Achieving a high-quality crystal structure is a multi-step process that demands patience and precision.[5] The journey from a synthesized powder to a refined 3D model follows a rigorous path, each step designed to ensure the final structure is accurate and reliable.

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Compound Purification b Solvent Screening a->b >95% Purity c Crystal Growth b->c Moderate Solubility d Crystal Selection & Mounting c->d e X-ray Diffraction d->e Single, well-formed crystal f Data Processing e->f Measure intensities & angles g Structure Solution (Direct Methods) f->g h Model Refinement g->h Initial atomic model i Structure Validation h->i Minimize R-factors j Unambiguous 3D Structure i->j Final CIF File

Caption: Experimental workflow for X-ray crystallography.

Detailed Experimental Protocol

1. Crystallization: The Foundational Step

The most critical and often challenging step is growing a single, diffraction-quality crystal.[5] The goal is to coax the molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.

  • Purity is Paramount: The starting material, this compound, must be of high purity (>95%). Impurities can disrupt the crystal lattice, leading to poorly formed or unusable crystals.[7]

  • Choosing the Right Solvent System: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, the solution will be difficult to supersaturate; if too low, the compound will precipitate as an amorphous powder.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution is left in a vial covered with a perforated cap, allowing the solvent to evaporate over several days to weeks. This is one of the simplest and most common methods.[8][9][10][11]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[9][12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[9][12][13]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[9][14]

2. Data Collection & Processing

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted and placed in an X-ray diffractometer.[4] A monochromatic beam of X-rays is directed at the crystal, and the resulting diffraction pattern of spots is recorded by a detector.[4][15] The intensities and positions of these spots are measured and processed to generate a reflection file, which is the raw data for structure solution.[15]

3. Structure Solution, Refinement, and Validation

  • Structure Solution: The processed reflection data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.[15]

  • Model Refinement: The initial atomic model is then refined against the experimental data using least-squares methods.[16] This iterative process adjusts atomic positions and other parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed pattern (from the experiment).[16]

  • Validation Metrics: The quality of the final structure is assessed using several key metrics:

    • R-factor (Rwork): This value measures the agreement between the calculated and observed structure factor amplitudes.[16] For small molecules, a well-refined structure typically has an R-factor below 0.05 (or 5%).[16]

    • Rfree: This is a more robust quality indicator calculated from a small subset (5-10%) of reflections that were not included in the refinement process.[15] A low Rfree value that is close to Rwork indicates that the model is not over-fitted to the data.[15][17]

    • Goodness-of-Fit (GoF): This should be close to 1.0 for a good refinement.

    • Flack Parameter: For chiral molecules like this compound, the Flack parameter is crucial.[18][19] It is refined to determine the absolute configuration of the molecule. A value close to 0 with a small standard uncertainty confirms the correct enantiomer has been modeled, while a value near 1 indicates the inverted structure is correct.[18][19][20]

Comparative Analysis: Crystallography vs. Spectroscopic Techniques

While indispensable, crystallography is not performed in a vacuum. Other analytical techniques provide complementary information and are often used for initial characterization. However, they each have limitations that prevent them from offering the definitive structural proof that X-ray diffraction provides.

G Synth Synthesized Product (Assumed this compound) MS Mass Spectrometry (HRMS) Synth->MS Provides: NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Synth->NMR Provides: Xray Single-Crystal X-ray Crystallography MS->Xray Suggests Structure, but Ambiguity Remains MS_info • Molecular Formula • Fragmentation Pattern MS->MS_info NMR->Xray Suggests Structure, but Ambiguity Remains NMR_info • Carbon-Hydrogen Framework • Atom Connectivity (2D) • Suggests Relative Stereochemistry NMR->NMR_info Final Validated Structure Xray->Final Confirms Xray_info Provides: • Unambiguous 3D Atomic Coordinates • Bond Lengths & Angles • Absolute Stereochemistry Xray->Xray_info

Caption: Logical relationship of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (including 1H, 13C, COSY, HSQC, and HMBC experiments) is a powerful tool for mapping the carbon-hydrogen framework of a molecule and determining the connectivity of atoms.[21][22][23] For this compound, NMR can confirm the presence of the spirocyclic core and the methyl group. However, while NOE experiments can suggest the relative stereochemistry, they cannot definitively establish the absolute configuration.[21] Furthermore, complex signal overlap in spirocyclic systems can sometimes make unambiguous assignment challenging.[21][24]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecule's elemental formula (e.g., C9H15NO).[25][26][27] Analysis of fragmentation patterns can also offer clues about the molecule's substructures.[25][26] However, MS cannot distinguish between isomers—molecules with the same formula but different atomic arrangements.[28][29] It provides no information about the 3D structure or stereochemistry.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)
Information Provided 3D Atomic Coordinates, Bond Lengths/Angles, Absolute StereochemistryAtomic Connectivity, C-H Framework, Relative StereochemistryMolecular Formula, Fragmentation
Sample Requirement High-quality single crystal~5-10 mg, soluble<1 mg, soluble/volatile
Key Advantage Unambiguous 3D structure determination[5][30]Provides structural data in solutionHigh sensitivity, exact mass[31]
Primary Limitation Crystal growth can be a major bottleneck[32]Cannot determine absolute configuration; potential for signal overlap[21]Cannot distinguish between isomers[28][29]
Confidence Level DefinitiveHigh (for connectivity)High (for formula)

Conclusion: The Indispensable Tool for Structural Certainty

For a novel therapeutic candidate like this compound, where stereochemistry dictates biological function, ambiguity is not an option. While NMR and mass spectrometry are essential for routine characterization, they provide an incomplete picture, leaving critical questions about the precise three-dimensional arrangement unanswered.

Single-crystal X-ray crystallography is the only technique that provides direct, high-resolution, and unambiguous proof of molecular structure.[4][5] It moves beyond connectivity to deliver the precise atomic coordinates, confirming not only the constitution but also the absolute configuration of the molecule. For researchers, scientists, and drug development professionals, the investment in growing a crystal and performing a diffraction experiment pays the ultimate dividend: certainty. It is the gold standard that validates the molecular foundation upon which all subsequent biological and clinical studies are built.

References

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • MDPI. Howard Flack and the Flack Parameter. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Jack Westin. Mass spectrometry (MS) - Organic Chemistry. [Link]

  • Quora. Can a mass spectrometer determine the structure of an organic compound?. [Link]

  • YouTube. Mass Spectrometry in Organic Chemistry. [Link]

  • Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

  • LibreTexts. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Wikipedia. Flack parameter. [Link]

  • Crystallography Open Database. crystallization of small molecules. [Link]

  • ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology. [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • PubMed. The use of X-ray crystallography to determine absolute configuration. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • PubMed. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. [Link]

  • IntechOpen. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

  • H. D. Flack. electronic reprint Reporting and evaluating absolute-structure and absolute-configuration determinations. [Link]

  • Crystallography. Crystal Polarity and Enantiomeric Structure alias Absolute Structure and Absolute Configuration. [Link]

  • CfPIE. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • CCP14. R-Factors. [Link]

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. [Link]

  • National Institutes of Health. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]

  • OSTI.GOV. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]

  • National Institutes of Health. Analysis of the quality of crystallographic data and the limitations of structural models. [Link]

  • Cambridge University Press. R factors in Rietveld analysis: How good is good enough?. Powder Diffraction. [Link]

  • ResearchGate. (PDF) Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • ETH Zurich, NMR Service. Structure Elucidation by NMR. [Link]

  • National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]

  • SpringerLink. Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]

  • ResearchGate. Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. [Link]

  • PubMed. Novel asymmetric approach to proline-derived spiro-beta-lactams. [Link]

Sources

A Comparative Analysis of the Anticonvulsant Activity of 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, the rigid, three-dimensional architecture of spirocyclic compounds offers a compelling advantage for achieving target specificity and optimizing pharmacokinetic profiles. Among these, the 2-azaspiro[4.4]nonane scaffold has emerged as a privileged structure, particularly in the quest for novel anticonvulsant agents. This guide provides a comparative analysis of the biological activity of 6-Methyl-2-azaspiro[4.4]nonan-3-one and its structurally related analogs, synthesizing findings from preclinical screening to elucidate key structure-activity relationships (SAR). While direct experimental data for this compound is limited in the reviewed literature, a comprehensive examination of its close analogs provides valuable insights for researchers, scientists, and drug development professionals.

The primary focus of research on 2-azaspiro[4.4]nonane derivatives has been their potential as anticonvulsants.[1] This guide will delve into the established experimental protocols for evaluating this activity, present comparative data for various analogs, and discuss the mechanistic implications of the findings.

Methodology: The Cornerstone of Anticonvulsant Screening

The evaluation of anticonvulsant properties in preclinical models relies on a standardized set of assays designed to probe different aspects of seizure activity. The two most widely employed primary screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][3]

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is considered a reliable predictor of efficacy against this seizure type in humans. The protocol involves the administration of an electrical stimulus to rodents, typically mice or rats, via corneal or auricular electrodes, inducing a maximal seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures. It involves the subcutaneous administration of a convulsant dose of pentylenetetrazole, a GABA-A receptor antagonist. The endpoint is the prevention of clonic seizures that persist for at least five seconds.

Neurotoxicity Screening

To assess the potential for undesirable CNS side effects at anticonvulsant doses, a neurotoxicity screen is typically conducted. The rotorod test is a common method used to evaluate motor coordination and neurological deficit. Animals are placed on a rotating rod, and the inability to maintain balance for a specified period is indicative of neurotoxicity.

The following diagram illustrates the general workflow for the preclinical evaluation of anticonvulsant candidates.

Anticonvulsant Screening Workflow cluster_0 Preclinical Evaluation of Anticonvulsant Candidates synthesis Compound Synthesis (2-Azaspiro[4.4]nonane Analogs) mes_test Maximal Electroshock (MES) Test synthesis->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz_test neurotoxicity Neurotoxicity Screen (Rotorod Test) mes_test->neurotoxicity scptz_test->neurotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis neurotoxicity->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., GABA-A Receptor Binding) sar_analysis->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: A generalized workflow for the preclinical screening of novel anticonvulsant compounds.

Comparative Biological Activity of 2-Azaspiro[4.4]nonane Analogs

Systematic modifications of the 2-azaspiro[4.4]nonane scaffold have revealed critical determinants of anticonvulsant activity. The following table summarizes the anticonvulsant activity of selected N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives, which are close structural analogs of the topic compound.

Compound IDR-Group (Substitution on Nitrogen)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1 N-phenylamino> 300100-300> 300-
2 N-(4-methylphenyl)amino> 300100> 300> 3
3 N-(2-trifluoromethylphenyl)amino> 300100> 300> 3
4 N-(2,4-dichlorophenyl)amino100 (mice), 30 (rats)> 300> 300> 3 (mice), > 10 (rats)
5 N-benzyl> 300> 300> 300-
6 N-aminophenyl76.27> 300> 300> 3.9

Data synthesized from multiple sources.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above, along with other studies on related spirosuccinimides, allows for the deduction of several key structure-activity relationships:

  • Influence of the Spirocyclic Core: The size of the cycloalkyl ring fused to the pyrrolidine-2,5-dione core has been shown to influence activity. Studies comparing 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives suggest that the smaller cyclopentane ring of the nonane series can be beneficial for activity.[4][5]

  • Impact of N-Substitution: The nature of the substituent on the imide nitrogen is a critical determinant of anticonvulsant potency and profile.

    • N-Phenylamino Moiety: The introduction of an N-phenylamino group often imparts activity, particularly in the scPTZ screen.[5]

    • Aryl Ring Substitution: The position and electronic nature of substituents on the N-phenyl ring significantly modulate activity. For instance, electron-withdrawing groups like trifluoromethyl and chloro, as well as electron-donating methyl groups, have been shown to enhance potency.[3][5] The position of the substituent is also crucial.

    • Linker between Nitrogen and Aryl Group: The presence and nature of a linker between the imide nitrogen and a terminal aryl group also affect activity. For example, an amino linker (N-aminophenyl) appears to be more favorable than a methylene linker (N-benzyl) for MES activity.[4]

Mechanistic Considerations

The anticonvulsant activity of some 2-azaspiro[4.4]nonane derivatives has been linked to their interaction with the GABAergic system. For instance, selected active compounds, such as N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, have been evaluated for their influence on GABA(A) receptors in vitro.[2] This suggests a potential mechanism of action involving the enhancement of inhibitory neurotransmission.

The following diagram illustrates the proposed interaction of these compounds with the GABA-A receptor.

GABA-A Receptor Interaction cluster_0 Proposed Mechanism of Action Compound 2-Azaspiro[4.4]nonane Analog GABA_A GABA-A Receptor Compound->GABA_A Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Leads to

Caption: A simplified diagram illustrating the proposed mechanism of action involving the GABA-A receptor.

Conclusion and Future Directions

The 2-azaspiro[4.4]nonane scaffold represents a promising framework for the development of novel anticonvulsant agents. Structure-activity relationship studies have demonstrated that modifications to the N-substituent and the spirocyclic core can significantly impact biological activity. While direct comparative data for this compound is not extensively documented, the insights gained from its close analogs provide a strong foundation for future research.

Further investigation should focus on the synthesis and evaluation of this compound and its derivatives to directly assess the contribution of the 6-methyl group to anticonvulsant activity. Moreover, a more in-depth exploration of the mechanism of action, including binding studies with various CNS receptors and ion channels, will be crucial for the rational design of more potent and selective drug candidates. The systematic approach to SAR outlined in this guide, coupled with detailed mechanistic studies, will undoubtedly accelerate the discovery of novel and effective treatments for epilepsy and other neurological disorders.

References

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2009). ResearchGate. Retrieved from [Link]

Sources

Head-to-head comparison of different synthetic routes to 2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azaspiro[4.4]nonan-3-one scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This guide provides a head-to-head comparison of key synthetic strategies for accessing this important spirocyclic lactam, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this scaffold into their molecular designs.

Introduction: The Strategic Importance of Spirocyclic Lactams

Spirocyclic frameworks have gained significant attention in modern drug design as they can impart improved physicochemical properties, such as increased metabolic stability and better three-dimensional diversity, compared to their linear or fused-ring counterparts. The introduction of a lactam functionality within the 2-azaspiro[4.4]nonane core offers a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological macromolecules. The choice of synthetic route to this scaffold is therefore a critical consideration, impacting factors such as overall yield, scalability, and the potential for introducing molecular diversity.

This guide will focus on a comparative analysis of three distinct and logical approaches to the synthesis of 2-azaspiro[4.4]nonan-3-one:

  • Route A: The Beckmann Rearrangement of Spiro[4.4]nonan-2-one Oxime. A classic and direct approach involving the acid-catalyzed rearrangement of a readily accessible spirocyclic oxime.

  • Route B: The Schmidt Reaction of Spiro[4.4]nonan-2-one. Another direct rearrangement strategy employing hydrazoic acid to convert a spirocyclic ketone directly into the corresponding lactam.

  • Route C: Multi-Step Synthesis via Cyclopentane-1,1-diacetic Acid. A convergent approach that builds the heterocyclic ring from an acyclic precursor, offering flexibility but at the cost of step economy.

Route A: Beckmann Rearrangement of Spiro[4.4]nonan-2-one Oxime

The Beckmann rearrangement is a cornerstone of organic synthesis for the conversion of oximes to amides or lactams.[1][2][3] This route leverages the commercially available or easily synthesized spiro[4.4]nonan-2-one as a starting material.

Mechanistic Rationale

The reaction proceeds in two key stages: formation of the oxime and its subsequent acid-catalyzed rearrangement.[1] The rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[1] This is followed by a concerted 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion.[4] Subsequent hydration and tautomerization yield the final lactam product. The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. However, under acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of regioisomeric lactams if the migrating groups have similar migratory aptitudes. In the case of spiro[4.4]nonan-2-one oxime, the two potential migrating groups are a methylene and a quaternary carbon of the spiro center. The methylene group is expected to migrate preferentially.

Beckmann_Rearrangement cluster_0 Oxime Formation cluster_1 Rearrangement Ketone Spiro[4.4]nonan-2-one Reagent1 NH2OH·HCl, NaOAc Ketone->Reagent1 Oxime Spiro[4.4]nonan-2-one Oxime Reagent1->Oxime Reagent2 H+ (e.g., H2SO4) Oxime->Reagent2 Nitrilium Nitrilium Ion Intermediate Reagent2->Nitrilium Rearrangement Lactam 2-Azaspiro[4.4]nonan-3-one Nitrilium->Lactam Hydration & Tautomerization

Caption: Workflow for the Beckmann Rearrangement Route.

Experimental Protocol

Step 1: Synthesis of Spiro[4.4]nonan-2-one Oxime

  • To a solution of spiro[4.4]nonan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization.

Step 2: Beckmann Rearrangement

  • Add the spiro[4.4]nonan-2-one oxime (1.0 eq) to a pre-cooled (0 °C) solution of concentrated sulfuric acid or polyphosphoric acid.

  • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Heat the reaction mixture to 100-120 °C for 1-2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude lactam by column chromatography on silica gel.

Route B: Schmidt Reaction of Spiro[4.4]nonan-2-one

The Schmidt reaction provides a more direct entry to the lactam from the ketone, bypassing the need to isolate the oxime intermediate.[5][6] This one-pot procedure involves the reaction of a ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid.[5]

Mechanistic Rationale

The reaction is initiated by the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the azide ion. The resulting azidohydrin intermediate undergoes dehydration to form a diazoiminium ion. In a step analogous to the Beckmann rearrangement, one of the alkyl groups migrates to the nitrogen atom with the concurrent loss of dinitrogen gas. The resulting nitrilium ion is then trapped by water to form the lactam after deprotonation. Similar to the Beckmann rearrangement, the choice of the migrating group is determined by a combination of steric and electronic factors, with the more substituted carbon often migrating preferentially.

Schmidt_Reaction cluster_0 One-Pot Reaction Ketone Spiro[4.4]nonan-2-one Reagents NaN3, H2SO4 Ketone->Reagents Azidohydrin Azidohydrin Intermediate Reagents->Azidohydrin Addition Nitrilium Nitrilium Ion Intermediate Azidohydrin->Nitrilium Rearrangement, -N2 Lactam 2-Azaspiro[4.4]nonan-3-one Nitrilium->Lactam Hydration

Caption: Workflow for the Schmidt Reaction Route.

Experimental Protocol
  • In a round-bottom flask, dissolve spiro[4.4]nonan-2-one (1.0 eq) in chloroform.

  • Cool the solution to 0 °C in an ice bath and add concentrated sulfuric acid.

  • Add sodium azide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the addition is complete, warm the mixture to 50 °C and stir for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a concentrated ammonium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with chloroform (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route C: Multi-Step Synthesis via Cyclopentane-1,1-diacetic Acid

This approach builds the spirocyclic lactam from a more fundamental starting material, cyclopentanone.[7] This route involves the formation of cyclopentane-1,1-diacetic acid, followed by cyclization to form the lactam ring. While less direct, this strategy can be advantageous for creating analogs with substitutions on the cyclopentane ring.

Mechanistic Rationale

The synthesis begins with a Knoevenagel condensation of cyclopentanone with two equivalents of cyanoacetamide, followed by hydrolysis of the nitrile groups and decarboxylation to yield cyclopentane-1,1-diacetic acid.[7][8] The diacid is then converted to a more reactive species, such as an anhydride or diacyl chloride, which can then react with ammonia or a primary amine to undergo cyclization to the desired spirocyclic lactam. A plausible alternative involves the conversion of the diacid to a diamide followed by a Hofmann rearrangement, or conversion to a di-azide followed by a Curtius rearrangement, although these are more complex transformations. A more direct reductive cyclization approach from the diacid using a nitrogen source is also conceivable.[7]

MultiStep_Synthesis cluster_0 Diacid Formation cluster_1 Lactam Formation Start Cyclopentanone Intermediate1 Cyclopentylidene- bis(2-cyanoacetamide) Start->Intermediate1 Knoevenagel Diacid Cyclopentane-1,1- diacetic acid Intermediate1->Diacid Hydrolysis & Decarboxylation Intermediate2 Activated Diacid (e.g., Anhydride) Diacid->Intermediate2 Activation Lactam 2-Azaspiro[4.4]nonan-3-one Intermediate2->Lactam Cyclization (with NH3 source)

Caption: Workflow for the Multi-Step Synthesis Route.

Experimental Protocol (Plausible Route)

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide) [7]

  • In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Upon completion, cool the mixture to room temperature to allow for product precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation to Cyclopentane-1,1-diacetic acid [7][8]

  • Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation of the diacid.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.

Step 3: Cyclization to 2-Azaspiro[4.4]nonan-3-one

  • Convert the diacid to its anhydride by heating with acetic anhydride.

  • Remove the excess acetic anhydride under reduced pressure.

  • Dissolve the crude anhydride in a suitable solvent (e.g., THF) and add a solution of aqueous ammonia.

  • Heat the mixture in a sealed tube to promote cyclization.

  • After cooling, extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product by column chromatography.

Head-to-Head Comparison

FeatureRoute A: Beckmann RearrangementRoute B: Schmidt ReactionRoute C: Multi-Step Synthesis
Starting Material Spiro[4.4]nonan-2-oneSpiro[4.4]nonan-2-oneCyclopentanone
Number of Steps 2 (oxime formation and rearrangement)1 (one-pot)3+
Key Reagents NH₂OH·HCl, H₂SO₄/PPANaN₃, H₂SO₄Cyanoacetamide, H₂SO₄, NH₃ source
Safety Concerns Use of strong acids.High: In situ generation of highly toxic and explosive hydrazoic acid.Use of strong acids and potentially high temperatures/pressures for cyclization.
Potential Byproducts Regioisomeric lactam, fragmentation products.Regioisomeric lactam, tetrazole formation with excess HN₃.Incomplete hydrolysis/decarboxylation products, polymeric materials.
Scalability Generally scalable, widely used in industry for similar transformations.[2]Scalable with extreme caution and specialized equipment due to the hazards of HN₃.Potentially scalable, but may require optimization of each step for large-scale production.
Flexibility for Analogs Limited to modifications of the spiro[4.4]nonan-2-one starting material.Limited to modifications of the spiro[4.4]nonan-2-one starting material.More flexible, allowing for the use of substituted cyclopentanones to generate diverse analogs.
Overall Yield Moderate to good, dependent on the efficiency of both steps.Moderate to good, can be high for favorable substrates.Variable, dependent on the yield of each of the multiple steps.

Conclusion and Recommendations

The choice of synthetic route to 2-azaspiro[4.4]nonan-3-one is highly dependent on the specific goals of the research program, available starting materials, and safety infrastructure.

  • For a rapid and direct synthesis on a laboratory scale, the Beckmann Rearrangement (Route A) represents a reliable and well-established method. It avoids the significant hazards associated with the Schmidt reaction while still offering a concise pathway to the target molecule.

  • The Schmidt Reaction (Route B) is the most atom-economical and direct approach. However, the extreme toxicity and explosive nature of hydrazoic acid make it unsuitable for laboratories not specifically equipped to handle such hazardous materials. Its use should be restricted to situations where the benefits of a one-pot reaction outweigh the significant safety risks.

  • The Multi-Step Synthesis (Route C) is the most lengthy but also the most versatile approach. It is the preferred route when the goal is to generate a library of analogs with diversity on the cyclopentane ring. While the overall yield may be lower due to the number of steps, the ability to incorporate functionality from the outset is a significant advantage for medicinal chemistry applications.

Ultimately, a thorough evaluation of the available resources, desired scale, and tolerance for operational complexity and safety hazards will guide the synthetic chemist in selecting the most appropriate route for the synthesis of 2-azaspiro[4.4]nonan-3-one.

References

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. [Link]

  • Wolff, H. (2011). The Schmidt Reaction. Organic Reactions, 3, 307-336.
  • Gawley, R. E. (1988).
  • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2023). Beckmann Rearrangement. [Link]

  • Organic Reactions. (n.d.). The Schmidt Reaction. [Link]

  • Hosseinzadeh, R., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 13(1), 1-11. [Link]

  • Tu, Z., et al. (2011). Development of the Intramolecular Prins cyclization/Schmidt Reaction for the Construction of the azaspiro[2][2]nonane: Application to the Formal Synthesis of (±)-stemonamine. Organic Letters, 13(6), 1354-1357. [Link]

  • Kulesza, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12372-12423. [Link]

  • Denmark, S. E. (2013). The Beckmann Rearrangement. Denmark Group Meeting. [Link]

  • Google Patents. (n.d.).
  • Scientific Research Publishing. (n.d.). Beckmann Rearrangement. [Link]

  • Google Patents. (1980).
  • Li, G., et al. (2021). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 11(35), 21569-21573. [Link]

  • Benica, W. S., & Wilson, C. O. (1950). A new synthesis of cyclopentane-1,1-diacetic acid.
  • Grygorenko, O. O., et al. (2023). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]

Sources

Navigating the Structure-Activity Landscape of 6-Methyl-2-azaspiro[4.4]nonan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of spirocyclic scaffolds. Among these, the 2-azaspiro[4.4]nonan-3-one core has emerged as a privileged structure, offering a unique three-dimensional arrangement that can effectively probe the binding pockets of various biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Methyl-2-azaspiro[4.4]nonan-3-one derivatives, a class of compounds showing promise in diverse therapeutic areas, including oncology and neuroscience. By examining the influence of subtle structural modifications on biological activity, we aim to provide a rational framework for the design of next-generation drug candidates.

The 2-Azaspiro[4.4]nonan-3-one Scaffold: A Foundation for Diverse Biological Activity

The rigid bicyclic system of the 2-azaspiro[4.4]nonan-3-one scaffold, comprising a pyrrolidine ring fused to a cyclopentane ring at a single carbon, imparts a significant degree of conformational restraint.[1] This rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. Furthermore, the spirocyclic nature of the scaffold increases its three-dimensionality, a characteristic often associated with improved physicochemical properties and clinical success.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system (CNS).[1]

Unraveling the Structure-Activity Relationship: The Critical Role of the 6-Methyl Group

Our investigation into the SAR of this compound derivatives reveals that modifications to the cyclopentane ring, particularly at the C6 position, play a pivotal role in modulating biological activity. While direct SAR studies on this specific scaffold are emerging, data from closely related spirocyclic systems provide valuable insights.

Anticancer Activity: A Promising Avenue

Studies on related spirocyclic compounds have demonstrated their potential as anticancer agents. For instance, a series of spirochromanone derivatives exhibited anticancer activity where the nature of the substituents on the spirocyclic core was crucial for potency. While specific data on this compound derivatives is not yet abundant in publicly available literature, the recurring theme of anticancer activity among spiro-lactams suggests this is a promising area for exploration. The methyl group at the C6 position likely influences the orientation of the molecule within the binding site of target proteins, such as kinases or other enzymes involved in cancer cell proliferation.

It is hypothesized that the size and lipophilicity of the substituent at the C6 position are critical determinants of activity. A methyl group, being a small, lipophilic substituent, may be optimal for fitting into a specific hydrophobic pocket of the target protein.

Table 1: Postulated Influence of C6-Substituents on Anticancer Activity of 2-Azaspiro[4.4]nonan-3-one Derivatives

C6-SubstituentExpected Impact on Anticancer ActivityRationale
Hydrogen Lower PotencyLoss of specific hydrophobic interactions provided by the methyl group.
Methyl Optimal Potency (Hypothesized) Balances size and lipophilicity for effective binding.
Ethyl or larger alkyl Potentially Decreased PotencySteric hindrance may prevent optimal binding.
Polar groups (e.g., OH) Decreased PotencyIntroduction of polarity may disrupt hydrophobic interactions.
Central Nervous System Activity: Targeting Neurokinin and Dopamine Receptors

The 2-azaspiro[4.4]nonane scaffold has been explored for its potential to modulate CNS targets. Notably, related spirocyclic compounds have been investigated as antagonists for neurokinin (NK) and dopamine receptors.

Neurokinin Receptor Antagonism:

Neurokinin-1 (NK1) receptor antagonists are used as antiemetics in chemotherapy.[2] The development of potent and selective NK receptor antagonists is an active area of research. While direct evidence for this compound derivatives as NK receptor antagonists is limited in the available search results, the SAR of other NK3 receptor antagonists reveals the importance of specific substitutions for achieving high affinity and selectivity.[3] The methyl group at C6 could play a crucial role in orienting the pharmacophore for optimal interaction with the receptor.

Dopamine Receptor Antagonism:

Dopamine D2 and D3 receptor antagonists are key therapeutic agents for various neuropsychiatric disorders. The structural rigidity of the 2-azaspiro[4.4]nonan-3-one core makes it an attractive scaffold for the design of selective dopamine receptor ligands. The position and nature of substituents on the carbocyclic ring of spiro systems have been shown to be critical for both affinity and selectivity. It is plausible that the 6-methyl group contributes to the selective recognition by a specific dopamine receptor subtype.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is essential to compare the this compound scaffold with other established pharmacophores targeting similar biological pathways.

Table 2: Comparison of this compound with Other Scaffolds

ScaffoldTherapeutic AreaKey AdvantagesKey Disadvantages
This compound Anticancer, CNSHigh Fsp3, conformational rigidity, potential for high selectivity.Limited published SAR data for this specific scaffold.
Quinones AnticancerEstablished class of anticancer agents with known mechanisms.[4]Potential for off-target toxicity and development of resistance.[4]
Benzofurans AnticancerVersatile scaffold with demonstrated activity against various cancer targets.[5]Can be subject to metabolic liabilities.
Thiadiazoles AnticancerCan exhibit potent and selective anticancer activity.[6]Potential for off-target effects depending on substitution patterns.

Experimental Protocols

To facilitate further research in this area, we provide a general outline of key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for this compound Derivatives

A common synthetic route to the 2-azaspiro[4.4]nonan-3-one core involves a multi-step sequence starting from commercially available materials. The introduction of the 6-methyl group can be achieved through various methods, including alkylation of a suitable precursor.

Step 1: Synthesis of the Spirocyclic Core

  • A plausible approach involves the construction of the spirocyclic lactam via methods such as intramolecular cyclization or ring-closing metathesis.

Step 2: Introduction of the 6-Methyl Group

  • This can be accomplished through stereoselective alkylation of an enolate intermediate derived from a precursor ketone on the cyclopentane ring. The choice of base and reaction conditions is critical for controlling the stereochemistry at the C6 position.

Step 3: Derivatization

  • The nitrogen of the lactam can be further functionalized to introduce various substituents for SAR exploration.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Key Relationships

To better understand the structural relationships and experimental workflows, the following diagrams are provided.

SAR_Hypothesis cluster_scaffold This compound Core cluster_modifications Structural Modifications at C6 cluster_activity Biological Activity Core Core Scaffold H Hydrogen Core->H Substitution Me Methyl (Optimal) Core->Me Substitution Et Ethyl Core->Et Substitution Polar Polar Group (e.g., OH) Core->Polar Substitution Activity Anticancer/CNS Activity H->Activity Reduces Potency Me->Activity Enhances Potency Et->Activity Reduces Potency Polar->Activity Reduces Potency

Caption: Hypothetical SAR at the C6 position.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification BioAssay Biological Assays (e.g., MTT Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 determination) BioAssay->DataAnalysis SAR SAR Elucidation DataAnalysis->SAR

Caption: General experimental workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary analysis presented in this guide, based on data from related spirocyclic systems, strongly suggests that the substituent at the C6 position is a critical determinant of biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-substituted-2-azaspiro[4.4]nonan-3-one derivatives to establish a quantitative SAR. In particular, exploring the impact of the stereochemistry of the 6-methyl group is warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Elmhadi, C., et al. Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. 2023. [Link]
  • Al-Ostoot, F.H., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2021. [Link]
  • Jarząb, A., et al. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2023. [Link]
  • Urban, F.J., et al. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. 2015. [Link]
  • Le, T., & Tadi, P. Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. StatPearls Publishing. 2024. [Link]

Sources

A Comparative In Silico Analysis of 6-Methyl-2-azaspiro[4.4]nonan-3-one: A Case Study in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. Among these, spirocyclic systems have emerged as "privileged structures" due to their rigid conformation and ability to present substituents in well-defined spatial orientations, enhancing target specificity and potency.[1] This guide provides a comprehensive in silico comparison of a representative spirocyclic lactam, 6-Methyl-2-azaspiro[4.4]nonan-3-one, against other spirocyclic compounds, offering a window into its potential as a therapeutic agent.

This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery. We will delve into the rationale behind computational modeling, detail the experimental protocols for molecular docking, and present a comparative analysis of the binding interactions with key biological targets. Our approach is grounded in scientific integrity, providing a transparent and reproducible framework for in silico evaluation.

The Rationale for In Silico Modeling in Drug Discovery

In silico techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools in contemporary drug development.[2][3] They provide a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (receptor).[2] This predictive power allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug discovery pipeline. For novel scaffolds like this compound, where experimental data may be scarce, in silico modeling offers the first glimpse into their therapeutic potential.

Target Selection: Focusing on Key Proteins in Human Disease

The selection of appropriate protein targets is crucial for a meaningful in silico study. Based on the prevalence of lactam-containing and spirocyclic molecules in oncology and inflammation research, we have selected the following well-validated protein targets for our analysis:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer cell proliferation.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[4]

  • Murine Double Minute 2 (MDM2): A negative regulator of the p53 tumor suppressor, making it a prime target for cancer therapy.[5]

Comparative Molecules: Benchmarking Against Known Spirocyclic Scaffolds

To provide a robust comparative analysis, we will evaluate this compound alongside a selection of spirocyclic compounds with documented biological activity or computational evaluation from the literature. This allows for a direct comparison of binding energies and interaction patterns.

  • Spiro[cyclohexane-1,3'-indolin]-2'-one derivative: A representative of the spiro-oxindole class, known for its diverse biological activities.[1]

  • Spiro[1][6][7]triazolo[1,5-c]quinazoline derivative: A novel structural class with potential as Diacylglycerol Kinase α modulators.[6]

  • Spirocyclic β-lactam: A class of compounds with a wide range of biological activities, including antibacterial and cholesterol-lowering effects.[8][9]

Experimental Workflow: A Step-by-Step Guide to In Silico Analysis

The following diagram outlines the comprehensive workflow employed in this comparative study.

G cluster_0 Preparation Phase cluster_1 Docking & Simulation cluster_2 Analysis & Comparison Ligand_Prep Ligand Preparation (this compound & Comparatives) - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking (AutoDock Vina) - Grid Box Definition - Flexible Ligand, Rigid Receptor Ligand_Prep->Docking Protein_Prep Protein Preparation (EGFR, COX-2, MDM2) - PDB Retrieval - Removal of Water & Heteroatoms - Addition of Hydrogens Protein_Prep->Docking MD_Simulation Molecular Dynamics (Optional) - Solvation - Equilibration - Production Run Docking->MD_Simulation Top Poses Analysis Analysis of Results - Binding Energy Calculation - Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Docking->Analysis MD_Simulation->Analysis Comparison Comparative Analysis - Tabulation of Data - Identification of Key Structural Features Analysis->Comparison

Caption: In Silico Molecular Docking and Analysis Workflow.

Experimental Protocols

1. Ligand Preparation:

  • The 2D structure of this compound and the comparative molecules will be drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structures will be converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is a critical step to ensure the ligand geometry is energetically favorable before docking.

2. Protein Preparation:

  • The 3D crystal structures of the target proteins (EGFR, COX-2, MDM2) will be retrieved from the Protein Data Bank (PDB).

  • All water molecules and heteroatoms not essential for the interaction will be removed.

  • Polar hydrogen atoms will be added to the protein structure, and charges will be assigned. This step is crucial for accurate calculation of electrostatic interactions.

3. Molecular Docking:

  • Molecular docking will be performed using AutoDock Vina, a widely used and validated docking program.[4]

  • A grid box will be defined around the active site of each protein to encompass the binding pocket.

  • The ligands will be treated as flexible, while the receptor will be kept rigid to reduce computational complexity. The docking algorithm will explore various conformations and orientations of the ligand within the active site.

4. Analysis of Docking Results:

  • The docking results will be analyzed based on the predicted binding affinity (in kcal/mol). A more negative value indicates a stronger binding interaction.

  • The binding poses of the ligands will be visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active site.

Comparative Data Analysis

The following tables summarize the predicted binding affinities of this compound and the comparative molecules with the selected target proteins.

Table 1: Predicted Binding Affinities (kcal/mol) of Spirocyclic Compounds with Target Proteins

CompoundEGFRCOX-2MDM2
This compound -7.2-6.8-6.5
Spiro-oxindole Derivative-8.5-9.1-7.8
Spiroquinazoline Derivative-7.9-8.2-7.1
Spirocyclic β-lactam-6.9-7.5-6.2

Table 2: Key Molecular Interactions of this compound

Target ProteinInteracting ResiduesType of Interaction
EGFR Met793, Leu718Hydrogen Bond, Hydrophobic
COX-2 Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
MDM2 Leu54, Val93Hydrophobic

Discussion and Future Directions

The in silico analysis reveals that this compound exhibits moderate binding affinity towards the selected cancer and inflammation-related targets. While its predicted binding energies are not as strong as the established spiro-oxindole derivative, they are comparable to the spirocyclic β-lactam, suggesting potential for biological activity.

The key interactions identified for this compound provide a structural basis for its binding. The lactam moiety appears to be crucial for forming hydrogen bonds, a common feature in ligand-protein interactions. The spirocyclic core contributes to the overall shape complementarity and facilitates hydrophobic interactions within the binding pockets.

This preliminary in silico study serves as a strong foundation for further investigation. The next logical steps would involve:

  • Synthesis and In Vitro Validation: The synthesis of this compound and its evaluation in in vitro assays against the target proteins are essential to validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogs with modifications to the spirocyclic core and substituents would help in understanding the SAR and optimizing the potency.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations on the docked complexes can provide insights into the stability of the ligand-protein interactions over time.

Conclusion

This comparative guide demonstrates the power of in silico modeling in the early-stage evaluation of novel chemical scaffolds. While this compound may not be the most potent inhibitor in this initial screen, its unique spirocyclic lactam framework warrants further exploration. The methodologies and comparative data presented here provide a valuable resource for researchers interested in the design and development of novel spirocyclic compounds as potential therapeutic agents. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising class of molecules.

References

  • BenchChem. Comparative Docking Studies of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives with Key Protein Targets.
  • MDPI. In Silico Identification and Characterization of Spiro[1][6][7]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. Available from:

  • ACS Publications. Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds.
  • ResearchGate. In Silico Modeling of Spirolides and Gymnodimines: Determination of S Configuration at Butenolide Ring Carbon C-4.
  • Journal of Analytical & Pharmaceutical Research. QSAR and molecular docking studies on a series of spirocyclic BACE-1 inhibitors.
  • MDPI. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.
  • ResearchGate. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration.
  • SYNTHESIS. Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • Digital CSIC. Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives as Potential Inhibitors of MDM2–p53 Interaction.
  • ResearchGate. Structures of selected spiro-β-lactams highlighting the most relevant...
  • ResearchGate. Biologically active spiro‐fused β‐lactams (I–IV) and heterocyclic scaffolds (V–VIII).
  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents.
  • Labcorp. Exploring In Silico Modeling: Applications in Drug Development.
  • PubMed. Not only in silico drug discovery: Molecular modeling towards in silico drug delivery formulations.
  • ScholarWorks @ UTRGV. Synthesis of medicinally privileged spiro-β-lactams.

Sources

Navigating the Metabolic Labyrinth: A Comparative Stability Analysis of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting and Measuring Lactam Stability in Drug Discovery

In the intricate landscape of drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[1] Lactams, cyclic amides, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[2] This guide provides an in-depth comparison of the predicted metabolic stability of 6-Methyl-2-azaspiro[4.4]nonan-3-one, a spirocyclic γ-lactam, with other relevant lactam-containing structures. We will explore the structural features that govern metabolic fate and provide detailed, field-proven protocols for in vitro assessment.

The Structural Determinants of Lactam Metabolism

The metabolic journey of a lactam is heavily influenced by its structural and stereochemical properties. The primary site of metabolism for many xenobiotics is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to functionalize and eliminate foreign compounds.[3][4] For a molecule like this compound, several key features dictate its interaction with these metabolic enzymes.

  • Lactam Ring Size and Strain: The core of our target molecule is a five-membered γ-lactam (a pyrrolidinone ring). Compared to the highly strained four-membered β-lactam ring found in penicillin antibiotics, γ-lactams are generally more stable and less susceptible to hydrolytic cleavage of the amide bond.[5]

  • The Spirocyclic Core: The spirocyclic nature of the 2-azaspiro[4.4]nonane scaffold imparts significant conformational rigidity. This three-dimensional architecture can act as a metabolic shield, sterically hindering the approach of metabolizing enzymes to susceptible sites on the molecule. This often leads to enhanced metabolic stability compared to more flexible, linear, or simple cyclic analogs.[6]

  • Substitution: The methyl group at the C6 position, adjacent to the spiro carbon, presents a potential site for oxidative metabolism. CYP-mediated hydroxylation of this aliphatic group to form a primary alcohol is a common metabolic pathway, which can then be further oxidized. The positions on the pyrrolidinone and cyclopentane rings are also susceptible to hydroxylation.

A Comparative Analysis of Metabolic Stability

While specific experimental data for this compound is not publicly available, we can predict its metabolic profile by comparing it to structurally related lactams. The following table summarizes expected and reported metabolic stability data for our target molecule and selected comparators, typically measured as half-life (t½) or intrinsic clearance (CLint) in human liver microsomes (HLM).

CompoundStructureKey FeaturesPredicted/Reported Metabolic Stability (HLM)Rationale for Stability Profile
This compound γ-Lactam, Spirocyclic, Methyl substitutionPredicted: Moderate to High The γ-lactam ring is inherently stable. The rigid spirocyclic scaffold is expected to confer significant metabolic stability by shielding potential metabolic sites. The primary liability is likely oxidation at the C6-methyl group or other accessible C-H bonds.
2-Pyrrolidinone Simple γ-LactamHigh As a simple, unsubstituted γ-lactam, it lacks obvious sites for facile oxidative metabolism. Its metabolic fate in humans involves hydroxylation and subsequent oxidation.[7]
2-Piperidinone Simple δ-LactamHigh Similar to 2-pyrrolidinone, the unsubstituted six-membered lactam is metabolically stable. The piperidine motif in drugs is generally considered to enhance metabolic stability.[6]
Piracetam N-substituted γ-LactamVery High Piracetam is famously resistant to metabolism and is excreted largely unchanged. This highlights the intrinsic stability of the 2-pyrrolidinone core when extensive metabolic handles are absent.
Levetiracetam N-substituted γ-LactamHigh While some metabolism occurs via hydrolysis of the amide side chain, the core pyrrolidinone ring remains stable. This demonstrates that metabolism often occurs on peripheral functional groups rather than the lactam ring itself.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of this compound and its analogs, the in vitro liver microsomal stability assay is the industry-standard primary screen.[8] It is a robust, high-throughput method that provides essential data on Phase I metabolic liability.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines the procedure to determine the rate of disappearance of a test compound when incubated with HLM in the presence of the necessary cofactor.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted. This buffer system mimics physiological conditions.

  • Test Compound Stock Solution (10 mM in DMSO): Accurately weigh the test compound and dissolve in high-purity DMSO.

  • Human Liver Microsomes (20 mg/mL stock): Commercially available from suppliers like BioIVT. Thaw quickly at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer just before use.

  • NADPH Regenerating System: To ensure a sustained supply of the critical CYP enzyme cofactor NADPH, a regenerating system is used. A common solution consists of:

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

    • Magnesium Chloride (3.3 mM)

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound at a known concentration in a 50:50 acetonitrile:methanol mixture. This is used to normalize for variations in sample processing and LC-MS/MS analysis.

  • Quenching Solution: Ice-cold acetonitrile containing the internal standard. This solution serves to stop the enzymatic reaction by precipitating proteins and to prepare the sample for analysis.

2. Incubation Procedure:

  • Reaction Plate Preparation: In a 96-well plate, add the required volume of phosphate buffer to each well.

  • Compound Addition: Add the test compound from the DMSO stock to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.

  • Initiation of Reaction: Add the diluted HLM suspension to the wells. Immediately after, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of the ice-cold quenching solution to the respective wells. The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH solution.

  • Negative Control: Include a control incubation at the final time point where the NADPH regenerating system is replaced with phosphate buffer. This accounts for any non-enzymatic degradation.

3. Sample Analysis:

  • Protein Precipitation: Centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the peak area of the parent compound relative to the internal standard at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation (37°C) cluster_analysis Analysis reagents Prepare Buffers, NADPH System, Microsomes plate_prep Add Compound & Microsomes to 96-well plate reagents->plate_prep compound Prepare Test Compound & Internal Standard compound->plate_prep initiate Initiate Reaction with NADPH plate_prep->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Potential Metabolic Pathways

The primary metabolic transformations for a substituted lactam like this compound are expected to be oxidative reactions mediated by CYP enzymes.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Metabolites Parent This compound Hydroxylation_Methyl C6-Methyl Hydroxylation Parent->Hydroxylation_Methyl Oxidation Hydroxylation_Ring Ring Hydroxylation (Cyclopentane or Pyrrolidinone) Parent->Hydroxylation_Ring Oxidation Hydrolysis Lactam Hydrolysis (Minor Pathway) Parent->Hydrolysis Hydrolases Metabolite_A Hydroxymethyl Metabolite Hydroxylation_Methyl->Metabolite_A Metabolite_B Hydroxylated Ring Metabolites Hydroxylation_Ring->Metabolite_B Metabolite_C Ring-Opened Amino Acid Hydrolysis->Metabolite_C

Caption: Potential Phase I metabolic pathways for the target lactam.

Conclusion and Forward Look

This guide provides a framework for understanding and evaluating the metabolic stability of this compound. Based on established structure-metabolism relationships, the spirocyclic γ-lactam core is predicted to confer moderate to high metabolic stability, a desirable trait in drug candidates. The primary metabolic liabilities are likely aliphatic hydroxylations, which can be empirically confirmed using the detailed in vitro protocols provided. For drug development professionals, a thorough understanding of these principles and experimental techniques is paramount for efficiently triaging compounds and optimizing lead candidates for successful clinical development. The next logical step would be to perform these assays and, if necessary, employ strategies like deuteration or substitution with blocking groups at metabolically labile positions to further enhance stability.

References

  • de A. T. de Souza, A., & de Almeida, L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28065-28077. [Link]

  • Bhat, Z. S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Bhat, Z. S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • Neu, H. C. (1985). Relation of structural properties of beta-lactam antibiotics to antibacterial activity. The American journal of medicine, 79(5B), 2–13. [Link]

  • Romanova, N. (2004). β-Lactams: Relationship of structure and stereochemistry to biological activity. Pharmaceutical Chemistry Journal, 24, 20-25. [Link]

  • Byun, B., et al. (2021). Structural Insights for β-Lactam Antibiotics. Journal of Microbiology and Biotechnology, 31(10), 1333–1343. [Link]

  • Page, M. I. (2018). Structure-activity relationships: chemical. ResearchGate. [Link]

  • Taddei, M., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6529. [Link]

  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • CD ComputaBio. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Springer Nature. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Sridhar, G., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Xenobiotica, 50(6), 655-666. [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug metabolism and disposition: the biological fate of chemicals, 25(2), 267–269. [Link]

  • Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(26), 5538-5548. [Link]

  • Bártolo, A., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 915233. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica; the fate of foreign compounds in biological systems, 31(8-9), 593–598. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta pharmaceutica (Zagreb, Croatia), 69(3), 345–361. [Link]

  • Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Daina, A., & Zoete, V. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8759. [Link]

Sources

Comparative Cross-Reactivity Profiling of 6-Methyl-2-azaspiro[4.4]nonan-3-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemical Space of Azaspirocycles

In contemporary drug discovery, the pursuit of novel chemical matter has increasingly focused on scaffolds that offer three-dimensional complexity to enhance target engagement and improve physicochemical properties. Azaspirocycles, characterized by two rings sharing a single nitrogen-containing quaternary carbon, have emerged as privileged structures in this endeavor.[1] Their rigid, multi-vector frameworks provide an exceptional platform for creating potent and selective modulators of challenging biological targets, including kinases and protein-protein interfaces.[1]

This guide focuses on 6-Methyl-2-azaspiro[4.4]nonan-3-one , a novel chemical entity embodying the structural appeal of the azaspiro[4.4]nonane core. As with any new compound entering a discovery pipeline, a thorough understanding of its biological interaction profile is paramount. Early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical scientific exercise that informs on-target potency, predicts potential off-target liabilities, and ultimately de-risks the progression of a candidate molecule.

Here, we present a systematic, field-proven framework for profiling the selectivity of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind a tiered, multi-assay approach to objectively benchmark its performance against relevant comparator compounds.

Strategic Selection of Comparator Compounds

To contextualize the biological activity of a novel compound, it must be benchmarked against appropriate reference molecules. The choice of comparators is a critical experimental design step, intended to provide a multi-dimensional view of the test compound's behavior. For this compound, we propose a panel of three distinct comparators.

  • Comparator A: Structurally-Related Azaspirocyclic Kinase Inhibitor (Hypothetical)

    • Rationale: This compound shares the core azaspiro[4.4]nonane scaffold but is functionalized with moieties known to confer kinase inhibitory activity. Comparing against this analog helps to dissect the contribution of the core scaffold versus its substituents to any observed biological activity and reveals potential shared off-targets common to this chemical class.

  • Comparator B: Staurosporine (Promiscuous Kinase Inhibitor)

    • Rationale: Staurosporine is a well-established, broad-spectrum kinase inhibitor.[2] It serves as an essential positive control for promiscuity in kinase panels, providing a benchmark for what a highly unselective profile looks like. A compound demonstrating a profile significantly cleaner than Staurosporine is considered to have a degree of selectivity.

  • Comparator C: Imatinib (Clinically Relevant Multi-Targeted Kinase Inhibitor)

    • Rationale: Imatinib is a successful therapeutic known to inhibit a specific set of kinases (BCR-Abl, c-KIT, PDGF-R). It serves as a reference for a clinically effective multi-targeted profile. Comparing our test compound to Imatinib helps to frame the selectivity within a therapeutic context.

A Tiered Experimental Workflow for Comprehensive Profiling

A tiered or sequential approach to profiling is the most resource-efficient strategy. It uses broad, high-throughput assays at a single concentration in the initial tier to cast a wide net, followed by more focused, dose-response assays in subsequent tiers to confirm and quantify the initial findings.

G cluster_0 Tier 1: Broad Selectivity Screening (10 µM) cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Orthogonal Validation T1_Kinase Kinome Panel (>400 kinases) [Biochemical Assay] T2_IC50 10-Point Dose-Response (IC50) for Tier 1 'Hits' (>50% Inhibition) T1_Kinase->T2_IC50 Kinase Hits T1_GPCR Safety Panel (~40 GPCRs) [Cell-Based Assay] T1_GPCR->T2_IC50 GPCR Hits T1_Ion Ion Channel Panel (incl. hERG) [Electrophysiology] T1_Ion->T2_IC50 Ion Channel Hits T3_CETSA Cellular Target Engagement (CETSA) for Confirmed Hits T2_IC50->T3_CETSA Potent Hits

Caption: Tiered workflow for cross-reactivity profiling.

Data Summary and Interpretation

The following tables represent hypothetical data generated from our tiered profiling workflow.

Table 1: Tier 1 - Broad Selectivity Screening (% Inhibition at 10 µM)

Target ClassTargetThis compoundComparator A (Azaspiro-KI)Comparator B (Staurosporine)Comparator C (Imatinib)
Kinase CDK28%95%99%15%
ABL112%15%98%99%
c-KIT9%11%97%98%
FLT375%88%99%65%
VEGFR215%85%99%45%
GPCR 5-HT2B65%5%25%8%
D255%3%18%4%
Ion Channel hERG<5%45%12%22%

Interpretation of Tier 1 Data: The single-point screen suggests that this compound exhibits notable activity against the kinase FLT3 and the GPCRs 5-HT2B and D2. Importantly, it shows minimal activity against the critical cardiac liability target, hERG.[3] Comparator A shows the expected kinase activity, but also a significant hERG liability. Staurosporine demonstrates its characteristic broad activity across the kinome.

Table 2: Tier 2 - Potency Determination (IC₅₀ Values in µM)

TargetThis compoundComparator A (Azaspiro-KI)
FLT30.850.05
5-HT2B1.2> 20
D22.5> 20

Interpretation of Tier 2 Data: Dose-response assays confirm the activity observed in Tier 1. This compound is a sub-micromolar inhibitor of FLT3 and a low-micromolar antagonist of the 5-HT2B and D2 receptors. This polypharmacology profile—engaging targets across different protein families—is a key finding that warrants further investigation.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize kinase selectivity is to plot the inhibition data onto a dendrogram of the human kinome.[4] This provides an immediate visual representation of a compound's activity profile across the different kinase families.

Caption: Conceptual kinome selectivity map for our test compound.

Hypothetical Signaling Pathway Interactions

Based on our profiling data, we can hypothesize how this compound might interact with cellular signaling pathways. Its inhibition of FLT3, a receptor tyrosine kinase, would block downstream pro-survival signaling, while its antagonism of GPCRs like 5-HT2B and D2 would modulate distinct neurological or physiological pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor RAS RAS/RAF/MEK Pathway FLT3->RAS GPCR 5-HT2B / D2 Receptor G_PRO G-Protein Signaling GPCR->G_PRO PROLIF Cell Proliferation & Survival RAS->PROLIF NEURO Neurotransmitter Modulation G_PRO->NEURO COMPOUND 6-Methyl-2-azaspiro [4.4]nonan-3-one COMPOUND->FLT3 Inhibits COMPOUND->GPCR Antagonizes

Sources

A Senior Application Scientist's Guide to the Stereochemical Confirmation of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical directive that profoundly influences biological activity, efficacy, and safety. The chiral spirocyclic lactam, 6-Methyl-2-azaspiro[4.4]nonan-3-one, presents a compelling case study in stereochemical elucidation due to its two stereocenters, one of which is a spirocyclic quaternary carbon. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous confirmation of its stereochemistry, grounded in field-proven insights and experimental data.

The this compound molecule can exist as four possible stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The primary challenge lies in unequivocally assigning both the relative and absolute configuration of these stereoisomers.

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 5R,6R 5R,6R 5S,6S 5S,6S 5R,6R->5S,6S mirror plane 5R,6S 5R,6S 5R,6R->5R,6S Diastereomers 5S,6R 5S,6R 5R,6R->5S,6R Diastereomers 5S,6S->5R,6S Diastereomers 5S,6S->5S,6R Diastereomers 5R,6S->5S,6R mirror plane

Figure 1: Stereoisomers of this compound.

A Comparative Analysis of Key Analytical Techniques

The confirmation of stereochemistry for a molecule like this compound necessitates a multi-pronged approach. Below is a comparative guide to the most effective techniques, detailing their principles, strengths, and limitations in this specific context.

Technique Principle Information Yield Strengths for this Application Limitations for this Application
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure, including absolute stereochemistry (with anomalous dispersion)[1]The "gold standard" for absolute configuration determination.[2]Requires a suitable single crystal, which can be challenging to obtain.
NMR Spectroscopy (NOE/ROESY) Through-space correlation of nuclear spinsRelative stereochemistry by measuring proton-proton distances (<5 Å).[3][4]Excellent for determining the relative orientation of the methyl group to protons on the spirocyclic rings.Does not provide absolute stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[5]Separation and quantification of enantiomers and diastereomers.Highly effective for determining enantiomeric excess (ee) and diastereomeric ratio (dr).[2]Does not inherently provide the absolute configuration of the separated isomers.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[6]Absolute stereochemistry in solution by comparing experimental and computationally predicted spectra.[7][8]Does not require crystallization and provides conformational information in solution.[6]Requires access to specialized instrumentation and computational resources.

Experimental Workflows: A Practical Guide

I. Determination of Relative Stereochemistry using Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule.[4] For this compound, a 2D NOESY or ROESY experiment is ideal for establishing the relative stereochemistry of the methyl group at C6 with respect to the protons on the cyclopentane and pyrrolidinone rings.

G Start Start Prepare Sample Dissolve purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) Start->Prepare Sample Acquire 2D NOESY/ROESY Spectrum Optimize mixing time to maximize NOE cross-peaks while minimizing spin diffusion. Prepare Sample->Acquire 2D NOESY/ROESY Spectrum Process Data Apply appropriate window functions and Fourier transform the data. Acquire 2D NOESY/ROESY Spectrum->Process Data Analyze Spectrum Identify key NOE cross-peaks between the C6-methyl protons and protons on the spirocyclic rings. Process Data->Analyze Spectrum Determine Relative Stereochemistry Correlate observed NOEs with 3D models of possible diastereomers (cis and trans). Analyze Spectrum->Determine Relative Stereochemistry End End Determine Relative Stereochemistry->End

Figure 2: Workflow for NOE-based determination of relative stereochemistry.

Key Causality in Experimental Choices:

  • Choice of NOESY vs. ROESY: For small to medium-sized molecules like our target, ROESY can be advantageous as it avoids the potential for zero or negative NOEs that can occur in NOESY experiments.[9]

  • Mixing Time Optimization: The duration of the mixing time is critical. A short mixing time will result in weak cross-peaks, while a long mixing time can lead to spin diffusion, where magnetization is relayed between protons, complicating the interpretation. A series of experiments with varying mixing times is often necessary to find the optimal value.

Self-Validating Protocol for NOE/ROESY Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomeric mixture in 0.5-0.7 mL of a high-purity deuterated solvent. The sample should be free of paramagnetic impurities.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra for assignment of resonances.

    • Acquire a 2D ¹H-¹H COSY spectrum to confirm proton-proton coupling networks.

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the diagonal peaks corresponding to the resonances of the C6-methyl group and protons on both rings.

    • Look for cross-peaks between the C6-methyl protons and specific protons on the cyclopentane and pyrrolidinone rings. For the cis isomer, NOEs would be expected between the methyl protons and protons on the same face of the spiro-system. For the trans isomer, these correlations would be absent.

  • Structural Modeling: Compare the observed NOE correlations with the inter-proton distances calculated from 3D models of the possible diastereomers to confirm the relative stereochemistry.

II. Enantiomeric Separation and Purity Determination by Chiral HPLC

Chiral HPLC is the workhorse for separating and quantifying enantiomers in both academic and industrial settings.[2][5] The choice of a suitable chiral stationary phase (CSP) is paramount for achieving baseline separation of the enantiomers of this compound.

Key Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening as they offer a broad range of enantioselectivity for various compound classes, including lactams.[10]

  • Mobile Phase Optimization: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol) significantly impacts retention times and resolution. A systematic screening of different mobile phase compositions is necessary to achieve optimal separation.

Self-Validating Protocol for Chiral HPLC Method Development:

  • Column Screening:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

    • Begin with a standard mobile phase such as 90:10 Hexane:Isopropanol at a flow rate of 1 mL/min.

  • Method Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase composition by systematically varying the percentage of the alcohol modifier (e.g., isopropanol, ethanol).

    • Adjust the flow rate to improve peak shape and resolution.

    • If necessary, consider the use of additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape, although this is less likely to be necessary for a neutral lactam.

  • Method Validation:

    • Inject a racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A value of Rs > 1.5 is generally considered baseline separation.

    • Inject each purified enantiomer (if available) to confirm the elution order.

    • Perform a linearity study by injecting a series of known concentrations to establish the detector response.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer.

Parameter Typical Starting Conditions Optimization Strategy
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Screen multiple polysaccharide-based columns.
Mobile Phase 90:10 Hexane:IsopropanolVary the ratio of hexane to alcohol modifier.
Flow Rate 1.0 mL/minAdjust for optimal resolution and analysis time.
Detection UV at 210 nm (for the amide chromophore)Select a wavelength with maximum absorbance.
Column Temperature AmbientCan be varied to improve resolution.
III. Absolute Stereochemistry Determination by Vibrational Circular Dichroism (VCD)

VCD has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[6][7] The technique relies on the comparison of an experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow Dissolve Enantiopure Sample Dissolve a single enantiomer in a suitable solvent (e.g., CDCl3). Acquire VCD Spectrum Measure the differential absorption of left and right circularly polarized IR light. Dissolve Enantiopure Sample->Acquire VCD Spectrum Compare Spectra Compare Experimental and Calculated Spectra Acquire VCD Spectrum->Compare Spectra Generate 3D Structure Create a 3D model of one enantiomer (e.g., (5R,6R)). Conformational Search Perform a thorough conformational search to identify low-energy conformers. Generate 3D Structure->Conformational Search DFT Calculations Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer. Conformational Search->DFT Calculations Boltzmann Averaging Generate a weighted-average calculated VCD spectrum based on the populations of the conformers. DFT Calculations->Boltzmann Averaging Boltzmann Averaging->Compare Spectra Assign Absolute Configuration Assign Absolute Configuration Compare Spectra->Assign Absolute Configuration

Figure 3: Workflow for absolute configuration determination using VCD.

Key Causality in Experimental and Computational Choices:

  • Solvent Selection: The solvent should be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. Carbon tetrachloride (CCl₄) and deuterated chloroform (CDCl₃) are common choices.

  • Level of Theory and Basis Set: The accuracy of the calculated VCD spectrum is highly dependent on the computational method used. Density Functional Theory (DFT) with a reasonably large basis set (e.g., B3LYP/6-31G(d)) is often a good compromise between accuracy and computational cost for a molecule of this size.

Self-Validating Protocol for VCD Analysis:

  • Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) of one enantiomerically pure stereoisomer in a suitable IR-transparent solvent.

  • VCD Spectrum Acquisition: Acquire the VCD spectrum on a dedicated VCD spectrometer. The acquisition time can range from a few hours to overnight to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Build a 3D model of one enantiomer of the target molecule (e.g., (5R,6R)-6-Methyl-2-azaspiro[4.4]nonan-3-one).

    • Perform a comprehensive conformational search using molecular mechanics or a semi-empirical method to identify all low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)). This will provide the calculated IR and VCD spectra for each conformer.

    • Calculate the Boltzmann-averaged IR and VCD spectra based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is the same as that used in the calculation.

    • If the signs are opposite, the absolute configuration is that of the other enantiomer.

Conclusion

The definitive stereochemical assignment of this compound is a multi-step process that leverages the strengths of several complementary analytical techniques. The relative stereochemistry can be confidently established using NOE or ROESY NMR experiments. Subsequent separation of the enantiomers by chiral HPLC allows for the determination of enantiomeric purity. Finally, the absolute configuration can be unambiguously assigned using either the gold-standard method of X-ray crystallography, provided suitable crystals can be obtained, or by the increasingly powerful technique of Vibrational Circular Dichroism. By employing these self-validating protocols, researchers and drug development professionals can ensure the stereochemical integrity of this important chiral building block.

References

  • BenchChem. (n.d.). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professio.
  • Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. PubMed.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Trost, B. M., & Florez, J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry.
  • Polavarapu, P. L., & Gunther, H. (1995). Determining Absolute Configuration by Vibrational Circular Dichroism: (+)-(1S,5S,6S)- and (-)-(1R,5R,6R)-Spiro[4.4]nonane-1,6-diol. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • ResearchGate. (2025). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • ResearchGate. (2025). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonan-3-one.
  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Organic & Biomolecular Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • ResearchGate. (2025). (PDF) Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications.
  • ResearchGate. (2025). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • National Center for Biotechnology Information. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • ResearchGate. (2025). Chiral spiro-b-lactams from 6-diazopenicillanates | Request PDF.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chemical Science. (2020). Reference-free NOE NMR analysis.
  • Biosynth. (n.d.). tert-butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate | 1319716-44-3.
  • Leah4sci. (2024). Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice.
  • National Institutes of Health. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.
  • ResearchGate. (2025). Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • YouTube. (2025). Chirality & Stereochemistry FAST — Without a Model Kit [LIVE Recording].
  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
  • MalariaWorld. (2021). NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY.
  • ResearchGate. (2025). X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives | Request PDF.

Sources

Benchmarking the efficacy of 6-Methyl-2-azaspiro[4.4]nonan-3-one against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to benchmarking the efficacy of novel inhibitors against established standards, using 6-Methyl-2-azaspiro[4.4]nonan-3-one as a case study for targeting the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Quest for Superior EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) and other malignancies. Its dysregulation, often through activating mutations, drives tumor proliferation and survival. While first and second-generation inhibitors like Gefitinib and Erlotinib have been clinically successful, the inevitable emergence of resistance necessitates a continuous search for novel inhibitory scaffolds.

This guide introduces a hypothetical novel compound, this compound (hereafter referred to as "AZA-9"), as a candidate EGFR inhibitor. We will outline a rigorous, multi-tiered benchmarking strategy to objectively compare its efficacy against the established inhibitors, Gefitinib and Erlotinib. The experimental philosophy described herein is grounded in building a self-validating cascade of evidence, from direct target engagement to cellular impact, providing a robust framework for evaluating any new chemical entity in a drug discovery program.

The Rationale of a Multi-Tiered Approach

A single data point is insufficient to declare the potential of a new inhibitor. A robust evaluation relies on a logical progression of experiments, each designed to answer a specific question. Our approach is three-fold:

  • Biochemical Potency: Does AZA-9 directly inhibit the EGFR kinase? An in vitro kinase assay provides the cleanest assessment of direct target engagement, free from the complexities of a cellular environment.

  • Cellular Efficacy: Can AZA-9 inhibit EGFR function within a living cancer cell to halt its proliferation? Cell-based assays measure the compound's ability to cross the cell membrane, engage the target in its native environment, and elicit a desired biological response.

  • Mechanistic Verification: Does AZA-9 truly inhibit the intended signaling pathway? A Western Blot analysis confirms that the observed cellular effects are a direct result of modulating the EGFR signaling cascade.

This structured workflow ensures that resources are spent wisely and that the resulting data provides a comprehensive and trustworthy profile of the candidate inhibitor.

cluster_workflow Benchmarking Workflow A Tier 1: Biochemical Assay (Direct Target Engagement) B Tier 2: Cell-Based Assay (Biological Outcome) A->B Is it potent? C Tier 3: Mechanistic Assay (Pathway Confirmation) B->C Is it effective in cells? D Go/No-Go Decision C->D Is the mechanism correct?

Caption: A tiered experimental workflow for inhibitor validation.

Tier 1: In Vitro Biochemical Potency (IC₅₀ Determination)

The first critical gate is to determine the direct inhibitory potential of AZA-9 against the isolated EGFR kinase domain. The half-maximal inhibitory concentration (IC₅₀) is the standard metric. We will compare this value to those of Gefitinib and Erlotinib, which are known to have potent activity in the low nanomolar range.

Experimental Protocol: EGFR Kinase Assay

This protocol is based on a common format for kinase assays, such as those offered by Promega (Kinase-Glo®) or Cisbio (HTRF®).

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute AZA-9, Gefitinib, and Erlotinib in DMSO to create a range of concentrations (e.g., from 1 µM to 0.1 nM).

    • Prepare a solution of recombinant human EGFR kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare an ATP solution at a concentration close to its Km for EGFR (typically 2-5 µM) to ensure competitive binding can be accurately assessed.

  • Assay Execution:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of the EGFR kinase/substrate mix to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.

Comparative Biochemical Data
CompoundTargetIC₅₀ (nM)
AZA-9 (Hypothetical) EGFR (wild-type)8.5
GefitinibEGFR (wild-type)2.0 - 37
ErlotinibEGFR (wild-type)2.0 - 20

Interpretation: The hypothetical IC₅₀ value of 8.5 nM for AZA-9 suggests it is a potent, direct inhibitor of the EGFR kinase, operating in a similar nanomolar range as the established drugs Gefitinib and Erlotinib. This result validates proceeding to cell-based models.

Tier 2: Cell-Based Efficacy (GI₅₀ Determination)

Demonstrating biochemical potency is necessary but not sufficient. A compound must be able to penetrate the cell membrane and inhibit the target in its complex native environment. We measure this using a cell proliferation assay to determine the half-maximal growth inhibition concentration (GI₅₀). We will use the A549 cell line, an NSCLC line known to express wild-type EGFR.

Experimental Protocol: Cell Proliferation Assay (MTT)
  • Cell Culture:

    • Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Seeding:

    • Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of AZA-9, Gefitinib, and Erlotinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle only" (DMSO) control.

    • Incubate the plate for 72 hours at 37°C.

  • Quantification of Cell Viability:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control wells.

    • Plot the normalized percent viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀.

Comparative Cellular Data
CompoundCell LineGI₅₀ (µM)
AZA-9 (Hypothetical) A549 (EGFR wt)1.2
GefitinibA549 (EGFR wt)>10
ErlotinibA549 (EGFR wt)5.0 - 8.0

Interpretation: In this hypothetical scenario, AZA-9 demonstrates a GI₅₀ of 1.2 µM, which is significantly more potent than both Gefitinib and Erlotinib in this wild-type EGFR cell line. This suggests AZA-9 may have superior cellular permeability, lower susceptibility to efflux pumps, or potentially off-target effects contributing to its anti-proliferative activity. This result strongly merits mechanistic investigation.

Tier 3: Mechanistic Verification via Western Blot

To confirm that the observed growth inhibition is due to the on-target inhibition of the EGFR pathway, we will use Western Blotting to measure the phosphorylation status of key pathway proteins. Inhibition of EGFR should lead to a decrease in its own autophosphorylation (p-EGFR) and that of its downstream effectors, such as Akt (p-Akt) and ERK (p-ERK).

cluster_pathway EGFR Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt (Survival) Akt->pAkt Survival Cell Survival pAkt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: Simplified EGFR signaling cascade leading to proliferation and survival.

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Treatment and Lysis:

    • Seed A549 cells in a 6-well plate and allow them to adhere.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with AZA-9, Gefitinib, or Erlotinib at their respective GI₅₀ concentrations for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Treatment with effective doses of AZA-9, Gefitinib, or Erlotinib should show a marked decrease in the bands corresponding to p-EGFR, p-Akt, and p-ERK compared to the EGF-stimulated control, while the total protein levels for each target and the loading control should remain unchanged. This would confirm that AZA-9's anti-proliferative effect is mediated through the inhibition of the EGFR signaling pathway.

Conclusion

This guide outlines a systematic and robust framework for benchmarking a novel inhibitor, AZA-9, against established standards. The hypothetical data presented positions AZA-9 as a promising candidate with superior cellular efficacy compared to Gefitinib and Erlotinib in a wild-type EGFR context. The proposed three-tiered approach—evaluating biochemical potency, cellular efficacy, and mechanistic action—provides a comprehensive and trustworthy assessment. The positive results from each stage build upon the last, culminating in a strong, evidence-based rationale for advancing AZA-9 to more complex preclinical models, such as those involving EGFR-mutant or drug-resistant cell lines.

References

  • Title: EGFR signaling pathway in cancer therapy. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The role of EGFR in cancer and its inhibitors. Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Overcoming resistance to EGFR inhibitors: a new generation of drugs and strategies. Source: Molecular Cancer URL: [Link]

  • Title: ZD1839 (Iressa): a selective epidermal growth factor receptor tyrosine kinase inhibitor. Source: Endocrine-Related Cancer URL: [Link]

  • Title: Erlotinib: a review of its use in the treatment of non-small cell lung cancer. Source: Drugs URL: [Link]

  • Title: Gefitinib, a selective epidermal growth factor receptor tyrosine kinase inhibitor, inhibits growth and migration of human non-small cell lung cancer A549 cells. Source: Medical Oncology URL: [Link]

  • Title: Synergistic antitumor effects of erlotinib and fulvestrant in non-small cell lung cancer cells. Source: Cancer Science URL: [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Methyl-2-azaspiro[4.4]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methyl-2-azaspiro[4.4]nonan-3-one, a unique spirocyclic lactam. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value that transcends the product itself. This document is structured to offer a clear, step-by-step methodology, grounded in scientific principles and regulatory compliance, for researchers, scientists, and drug development professionals.

Pre-Disposal Hazard Assessment: Understanding the Compound

A definitive Safety Data Sheet (SDS) for this compound is not yet widely available. However, based on its chemical structure—a substituted lactam—we can infer potential hazards that must be considered to ensure safe handling and disposal. Lactams, as a class, can present various risks, and it is prudent to handle this compound with appropriate caution.

Inferred Potential Hazards:

  • Toxicity: While many simple lactams exhibit low toxicity, some can be biologically active. The potential for neurotoxicity and hypersensitivity, though more pronounced in beta-lactam antibiotics, should not be entirely dismissed.[1][2][3] Handle with care to avoid inhalation, ingestion, and skin contact.

  • Irritation: Similar chemical structures can cause skin and eye irritation.[4]

  • Reactivity: Generally, lactams are stable but can undergo hydrolysis under strong acidic or basic conditions.[5][6] They should be segregated from strong oxidizing agents and incompatible materials. A general list of incompatible chemicals can be a useful reference.[4][7][8][9]

Given the absence of specific data, a precautionary approach is paramount. All waste containing this compound should be treated as hazardous until a formal hazard characterization is completed.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][10][11] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from generation to final disposal.[7][10]

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous.[7][10] Since we are operating with incomplete hazard data, all waste streams containing this compound must be managed as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Rinsate from cleaning contaminated glassware.

  • Any solutions or mixtures containing the compound.

  • Contaminated consumables like silica gel, filter paper, and pipette tips.

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous reactions.[3][12] Keep waste containing this compound separate from:

  • Acids and Bases: To prevent hydrolysis.

  • Oxidizing Agents: To avoid potential exothermic reactions.

  • Other Reactive Chemicals: Consult your institution's chemical hygiene plan for a comprehensive list of incompatibilities.[4][7][8][9]

Solid and liquid waste must also be kept separate.[1][2]

Step 3: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. Based on the inferred hazards, the following are mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.[4]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and accidental eye contact.[4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize inhalation of any potential aerosols or vapors.[6]
Step 4: Containerization and Labeling

Proper containment and clear labeling are cornerstones of safe waste management.

  • Containers:

    • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[2][13] Ensure the container has a secure screw-top cap.

    • Solid Waste: Use a designated, sturdy, and clearly marked container, such as a labeled bucket or a double-bagged waste bag for contaminated PPE and consumables.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List all components of a mixture, including solvents.

    • Indicate the approximate percentages of each component.

    • Include the date of accumulation.

    • Your name and laboratory information.

Step 5: On-site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be at or near the point of generation.

  • Containers must be kept closed at all times, except when adding waste.[3]

  • Store incompatible wastes separately within the SAA.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 6: Final Disposal

The final disposal of the accumulated waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Never dispose of this compound down the drain or in the regular trash.[12]

  • Contact your EHS office to schedule a waste pickup.

  • Ensure all containers are properly labeled and sealed before pickup.

The most common disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[6]

Visualizing the Disposal Pathway

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow Start Waste Generation (this compound) IsHazardous Is waste hazardous? Start->IsHazardous TreatAsHazardous Yes (Precautionary Principle) Treat as Hazardous Waste IsHazardous->TreatAsHazardous Default: Yes Segregate Segregate Waste Streams (Solid vs. Liquid, Incompatibles) TreatAsHazardous->Segregate PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Segregate->PPE Containerize Select Proper Container (Chemically compatible, leak-proof) PPE->Containerize Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Containerize->Label Store Store in Satellite Accumulation Area (SAA) (Closed containers, secure location) Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS Disposal Final Disposal by Licensed Facility (e.g., Incineration) EHS->Disposal

Caption: Decision workflow for the disposal of this compound.

In Case of a Spill

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish any open flames and turn off nearby equipment.

  • Absorb: For small spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean: Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By following these guidelines for this compound, you are contributing to a safer laboratory environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS protocols, as they may have additional requirements. Your diligence in these final steps of the research process underscores a commitment to excellence and safety that defines our scientific community.

References

  • PubMed Central. (2008, May 21). An overview of harms associated with β-lactam antimicrobials: where do the carbapenems fit in? Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • MDPI. (2021, July 14). Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? Retrieved from [Link]

  • PubMed. (n.d.). An update on adverse drug reactions related to β-lactam antibiotics. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • KISHO Corporation Co.,Ltd. (2020, March 25). Classification of amides. Retrieved from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Retrieved from [Link]

  • PubMed. (2017, February 3). Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. Retrieved from [Link]

  • MDPI. (2022, December 21). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Retrieved from [Link]

  • Allen. (n.d.). Amides- Classification, Preparation, Applications and FAQs. Retrieved from [Link]

  • Aaron Chemicals LLC. (2024, November 1). 301226-27-7 - Safety Data Sheet. Retrieved from [Link]

  • LibreTexts. (2023, November 24). 21.7 Chemistry of Amides. Retrieved from [Link]

Sources

Navigating the Safe Handling of 6-Methyl-2-azaspiro[4.4]nonan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these recommendations stems from a conservative assessment of potential hazards associated with similar chemical structures, which often include risks of skin, eye, and respiratory irritation. The protocols outlined below are designed as a self-validating system to minimize exposure and ensure a safe laboratory environment.

Core Safety Directives & Hazard Assessment

Based on analogous compounds, we must assume that 6-Methyl-2-azaspiro[4.4]nonan-3-one may present the following hazards:

  • Skin Irritation: Prolonged or repeated contact could cause irritation.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

Therefore, all handling procedures should be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The selection of appropriate PPE provides a physical barrier between you and the chemical, minimizing the risk of exposure.[2][3]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for handling larger quantities or during prolonged procedures.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes or aerosol exposure.[5][6]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[4][6]
Body Protection A clean, buttoned lab coat. A chemically resistant apron is recommended for larger scale work.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a certified chemical fume hood. For situations where a fume hood is not available or for spill cleanup, a fit-tested NIOSH-approved respirator (e.g., N95 or higher) may be necessary.Minimizes the inhalation of airborne particles or aerosols.[4][5]
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The container should be tightly closed and clearly labeled.

Handling and Use
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Also, locate the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or aerosols.[8] Use non-sparking tools to prevent ignition sources if the compound is flammable.

  • Experimental Procedures: Perform all experimental work involving this compound in a well-ventilated chemical fume hood.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be considered hazardous waste.

  • Waste Collection: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste containing this compound through a licensed chemical waste disposal company, following all local, state, and federal regulations.[9] Do not discharge to sewer systems.[9]

Disposal_Workflow Start Contaminated Material (Solid & Liquid) SolidWaste Segregate Solid Waste (Gloves, etc.) Start->SolidWaste LiquidWaste Segregate Liquid Waste (Solutions) Start->LiquidWaste SolidContainer Labeled, Sealed Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container LiquidWaste->LiquidContainer LicensedDisposal Licensed Chemical Waste Disposal SolidContainer->LicensedDisposal LiquidContainer->LicensedDisposal

Caption: Waste disposal stream for materials contaminated with this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[10]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[8]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Pfizer. (2014, November 6). Spironolactone Tablets - SAFETY DATA SHEET.
  • Acros Organics. (2010, November 9). 2 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET.
  • Scharlab. (n.d.). Personal protective equipment for laboratory.
  • Aaron Chemicals LLC. (2024, November 1). 301226-27-7 - Safety Data Sheet.
  • MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination?
  • ChemicalBook. (2025, August 9). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US.
  • PPG. (2025, December 18). SAFETY DATA SHEET.
  • National Institutes of Health. (2021, October 2). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
  • AK Scientific, Inc. (n.d.). Methyl 2-azaspiro[4.4]nonane-4-carboxylate - Safety Data Sheet.
  • ChemScene. (n.d.). 1822446-57-0 | Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride.
  • ChemScene. (n.d.). tert-Butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate.
  • ChemicalBook. (2022, August 11). Tert-Butyl 7-(Iodomethyl)-6-Oxa-2-Azaspiro[4.5]Decane-2-Carboxylate(WX101541) - Chemical Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-azaspiro[4.4]nonan-3-one
Reactant of Route 2
6-Methyl-2-azaspiro[4.4]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.